molecular formula CH5NO3S B1316501 Methyl sulfamate CAS No. 55665-95-7

Methyl sulfamate

Cat. No.: B1316501
CAS No.: 55665-95-7
M. Wt: 111.12 g/mol
InChI Key: FIYXUOWXHWJDAM-UHFFFAOYSA-N
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Description

Methyl sulfamate is a useful research compound. Its molecular formula is CH5NO3S and its molecular weight is 111.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH5NO3S/c1-5-6(2,3)4/h1H3,(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYXUOWXHWJDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512833
Record name Methyl sulfamate
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Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55665-95-7
Record name Methyl sulfamate
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Record name methyl sulfamate
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl Sulfamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sulfamate (B1201201) (CAS No. 55665-95-7) is an organic compound belonging to the sulfamate ester class. It is the methyl ester of sulfamic acid and is characterized by a methyl group attached to the oxygen of a sulfamate functional group (-OSO₂NH₂). This simple yet reactive molecule serves as a valuable intermediate and reagent in organic synthesis. In recent years, the sulfamate moiety has garnered significant attention in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. This guide provides a comprehensive overview of the core fundamental properties of methyl sulfamate, including its physicochemical characteristics, synthesis methodologies, and its role as a pharmacophore with potential therapeutic applications.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 55665-95-7[2]
Molecular Formula CH₅NO₃S[2]
Molecular Weight 111.12 g/mol [2]
Appearance Colorless liquid with a pungent odor[3]
Melting Point 25-27 °C[3]
Boiling Point 199.9 ± 23.0 °C (Predicted)[3]
Density 1.459 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in water and various organic solvents[3]
pKa 9.43 ± 0.70 (Predicted)[3]

Synthesis of this compound

Direct Methylation of Sulfamic Acid

A common method for the synthesis of this compound is the direct methylation of sulfamic acid using a methylating agent under basic conditions.[1]

Reaction Scheme:

H₂NSO₃H + CH₃-X → CH₃OSO₂NH₂ + HX

(X = I, OSO₃CH₃)

General Experimental Protocol (Analogous Synthesis):

  • Reagents and Equipment:

    • Sulfamic acid

    • Methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)

    • Anhydrous base (e.g., potassium carbonate or sodium hydride)

    • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • To a stirred suspension of sulfamic acid and an anhydrous base in an appropriate solvent, the methylating agent is added dropwise at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).

    • The reaction mixture is stirred for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • The product is extracted into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

    • The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield pure this compound.

Esterification using Diazomethane (B1218177)

Diazomethane offers a mild and efficient method for the esterification of carboxylic acids and can also be used for the methylation of acidic protons, such as that in sulfamic acid.[4]

Reaction Scheme:

H₂NSO₃H + CH₂N₂ → CH₃OSO₂NH₂ + N₂

General Experimental Protocol:

  • Reagents and Equipment:

    • Sulfamic acid

    • An ethereal solution of diazomethane (generated in situ from a precursor like N-methyl-N-nitrosourea)

    • Reaction vessel (e.g., an Erlenmeyer flask)

    • Fume hood (diazomethane is toxic and explosive)

  • Procedure:

    • Sulfamic acid is dissolved or suspended in a suitable solvent (e.g., diethyl ether).

    • An ethereal solution of diazomethane is added portion-wise with stirring until the yellow color of diazomethane persists, indicating the reaction is complete.[5]

    • The reaction is typically rapid and proceeds at room temperature.

    • Excess diazomethane is quenched by the careful addition of a weak acid, such as acetic acid.

    • The solvent is removed under reduced pressure to yield the this compound product.

  • Caution: Diazomethane is a hazardous substance and should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions.[6]

Transesterification

This compound can also be prepared via the transesterification of other sulfamic acid esters with methanol (B129727).[1] This method is particularly useful if a different sulfamate ester is more readily available.

Reaction Scheme:

ROSO₂NH₂ + CH₃OH ⇌ CH₃OSO₂NH₂ + ROH

General Experimental Protocol:

  • Reagents and Equipment:

    • A suitable sulfamate ester (R-O-SO₂NH₂)

    • An excess of methanol

    • An acid or base catalyst

    • Distillation apparatus

  • Procedure:

    • The starting sulfamate ester is dissolved in a large excess of methanol.

    • A catalytic amount of a strong acid (e.g., sulfuric acid) or a base is added.

    • The reaction mixture is heated to reflux to drive the equilibrium towards the formation of the methyl ester. The lower-boiling alcohol (ROH) can be removed by distillation to further favor product formation.

    • After the reaction is complete, the catalyst is neutralized, and the excess methanol is removed under reduced pressure.

    • The resulting crude this compound is then purified.

Biological Activity and Applications in Drug Development

The sulfamate moiety is a key pharmacophore that has been incorporated into numerous therapeutic agents. While this compound itself is a simple molecule, it serves as a foundational structure for understanding the biological activity of more complex sulfamate-containing drugs.

Enzyme Inhibition

Sulfamates are known to be effective inhibitors of several classes of enzymes, with their mechanism of action often involving the sulfamoyl group.

  • Carbonic Anhydrase Inhibition: Sulfonamides and sulfamates are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7][8] The inhibition mechanism involves the coordination of the deprotonated sulfonamide/sulfamate nitrogen to the zinc ion in the enzyme's active site.[9] This disrupts the normal catalytic cycle of the enzyme, which is crucial for processes like pH regulation and CO₂ transport.[10]

  • Steroid Sulfatase Inhibition: Aryl O-sulfamates are potent irreversible inhibitors of steroid sulfatase (STS), an enzyme that plays a critical role in the biosynthesis of active steroid hormones.[11][12] The proposed mechanism involves the sulfamate group acting as a leaving group, leading to the formation of a reactive species that covalently modifies an active site residue, thereby inactivating the enzyme.[11] This has significant implications for the treatment of hormone-dependent cancers.[13]

Antimicrobial Activity

The antibacterial properties of sulfonamides, which are structurally related to sulfamates, are well-documented.[14]

  • Mechanism of Action: Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[15][16] Folic acid is a vital precursor for the synthesis of nucleotides, and its depletion halts bacterial growth and replication.[17][18] Since humans obtain folic acid from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[16] It is presumed that sulfamates may exert their antibacterial effects through a similar mechanism.

Covalent Modification of Proteins

Recent research has highlighted the use of sulfamate acetamides as electrophilic "warheads" for the development of targeted covalent inhibitors.[19][20]

  • Mechanism of Action: In this application, a sulfamate-containing molecule is designed to bind to a specific protein target. A nucleophilic residue in the protein's active site, typically a cysteine, attacks the electrophilic carbon adjacent to the sulfamate group.[14] This results in the formation of a covalent bond between the inhibitor and the protein, leading to irreversible inhibition.[14][20] This strategy is being explored for the development of highly specific and potent drugs for various diseases, including cancer.[19]

Visualizations

Synthesis Workflow

G General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification Sulfamic Acid Sulfamic Acid Reaction Mixture Reaction Mixture Sulfamic Acid->Reaction Mixture Inert Solvent Methylating Agent Methylating Agent Methylating Agent->Reaction Mixture Base Base Base->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Stirring/Heating Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound via direct methylation.

Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

G Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Nucleotides Nucleotide Synthesis Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate DHFR Tetrahydrofolate->Nucleotides Bacterial Growth Bacterial Growth Nucleotides->Bacterial Growth Sulfamate This compound / Sulfonamide Sulfamate->DHPS Competitive Inhibition

Caption: Proposed mechanism of antibacterial action via inhibition of folic acid synthesis.

Experimental Workflow: Covalent Enzyme Inhibition

G Workflow for Covalent Enzyme Inhibition cluster_binding Initial Binding cluster_reaction Covalent Modification Enzyme Target Enzyme (with Cys) Complex Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor Sulfamate-based Covalent Inhibitor Inhibitor->Complex Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct Nucleophilic attack by Cys Loss of Biological Activity Loss of Biological Activity Covalent_Adduct->Loss of Biological Activity

Caption: General workflow of targeted covalent enzyme inhibition by a sulfamate-based agent.

References

Synthesis of methyl sulfamate from methyl ester and ammonium sulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the synthesis of methyl sulfamate (B1201201), a versatile reagent in organic chemistry. While the reaction of a methyl ester with ammonium (B1175870) sulfinate is a proposed route, this whitepaper establishes that the more reliable and well-documented method is the esterification of sulfamic acid with methanol (B129727). This process yields ammonium methyl sulfate (B86663), the ammonium salt of methyl sulfamate, which can be used as is or neutralized to obtain the free ester. This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a discussion of the reaction mechanism. The information is intended to equip researchers and professionals in drug development with the necessary knowledge for the successful synthesis and application of this compound.

Introduction

This compound (CAS 55665-95-7) is a chemical compound of interest in various fields of organic synthesis.[1] Its structure, featuring a methyl ester of sulfamic acid, makes it a useful building block and intermediate. This document provides a detailed technical overview of its synthesis, focusing on the most practical and scientifically validated methodologies.

Synthetic Pathways: An Evaluation

Proposed Synthesis from Methyl Ester and Ammonium Sulfinate: A Critical Assessment

The synthesis of this compound from a methyl ester and ammonium sulfinate has been suggested in some chemical literature.[1] However, extensive research has revealed a lack of specific and reproducible experimental protocols for this reaction in reputable scientific databases and peer-reviewed journals. The proposed nucleophilic substitution of the methoxy (B1213986) group of a methyl ester by the sulfinate anion is not a commonly employed or well-characterized transformation for the synthesis of sulfamate esters. Therefore, this route is not recommended for reliable synthesis.

Established Synthesis from Sulfamic Acid and Methanol

The reaction of sulfamic acid with methanol is a well-documented and effective method for the preparation of the ammonium salt of this compound, known as ammonium methyl sulfate. This esterification reaction is a straightforward and reliable approach for laboratory-scale synthesis.

Reaction Scheme:

Sulfamic Acid + Methanol → Ammonium Methyl Sulfate

Experimental Protocol: Synthesis of Ammonium Methyl Sulfate

This section provides a detailed experimental procedure for the synthesis of ammonium methyl sulfate from sulfamic acid and methanol.

Materials and Equipment
  • Reactants:

    • Sulfamic Acid (H₂NSO₃H)

    • Methanol (CH₃OH)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Stir bar

    • Beakers and graduated cylinders

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • Ice bath

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine sulfamic acid and an excess of methanol. A typical molar ratio is approximately 1:5 (sulfamic acid to methanol) to ensure the methanol acts as both a reactant and a solvent.

  • Reflux: Attach a reflux condenser to the flask and place the apparatus in a heating mantle. Heat the mixture to reflux with constant stirring. The reaction is typically carried out for several hours to ensure complete conversion.

  • Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath will promote the crystallization of the ammonium methyl sulfate product.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain the final ammonium methyl sulfate.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of ammonium methyl sulfate from sulfamic acid and methanol.

ParameterValue/RangeNotes
Yield 62-80%Yields can vary based on reaction scale, reflux time, and purification efficiency.[2]
Molar Ratio 1:5 to 1:9(Sulfamic Acid:Methanol). An excess of methanol is used to drive the reaction forward.[2]
Reaction Temperature Reflux (~65°C)The boiling point of methanol.
Reaction Time 3 - 5 hoursLonger reaction times can lead to higher conversion.

Physicochemical and Spectroscopic Data of this compound

PropertyValue
CAS Number 55665-95-7
Molecular Formula CH₅NO₃S
Molecular Weight 111.12 g/mol
Melting Point 25-27 °C
Boiling Point (Predicted) 199.9 ± 23.0 °C
Density (Predicted) 1.459 ± 0.06 g/cm³

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway SA Sulfamic Acid (H₂NSO₃H) AMS Ammonium Methyl Sulfate ([H₃N⁺SO₃CH₃]) SA->AMS Esterification MeOH Methanol (CH₃OH) MeOH->AMS

Caption: Reaction pathway for the synthesis of ammonium methyl sulfate.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Reflux Reflux Combine Reactants->Reflux Cooling & Crystallization Cooling & Crystallization Reflux->Cooling & Crystallization Vacuum Filtration Vacuum Filtration Cooling & Crystallization->Vacuum Filtration Washing Washing Vacuum Filtration->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: Experimental workflow for the synthesis of ammonium methyl sulfate.

Conclusion

This technical guide has established that the synthesis of this compound is most reliably achieved through the esterification of sulfamic acid with methanol, yielding ammonium methyl sulfate. The alternative pathway involving a methyl ester and ammonium sulfinate is not a well-supported method. The provided experimental protocol and quantitative data offer a solid foundation for researchers to undertake this synthesis. The diagrams included serve to visually clarify the reaction pathway and the experimental process. This guide aims to be a valuable resource for professionals in the fields of chemical research and drug development, enabling the efficient and informed synthesis of this important chemical intermediate.

References

Methyl Sulfamate as a Versatile Amination Reagent in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Among the diverse array of amination reagents, methyl sulfamate (B1201201) and its derivatives have emerged as powerful and versatile tools. Their stability, ease of handling, and unique reactivity in various catalytic systems have made them attractive precursors for the construction of C-N bonds. This technical guide provides an in-depth overview of the applications of methyl sulfamate and related sulfamate esters in amination reactions, with a focus on nickel-catalyzed cross-coupling, silver-catalyzed C(sp³)–H amination, and rhodium-catalyzed C–H amination.

Nickel-Catalyzed Amination of Aryl Sulfamates

Nickel catalysis has proven highly effective for the amination of aryl sulfamates, providing a valuable method for the synthesis of polysubstituted aryl amines.[1] These reactions are advantageous due to the stability and ease of preparation of aryl sulfamates, which can also serve as directing groups for prior functionalization of the aromatic ring.[1][2]

Quantitative Data

The scope of the nickel-catalyzed amination of aryl sulfamates is broad, accommodating a variety of substituents on both the aryl sulfamate and the amine coupling partner.[1][3]

Table 1: Nickel-Catalyzed Amination of Various Aryl Sulfamates with Morpholine [1][3]

EntryAryl SulfamateProductYield (%)
1Phenyl-N,N-dimethylsulfamateN-Phenylmorpholine95
24-Methylphenyl-N,N-dimethylsulfamateN-(4-Methylphenyl)morpholine88
33-Methylphenyl-N,N-dimethylsulfamateN-(3-Methylphenyl)morpholine85
44-(Trifluoromethyl)phenyl-N,N-dimethylsulfamateN-(4-(Trifluoromethyl)phenyl)morpholine86
54-Methoxyphenyl-N,N-dimethylsulfamateN-(4-Methoxyphenyl)morpholine92
61-Naphthyl-N,N-dimethylsulfamateN-(1-Naphthyl)morpholine96
72-Naphthyl-N,N-dimethylsulfamateN-(2-Naphthyl)morpholine94
8Indol-5-yl-N,N-dimethylsulfamate5-(Morpholino)indole81
9Pyridin-3-yl-N,N-dimethylsulfamate3-(Morpholino)pyridine75

Reaction conditions: [Ni(cod)₂] (5-10 mol%), SIPr·HCl (10-20 mol%), NaOtBu (1.4-1.5 equiv), in dioxane at 80 °C for 3 h.[1]

Table 2: Scope of Amine Coupling Partners in the Nickel-Catalyzed Amination of Phenyl-N,N-dimethylsulfamate [1]

EntryAmineProductYield (%)
1Piperidine1-Phenylpiperidine88
2Pyrrolidine1-Phenylpyrrolidine84
3DiethylamineN,N-Diethylaniline77
4AnilineDiphenylamine64
54-Methoxyaniline4-Methoxy-N-phenylaniline91
62,6-Dimethylaniline2,6-Dimethyl-N-phenylaniline90
74-AminopyridineN-Phenylpyridin-4-amine92

Reaction conditions: [Ni(cod)₂] (5-15 mol%), SIPr·HCl (10-30 mol%), NaOtBu (1.4-2.2 equiv), in dioxane at 80 °C for 3 h.[1]

Experimental Protocol: General Procedure for Nickel-Catalyzed Amination of Aryl Sulfamates[1]
  • Preparation of the Catalyst System: In a nitrogen-filled glovebox, an oven-dried vial is charged with [Ni(cod)₂] (5-15 mol%) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium (B8429545) chloride (SIPr·HCl) (10-30 mol%).

  • Reaction Setup: To the vial, add the aryl sulfamate (1.0 equiv), the amine (1.2-2.4 equiv), and sodium tert-butoxide (NaOtBu) (1.4-2.2 equiv).

  • Solvent Addition and Reaction: Add anhydrous dioxane (0.2 M) and seal the vial. Remove the vial from the glovebox and heat the reaction mixture at 80 °C for 3 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.

Logical Workflow

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Assembly cluster_workup Work-up and Purification cat_prep Charge vial with [Ni(cod)₂] and SIPr·HCl add_reagents Add aryl sulfamate, amine, and NaOtBu cat_prep->add_reagents add_solvent Add anhydrous dioxane add_reagents->add_solvent seal_heat Seal vial and heat at 80 °C for 3h add_solvent->seal_heat cool_dilute Cool to RT and dilute seal_heat->cool_dilute wash Wash with water and brine cool_dilute->wash dry_concentrate Dry, filter, and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Purified Arylamine purify->product

Caption: Experimental workflow for Ni-catalyzed amination.

Silver-Catalyzed Intramolecular C(sp³)–H Amination

Silver catalysis enables the intramolecular amination of unactivated C(sp³)–H bonds in sulfamate esters, leading to the formation of valuable cyclic sulfamates.[4][5] This methodology is particularly noteworthy for its high site-selectivity, often favoring amination at secondary C–H bonds over primary ones.[4][5]

Quantitative Data

The silver-catalyzed intramolecular amination demonstrates good functional group tolerance and provides high yields and selectivities for a range of substrates.[5]

Table 3: Silver-Catalyzed Intramolecular C(sp³)–H Amination of Sulfamate Esters [5]

EntrySubstrateProductYield (%)Site-selectivity (sec:pri)
12-Methyl-2-phenylpropyl sulfamate4,4-Dimethyl-3-phenyl-1,2,3-oxathiazolidine 2,2-dioxide80>15:1
22-Methyl-2-(4-chlorophenyl)propyl sulfamate3-(4-Chlorophenyl)-4,4-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide75>15:1
32-Methyl-2-(4-methoxyphenyl)propyl sulfamate3-(4-Methoxyphenyl)-4,4-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide78>15:1
42-Methyl-2-phenylpentyl sulfamate4-Ethyl-4-methyl-3-phenyl-1,2,3-oxathiazolidine 2,2-dioxide70>15:1
52,4-Dimethyl-2-phenylpentyl sulfamate4-Isobutyl-4-methyl-3-phenyl-1,2,3-oxathiazolidine 2,2-dioxide75>15:1

Reaction conditions: Ag(I) salt (e.g., AgOAc), ligand (e.g., bathophenanthroline), oxidant (e.g., PhI(OAc)₂), in a suitable solvent like CH₂Cl₂.[5]

Experimental Protocol: General Procedure for Silver-Catalyzed Intramolecular C–H Amination[5]
  • Reaction Setup: To a solution of the sulfamate ester (1.0 equiv) in dry dichloromethane (B109758) (CH₂Cl₂) are added a silver(I) salt (10 mol%), a ligand such as bathophenanthroline (B157979) (10 mol%), and 4 Å molecular sieves.

  • Addition of Oxidant: The oxidant, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), (1.365 mmol) is added to the mixture.

  • Reaction: The reaction is stirred at a specified temperature (e.g., room temperature) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the cyclic sulfamate.

Proposed Catalytic Cycle

G AgL Ag(I)L AgNitrene Ag(III)-Nitrene Intermediate AgL->AgNitrene + Substrate + Oxidant CH_Insertion C-H Insertion AgNitrene->CH_Insertion Intramolecular Oxidant_red Reduced Oxidant Product Cyclic Sulfamate CH_Insertion->Product Product->AgL Catalyst Regeneration Substrate Sulfamate Ester Oxidant Oxidant (e.g., PhI(OAc)₂) Oxidant->Oxidant_red

Caption: Proposed catalytic cycle for Ag-catalyzed C-H amination.

Rhodium-Catalyzed C–H Amination of Sulfamate Esters

Rhodium catalysts, particularly the strapped carboxylate dirhodium catalyst Rh₂(esp)₂, are highly effective for intramolecular C–H amination of sulfamate esters.[6] These reactions typically favor the formation of six-membered cyclic sulfamates ([1][3][4]-oxathiazinane-2,2-dioxides) and proceed with a high degree of stereospecificity.[6]

Quantitative Data

The Rh₂(esp)₂ catalyst allows for efficient C–H amination with low catalyst loadings and demonstrates a preference for cyclization to form six-membered rings.[6]

Table 4: Rhodium-Catalyzed Intramolecular C–H Amination of Sulfamate Esters [6]

EntrySubstrateProductCatalyst Loading (mol%)Yield (%)
13-Phenylpropyl sulfamate4-Phenyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide0.590
23-Cyclohexylpropyl sulfamate4-Cyclohexyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide1.085
3(S)-3-Methyl-3-phenylpropyl sulfamate(S)-4-Methyl-4-phenyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide0.592
44-Phenylbutyl sulfamate5-Phenyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide1.078

Reaction conditions: Rh₂(esp)₂, oxidant (e.g., PhI(OAc)₂), MgO, in a solvent such as benzene (B151609) or dichloromethane.[6]

Experimental Protocol: General Procedure for Rhodium-Catalyzed C–H Amination[6]
  • Reaction Setup: A flask is charged with the sulfamate ester (1.0 equiv), Rh₂(esp)₂ (0.1-1.0 mol%), and magnesium oxide (MgO) as a base.

  • Solvent and Oxidant Addition: Anhydrous solvent (e.g., benzene or CH₂Cl₂) is added, followed by the addition of an oxidant such as PhI(OAc)₂.

  • Reaction: The mixture is stirred at a specified temperature (often room temperature or slightly elevated) until the reaction is complete.

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by flash chromatography to isolate the cyclic sulfamate.

Signaling Pathway of Catalysis

G cluster_inputs Inputs Rh2_cat Rh₂(L)₄ Catalyst Rh_nitrene Rh-Nitrene Intermediate Rh2_cat->Rh_nitrene + Sulfamate + Oxidant TS Transition State (C-H Insertion) Rh_nitrene->TS Intramolecular C-H Approach Product_complex Product-Catalyst Complex TS->Product_complex Product_complex->Rh2_cat Catalyst Regeneration Product Cyclic Sulfamate Product_complex->Product Product Release Sulfamate Sulfamate Ester Oxidant Oxidant

Caption: Catalytic pathway for Rh-catalyzed C-H amination.

Conclusion

This compound and its derivatives are valuable reagents in organic synthesis for the introduction of amine functionalities. The methodologies presented herein, utilizing nickel, silver, and rhodium catalysis, offer diverse and powerful strategies for C-N bond formation. Nickel-catalyzed cross-coupling reactions provide access to a wide range of substituted anilines. Silver-catalyzed C(sp³)–H amination allows for the selective formation of cyclic sulfamates from unactivated C-H bonds. Rhodium catalysis offers a highly efficient and stereospecific route to six-membered cyclic sulfamates. The continued development of catalytic systems employing sulfamate-based reagents holds significant promise for advancing the synthesis of complex nitrogen-containing molecules relevant to the pharmaceutical and materials science industries. Researchers and drug development professionals can leverage these robust methods to streamline synthetic routes and access novel chemical matter.

References

Physical and chemical characteristics of methyl sulfamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of methyl sulfamate (B1201201). It includes a summary of its properties, methodologies for its synthesis and analysis, and an exploration of its potential role as an enzyme inhibitor.

Core Physical and Chemical Properties

Methyl sulfamate (CAS No: 55665-95-7) is the methyl ester of sulfamic acid.[1][2] Its core properties are summarized below.

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula CH₅NO₃S[1][2]
Molecular Weight 111.12 g/mol [1][2]
Melting Point 25-27 °C[3]
Boiling Point 199.9 ± 23.0 °C (Predicted)[3]
Density 1.459 ± 0.06 g/cm³ (Predicted)[3]
pKa 9.43 ± 0.70 (Predicted)[3]
Table 2: Chemical Identifiers and Descriptors
Identifier/DescriptorValueSource(s)
IUPAC Name This compound[4]
SMILES COS(=O)(=O)N[4]
InChI InChI=1S/CH5NO3S/c1-5-6(2,3)4/h1H3,(H2,2,3,4)[4]
CAS Number 55665-95-7[1]

Chemical Characteristics and Handling

Solubility and Stability: this compound is soluble in water and a variety of organic solvents.[3] It is a compound that decomposes at high temperatures.[3]

Reactivity and Hazardous Properties: this compound is utilized in the chemical industry as an amination reagent and an intermediate in organic synthesis.[3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling this compound in a well-ventilated area.[3]

Experimental Protocols

While specific, detailed protocols for this compound are not extensively available in the cited literature, the following sections outline general methodologies for the synthesis, purification, and analysis of sulfamate esters based on established chemical principles.

Synthesis of this compound

A general approach to the synthesis of sulfamate esters involves the reaction of an alcohol with a sulfamoyl chloride or the activation of a sulfamic acid salt. A plausible synthesis for this compound is the esterification of sulfamic acid with methanol (B129727).

General Protocol for Acid-Catalyzed Esterification:

  • A mixture of sulfamic acid and an excess of methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The crude product is then subjected to purification.

A general workflow for the synthesis of this compound.
Purification of this compound

Purification of water-insoluble esters typically involves a series of washing steps followed by distillation or recrystallization.

General Protocol for Purification:

  • The crude ester is dissolved in a suitable organic solvent.

  • The solution is washed sequentially with a dilute acid (e.g., 0.2 N H₂SO₄) to remove any basic impurities, water, a dilute base (e.g., 0.2 N NaOH) to remove acidic starting materials, and finally with water to neutrality.[5]

  • The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

  • The solvent is removed by rotary evaporation.

  • The resulting crude this compound can be further purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show two signals: a singlet for the methyl (CH₃) protons and a broad singlet for the amine (NH₂) protons. The chemical shift of the methyl protons would likely appear in the range of 3.5-4.5 ppm due to the deshielding effect of the adjacent oxygen atom.

  • ¹³C NMR: The carbon-13 NMR spectrum is expected to show a single signal for the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups. Expected characteristic absorption bands include:

  • N-H stretching vibrations for the amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

  • Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group, expected in the 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively.

  • C-O stretching vibration, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. For esters, fragmentation often occurs via cleavage of the bond adjacent to the carbonyl group (in this case, the S=O groups).[6][7] Common fragmentation pathways for this compound could include the loss of the methoxy (B1213986) group (-OCH₃) or cleavage of the sulfamoyl moiety.

Biological Activity and Signaling Pathways

While this compound itself is not extensively documented as a potent biological agent, the sulfamate functional group is a key pharmacophore in a number of enzyme inhibitors, making it a structure of interest in drug development.[8]

Inhibition of Steroid Sulfatase (STS)

Steroid sulfatase (STS) is an enzyme that plays a crucial role in the biosynthesis of active steroid hormones by hydrolyzing inactive steroid sulfates.[1] The inhibition of STS is a therapeutic strategy for hormone-dependent cancers, such as breast cancer.[9][10] Many sulfamate-containing molecules, such as estrone-3-O-sulfamate (EMATE) and 4-methylcoumarin-7-O-sulfamate (COUMATE), are potent, irreversible inhibitors of STS.[2][9] They act by covalently modifying an active site residue of the enzyme.[1]

Inhibition of the steroid sulfatase (STS) pathway by sulfamates.
Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain CA isozymes are associated with various diseases, including cancer, making them attractive drug targets.[11] Organic sulfamates have been identified as a class of potent carbonic anhydrase inhibitors.[4][12] Their inhibitory action is conferred by the sulfamate group, which interacts with the zinc ion in the enzyme's active site.

Conclusion

This compound is a simple sulfamic acid ester with well-defined physical properties. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural motif is of significant interest to the pharmaceutical and chemical industries. The methodologies and biological contexts presented in this guide are based on the broader class of sulfamate esters and provide a framework for future research and development involving this compound. Further investigation is warranted to fully elucidate its chemical reactivity, spectral characteristics, and potential as a specific enzyme inhibitor.

References

An In-depth Technical Guide to Methyl Sulfamate (CAS 55665-95-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sulfamate (B1201201) (CAS 55665-95-7) is a versatile organic compound with the chemical formula CH₅NO₃S.[1][2] As a methyl ester of sulfamic acid, it serves as a valuable intermediate and reagent in a variety of chemical syntheses. In recent years, the sulfamate moiety has garnered significant attention in medicinal chemistry due to its role in the design of enzyme inhibitors, particularly for steroid sulfatase (STS), a key enzyme in hormone-dependent cancers. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of methyl sulfamate, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a clear liquid or a low-melting solid at room temperature.[1] It is soluble in water and various organic solvents.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 55665-95-7[1][2]
Molecular Formula CH₅NO₃S[1][2]
Molecular Weight 111.12 g/mol [1][2]
IUPAC Name This compound[3]
Synonyms Sulfamic acid methyl ester, Amidosulfuric acid methyl ester[1]
Appearance Clear liquid or colorless solid[1][4]
Melting Point 22-24 °C
Boiling Point 199.9 ± 23.0 °C (Predicted)[1]
Density 1.459 ± 0.06 g/cm³ (Predicted)[1]
Water Solubility Soluble[1]
InChI Key FIYXUOWXHWJDAM-UHFFFAOYSA-N[3]

Synthesis and Reactions

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the reaction of a methyl ester with ammonium (B1175870) sulfinate.[1] Another method involves the direct methylation of sulfamic acid using reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions.[5]

General Synthetic Scheme:

G cluster_synthesis Synthesis of this compound Sulfamic_Acid Sulfamic Acid Methyl_Sulfamate This compound (CAS 55665-95-7) Sulfamic_Acid->Methyl_Sulfamate + Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Methyl_Sulfamate + Base Base Base->Methyl_Sulfamate catalyst

Caption: General reaction scheme for the synthesis of this compound.

Chemical Reactivity and Uses in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds, including pesticides, dyes, and pharmaceuticals.[1] It is often used as an amination reagent.[1] A significant application lies in the preparation of N-substituted sulfamates and unsymmetrical sulfamides, which are important pharmacophores.[6]

Experimental Protocol: Synthesis of N-Substituted Sulfamate Esters

The following is a general protocol for the synthesis of N-substituted sulfamate esters, a reaction class where this compound can be a precursor or a related starting material. This protocol is adapted from methodologies for synthesizing sulfamates from sulfamic acid salts.[6]

Materials:

  • N-substituted sulfamic acid salt (or a precursor like this compound to be functionalized)

  • Alcohol or amine

  • Triphenylphosphine (B44618) ditriflate (Tf₂O and Ph₃PO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the alcohol or amine (1.0 equiv) and the N-substituted sulfamic acid salt (1.5 equiv) in CH₂Cl₂ at -78 °C, add Et₃N (3.0 equiv).

  • Slowly add a solution of Tf₂O (1.5 equiv) in CH₂Cl₂.

  • After stirring for 30 minutes, add a solution of Ph₃PO (1.65 equiv) in CH₂Cl₂.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-substituted sulfamate ester.

Reaction Workflow:

G cluster_workflow Synthesis of N-Substituted Sulfamates Start Start: Reactants in CH2Cl2 at -78°C Add_Base Add Triethylamine Start->Add_Base Add_Tf2O Add Triphenylphosphine Ditriflate Add_Base->Add_Tf2O Add_Ph3PO Add Triphenylphosphine Oxide Add_Tf2O->Add_Ph3PO Warm_Stir Warm to RT and Stir for 18h Add_Ph3PO->Warm_Stir Quench_Extract Quench with NaHCO3 and Extract Warm_Stir->Quench_Extract Purify Purify by Chromatography Quench_Extract->Purify End End: N-Substituted Sulfamate Ester Purify->End

Caption: Experimental workflow for the synthesis of N-substituted sulfamates.

Biological Activities and Applications in Drug Development

While specific data for this compound is limited, the sulfamate moiety is a well-established pharmacophore.

Antimicrobial Activity

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol to determine the MIC of a compound like this compound.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity and Anticancer Potential

This compound has been reported to exhibit cytotoxicity against certain cancer cell lines, suggesting potential for further investigation in chemotherapy.[5] Quantitative data such as IC₅₀ values for specific cell lines are not widely published for this compound itself.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition: Steroid Sulfatase (STS)

The sulfamate group is a key feature of many potent, irreversible inhibitors of steroid sulfatase (STS).[7][8] STS is an enzyme that hydrolyzes steroid sulfates, such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, which can promote the growth of hormone-dependent cancers like breast and prostate cancer. While this compound itself is a simple sulfamate, it serves as a lead structure for more complex and potent inhibitors. The inhibition mechanism is believed to involve the covalent modification of a key amino acid residue in the enzyme's active site.[7]

Signaling Pathway of Steroid Sulfatase Inhibition:

G cluster_pathway Steroid Sulfatase (STS) Signaling Pathway and Inhibition E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEAS (Inactive) DHEAS->STS Estrone Estrone (Active) STS->Estrone DHEA DHEA (Active) STS->DHEA Tumor_Growth Hormone-Dependent Tumor Growth Estrone->Tumor_Growth DHEA->Tumor_Growth Sulfamate_Inhibitor Sulfamate Inhibitor (e.g., this compound derivatives) Sulfamate_Inhibitor->STS Inhibits (Irreversible)

Caption: Inhibition of the steroid sulfatase pathway by sulfamate compounds.

Experimental Protocol: In Vitro STS Inhibition Assay

This protocol is designed to assess the inhibitory activity of compounds like this compound against STS.

Materials:

  • Human placental microsomes (as a source of STS)

  • [³H]-Estrone-3-sulfate (radiolabeled substrate)

  • Test compound (this compound)

  • Phosphate (B84403) buffer (pH 7.4)

  • Toluene (B28343) (for extraction)

  • Scintillation counter

Procedure:

  • In a microcentrifuge tube, pre-incubate the human placental microsomes with various concentrations of this compound in phosphate buffer at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding [³H]-estrone-3-sulfate.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding toluene.

  • Vortex vigorously to extract the liberated [³H]-estrone into the toluene phase.

  • Centrifuge to separate the aqueous and organic layers.

  • Measure the radioactivity of the toluene layer using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Safety and Handling

This compound is considered an irritant and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[1]

Conclusion

This compound is a chemical compound with established utility in organic synthesis and emerging potential in the field of drug discovery. Its role as a precursor to more complex sulfamate-containing molecules, particularly potent enzyme inhibitors, makes it a compound of interest for medicinal chemists. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound itself, the foundational knowledge of its chemistry and the broader importance of the sulfamate pharmacophore provide a strong basis for its continued investigation in the development of novel therapeutics.

References

Methyl sulfamate molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Bonding of Methyl Sulfamate (B1201201)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sulfamate (CH₃OSO₂NH₂) is an organic compound of significant interest due to its relationship to sulfamic acid and its potential applications as a reagent and intermediate in organic synthesis. A thorough understanding of its molecular structure, geometry, and bonding characteristics is fundamental to predicting its reactivity, physical properties, and interactions in biological and chemical systems. This guide provides a detailed analysis of the molecular architecture of this compound, supported by data from analogous compounds and standard theoretical approaches. It outlines the key covalent and intermolecular forces governing its structure and presents generalized experimental and computational protocols for its characterization.

Molecular Structure and Geometry

This compound, with the molecular formula CH₅NO₃S, consists of a central sulfur atom tetrahedrally coordinated to three oxygen atoms and one nitrogen atom.[1] One oxygen atom serves as a bridge to a methyl group, forming a methoxy (B1213986) moiety, while the nitrogen atom is part of a terminal amino group. The IUPAC name for this compound is this compound, and its canonical SMILES representation is COS(=O)(=O)N.[1]

The geometry around the sulfur atom is approximately tetrahedral, a common arrangement for sulfonyl groups. This geometry arises from the sp³ hybridization of the sulfur atom. The molecule possesses a degree of flexibility due to the rotation around the S-O and O-C single bonds.

Visualization of Molecular Structure

The logical structure of this compound, illustrating the connectivity of its constituent atoms, is depicted below.

Methyl_Sulfamate_Structure S S O1 O S->O1 = O2 O S->O2 = O3 O S->O3 N N S->N C C O3->C H4 H N->H4 H5 H N->H5 H1 H C->H1 H2 H C->H2 H3 H C->H3

Caption: Molecular graph of this compound.

Covalent Bonding Analysis

The bonding in this compound is characterized by a combination of polar covalent single and double bonds. The key bonds of interest are the sulfur-oxygen (S-O), sulfur-nitrogen (S-N), oxygen-carbon (O-C), and nitrogen-hydrogen (N-H) bonds.

  • Sulfur-Oxygen Bonds: The sulfonyl group features two S=O double bonds. These bonds are highly polarized due to the large electronegativity difference between sulfur and oxygen and exhibit significant double-bond character. The third sulfur-oxygen bond, connecting to the methyl group, is a single bond (S-O).

  • Sulfur-Nitrogen Bond: The S-N bond is a polar covalent single bond. Its length and strength are influenced by the electronic environment and, in the solid state, by intermolecular interactions.

  • Amino and Methoxy Groups: The N-H and C-H bonds are typical covalent bonds, while the O-C bond completes the methoxy linkage.

While a definitive crystal structure for this compound is not publicly available, bond lengths and angles can be reasonably estimated from high-quality crystallographic data of its parent compound, sulfamic acid (H₃NSO₃), which exists in a zwitterionic form (+H₃NSO₃⁻) in the solid state.[2] The data for the sulfamate core from this analogue provides the best available experimental approximation.

Intermolecular Forces and Solid-State Properties

The physical properties of this compound, such as its low melting point, are dictated by the intermolecular forces between molecules.

  • Hydrogen Bonding: The primary intermolecular interaction is hydrogen bonding. The amino group (-NH₂) provides hydrogen bond donors (N-H), while the sulfonyl oxygen atoms and the amino nitrogen atom act as hydrogen bond acceptors. This network of hydrogen bonds is crucial for the packing of molecules in the solid state.

  • Van der Waals Forces: The methyl group is nonpolar and contributes to the overall intermolecular forces through weaker van der Waals interactions (specifically, London dispersion forces).

These combined forces result in a moderately ordered crystalline structure.

Quantitative Data Summary

The following tables summarize the known and estimated quantitative data for this compound.

Table 1: General Molecular Properties of this compound

Property Value Reference
Molecular Formula CH₅NO₃S [1]
Molecular Weight 111.12 g/mol [1]
IUPAC Name This compound [1]
Canonical SMILES COS(=O)(=O)N [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 4 [1]

| Rotatable Bonds | 1 |[1] |

Table 2: Estimated Bond Lengths for this compound (Note: Data for the H₂N-SO₃ core is based on the experimental crystal structure of sulfamic acid as a proxy.[2][3] Other values are typical for organic molecules.)

Bond Typical Length (Å)
S=O ~ 1.44
S-N ~ 1.77
S-O (ester) ~ 1.60
O-C ~ 1.43
N-H ~ 1.01

| C-H | ~ 1.09 |

Table 3: Estimated Bond Angles for this compound (Note: Data for the O-S-O and O-S-N core is based on the experimental crystal structure of sulfamic acid as a proxy.[2][3])

Angle Typical Value (°)
O=S=O ~ 120
O=S-N ~ 106
O=S-O (ester) ~ 106
S-O-C ~ 118

| H-N-H | ~ 107 |

Experimental and Theoretical Protocols

Determining the precise three-dimensional structure of a molecule like this compound requires sophisticated analytical techniques.

Experimental Protocol: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the atomic arrangement of a crystalline solid, providing precise bond lengths and angles.

Methodology:

  • Synthesis and Crystallization: this compound can be synthesized via the reaction of a suitable methyl ester with ammonium (B1175870) sulfinate.[4] The crude product is purified, typically by recrystallization from an appropriate solvent system, to grow single crystals of sufficient quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at hundreds of different orientations.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms (the phase problem) are solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the calculated data based on the structural model. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Validation: The final structure is validated using metrics such as R-factors and by checking for chemical reasonability. The results are typically deposited in a crystallographic database.

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis 1. Synthesize & Purify This compound Crystallize 2. Grow Single Crystals Synthesis->Crystallize Mount 3. Mount Crystal on Goniometer Crystallize->Mount Collect 4. X-ray Diffraction Data Collection Mount->Collect Process 5. Process Raw Data (Indexing, Integration) Collect->Process Solve 6. Solve Structure (Direct Methods) Process->Solve Refine 7. Refine Atomic Parameters Solve->Refine Validate 8. Validate Final Structure (CIF generation) Refine->Validate

Caption: Generalized workflow for X-ray crystallography.

Theoretical Protocol: Computational Geometry Optimization

In the absence of experimental crystal data, quantum mechanical calculations are employed to predict the lowest-energy geometry of a molecule.

Methodology:

  • Initial Structure Generation: An approximate 3D structure of this compound is built using molecular modeling software.

  • Method and Basis Set Selection: A suitable level of theory is chosen. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)) is a common and robust choice for such organic molecules.

  • Optimization Calculation: The calculation is initiated. The software iteratively adjusts the positions of the atoms, calculating the energy and the forces (gradient) on each atom at each step, until a stationary point on the potential energy surface is found where the forces are effectively zero.[5][6]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., all calculated vibrational frequencies are real and positive).

  • Data Extraction: The optimized Cartesian coordinates are used to calculate the final bond lengths, bond angles, and dihedral angles of the predicted stable conformer.

Conclusion

References

Solubility of Methyl Sulfamate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl sulfamate (B1201201) is a chemical compound of interest in various research and development sectors, including pharmaceuticals. A critical physicochemical property for its application, particularly in drug development and synthesis, is its solubility in organic solvents. This technical guide provides a comprehensive overview of the currently available solubility information for methyl sulfamate.

A thorough review of scientific literature and patent databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. However, qualitative descriptions of its solubility behavior are available and have been compiled herein. To address the gap in quantitative data, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of this compound. This protocol is based on the widely accepted isothermal saturation method, providing a practical framework for researchers to generate the precise data required for their work.

Qualitative Solubility of this compound

While specific solubility values (e.g., in g/100 mL) are not readily found in published literature, the general solubility characteristics of this compound have been described. Its amphiphilic molecular structure, featuring both a hydrophilic sulfamate group and a hydrophobic methyl group, results in varied solubility across different solvent classes.[1] this compound is generally described as being soluble in water and various organic solvents.[2]

The available qualitative data on the solubility of this compound in different organic solvent categories are summarized in the table below.

Solvent CategoryRepresentative SolventsReported SolubilityPrimary Interactions
Polar Protic Solvents Methanol, EthanolEnhancedFavorable hydrogen bonding interactions where the sulfamate nitrogen acts as both a hydrogen bond donor and acceptor.[1]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), AcetonitrileGoodStrong dipole-dipole interactions effectively solvate the polar sulfamate group.[1]
Non-Polar Solvents Hydrocarbons (e.g., hexane), Ethers (e.g., diethyl ether), Chlorinated solvents (e.g., dichloromethane)LimitedThe highly polar nature of the sulfamate functional group restricts favorable interactions with non-polar media.[1]

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise solubility data, this section details a generalized protocol based on the isothermal saturation (or "shake-flask") method, followed by gravimetric analysis for quantification. This method is a standard and reliable approach for determining the equilibrium solubility of a solid compound in a solvent.

Principle

A supersaturated solution of this compound in the chosen organic solvent is prepared and agitated at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the dissolved solute is constant. An aliquot of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solid this compound is determined.

Materials and Apparatus
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled orbital shaker or magnetic stirrer with a hotplate

  • Thermostatic bath (optional, for precise temperature control)

  • Glass vials or flasks with airtight screw caps

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven

  • Desiccator

Procedure
  • Preparation of the Slurry:

    • Add an excess amount of this compound to a glass vial or flask containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic bath set to the desired experimental temperature.

    • Agitate the mixture at a constant rate. The time required to reach equilibrium can vary and should be determined empirically (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle for a predetermined period (e.g., 2-4 hours) at the experimental temperature.

    • Carefully draw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals. Record the mass of the evaporating dish with the collected filtrate.

  • Gravimetric Analysis:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the compound's melting point (25-27 °C is noted in some sources, which suggests that evaporation at a slightly elevated temperature under vacuum might be more appropriate to avoid melting).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried this compound.

    • Repeat the drying and weighing cycles until a constant mass is achieved.

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

  • Mass of the collected saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

  • Mass of the dissolved this compound (m_solute): (Mass of dish + dried solute) - (Mass of empty dish)

  • Mass of the solvent (m_solvent): m_solution - m_solute

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Slurry (Excess this compound in Solvent) equil Equilibration (Constant Temperature & Agitation) prep->equil settle Settling of Undissolved Solid equil->settle sample Sampling & Filtration (Isothermal Separation of Supernatant) settle->sample weigh1 Weigh Saturated Aliquot sample->weigh1 evap Solvent Evaporation (Drying Oven) weigh1->evap weigh2 Weigh Dried Solute evap->weigh2 calc Calculation of Solubility weigh2->calc

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide consolidates the available qualitative information on the solubility of this compound in organic solvents and provides a robust, generalized experimental protocol to determine quantitative solubility. For researchers and professionals in drug development, having access to accurate solubility data is paramount for process optimization, formulation design, and ensuring reproducible outcomes. The provided methodology offers a clear path to generating this essential data in-house, thereby overcoming the current limitations of publicly available information.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl Sulfamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of methyl sulfamate (B1201201). The information is curated for professionals in research and development, particularly within the pharmaceutical and chemical industries, to facilitate a deeper understanding of the material's properties under thermal stress.

Introduction to Methyl Sulfamate

This compound (CAS No. 55665-95-7) is an organic compound with the molecular formula CH₅NO₃S. It is the methyl ester of sulfamic acid and serves as a versatile reagent and intermediate in organic synthesis. Its applications span various fields, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. An understanding of its thermal stability is paramount for safe handling, storage, and application in various chemical processes, especially those conducted at elevated temperatures.

Thermal Stability and Decomposition Data

The thermal stability of this compound is a critical parameter for its practical application. While stable under ambient conditions, it is susceptible to decomposition at elevated temperatures.

Table 1: Thermal Properties of this compound

PropertyValueSource
Molecular FormulaCH₅NO₃SPubChem[1]
Molecular Weight111.12 g/mol PubChem[1]
Decomposition Temperature250°CWorldSun Bio[2]

Note: The decomposition temperature is provided by a commercial supplier and may represent the onset or peak of decomposition. Detailed thermogravimetric analysis is required for a complete profile.

The decomposition kinetics of sulfamate esters, in general, are reported to follow nucleophilic substitution pathways, with activation energies for thermal decomposition typically ranging from 120-180 kJ/mol for analogous compounds.[3]

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Objective: To determine the decomposition temperature, weight loss at different stages, and the overall thermal stability of this compound.

Typical Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperatures of maximum weight loss (from the derivative curve, DTG), and the residual mass are determined.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any exothermic or endothermic events associated with its decomposition.

Typical Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) through its melting and decomposition range.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are analyzed to determine transition temperatures and enthalpy changes.

Decomposition Pathway and Products

A plausible decomposition pathway for this compound under thermal stress could involve the formation of smaller, volatile molecules. A hypothetical decomposition pathway is illustrated below. Further experimental studies, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be necessary to definitively identify the decomposition products.

Decomposition_Pathway Hypothetical Thermal Decomposition Pathway of this compound MS This compound (CH₃OSO₂NH₂) Heat High Temperature MS->Heat Products Decomposition Products Heat->Products SO2 Sulfur Dioxide (SO₂) Products->SO2 NH3 Ammonia (NH₃) Products->NH3 CH4 Methane (CH₄) Products->CH4 H2O Water (H₂O) Products->H2O Other Other Fragments Products->Other

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound to determine its stability and decomposition characteristics is outlined below. This workflow integrates TGA and DSC, and suggests further analysis for product identification.

Experimental_Workflow Experimental Workflow for Thermal Analysis of this compound cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Analysis cluster_3 Decomposition Product Analysis cluster_4 Final Report Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Decomposition Temp. Weight Loss (%) TGA->TGA_Data Py_GC_MS Pyrolysis-GC-MS TGA->Py_GC_MS Evolved Gas Analysis (optional) DSC_Data Melting Point Enthalpy of Fusion Decomposition Enthalpy DSC->DSC_Data Report Comprehensive Thermal Stability Report TGA_Data->Report DSC_Data->Report Py_GC_MS->Report Identified Products

Caption: Workflow for the comprehensive thermal analysis of this compound.

Conclusion

This technical guide provides foundational information on the thermal stability and decomposition of this compound. The reported decomposition temperature of 250°C serves as a preliminary guideline. For critical applications, it is strongly recommended that detailed thermal analysis using TGA and DSC be performed to obtain a complete decomposition profile. Furthermore, the identification of decomposition products through techniques like Py-GC-MS is essential for a thorough risk assessment and mechanistic understanding. The provided experimental protocols offer a starting point for researchers to design and execute these crucial analyses.

References

Methyl Sulfamate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sulfamate (B1201201) (CH₅NO₃S) is an organic compound that has emerged as a highly versatile and important precursor in organic synthesis.[1][2] Characterized by a methyl group attached to a sulfamate functional group, it serves as a key building block in the preparation of a wide range of nitrogen-containing molecules, including pharmaceuticals, agrochemicals, and complex heterocyclic systems.[1][2][3] Its utility stems from its role as an effective aminating agent and its ability to participate in a variety of powerful chemical transformations, such as intramolecular C-H amination and cyclization reactions.[1][2][4] This guide provides a comprehensive overview of methyl sulfamate's physicochemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and quantitative data for the modern chemist.

Physicochemical and Safety Data

This compound is a colorless liquid at room temperature, soluble in water and various organic solvents.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula CH₅NO₃S[1][5][6][7]
Molecular Weight 111.12 g/mol [1][5][6][7]
Melting Point 25-27 °C[1][6]
Boiling Point 199.9 ± 23.0 °C (Predicted)[1][6]
Density 1.459 ± 0.06 g/cm³ (Predicted)[1][6]
pKa 9.43 ± 0.70 (Predicted)[1][6]
CAS Number 55665-95-7[5][6][7]

Safety Information: this compound is considered an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area.[1][5]

Synthesis of this compound

This compound can be prepared through several synthetic routes. A common laboratory method involves the reaction of sulfamic acid with a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.[2] Another approach involves the reaction of a methyl ester with ammonium (B1175870) sulfinate.[1] The general workflow for its synthesis is outlined below.

G Start Starting Materials (e.g., Sulfamic Acid, Methanol) Reaction Methylation Reaction (e.g., with Dimethyl Sulfate) Start->Reaction Reagents Workup Workup & Purification (e.g., Extraction, Distillation) Reaction->Workup Crude Product Product This compound Workup->Product Isolated Product G cluster_cycle Catalytic Cycle Pd0 Pd(0) Pd_alkene Pd(0)-Alkene Complex Pd0->Pd_alkene Oxidant Cu(OAc)₂ / O₂ (Re-oxidant) Pd0->Oxidant Oxidized to Pd(II) (side reaction) PdII_int Pd(II) Intermediate Pd_alkene->PdII_int Aminopalladation (Intramolecular) Product_Pd Product-Pd(0) Complex PdII_int->Product_Pd β-Hydride Elimination Product_Pd->Pd0 Release Product Cyclized Oxathiazinane Product_Pd->Product Substrate Alkenyl Sulfamate Substrate->Pd_alkene Coordination Oxidant->Pd0 Reduces Pd(II) to Pd(0) G Substrate Sulfamate with α,β-Unsaturated Ester Deprotonated N-Anion Intermediate Substrate->Deprotonated Deprotonation Cyclization Intramolecular 1,4-Addition Deprotonated->Cyclization Enolate Cyclized Enolate Cyclization->Enolate Product Oxathiazinane Product Enolate->Product Protonation Base Catalytic Base (e.g., TMG) Proton_Source Proton Source (e.g., H-Base⁺)

References

Unlocking New Frontiers: The Emerging Potential of Methyl Sulfamate in Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl sulfamate (B1201201), a seemingly simple organic molecule, is gaining increasing attention within the scientific community for its versatile role as a key structural motif in the design of novel therapeutic agents. While historically utilized as a reagent and building block in organic synthesis, recent advancements have illuminated its potential in the development of targeted enzyme inhibitors and other bioactive compounds. This technical guide provides an in-depth exploration of the novel applications of the methyl sulfamate moiety, with a particular focus on its role in the design of next-generation enzyme inhibitors. We will delve into the underlying mechanisms of action, present key quantitative data, provide detailed experimental protocols, and visualize complex biological pathways to empower researchers in their pursuit of innovative drug discovery.

Core Concepts: The Chemistry and Biological Significance of the Sulfamate Group

The sulfamate functional group (-O-SO₂-NH₂) and its N-substituted derivatives, such as the N-methyl sulfamate group, are at the heart of its emerging therapeutic applications. The unique electronic and steric properties of this group allow it to act as a bioisostere for other functional groups and to participate in key interactions with biological targets. One of the most significant areas of investigation is its role as an irreversible inhibitor of sulfatase enzymes.

Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters, playing crucial roles in various physiological and pathological processes. The inhibition of specific sulfatases, such as steroid sulfatase (STS), has emerged as a promising strategy for the treatment of hormone-dependent cancers and other conditions. The sulfamate moiety can act as a "warhead" that, following enzymatic processing, leads to the irreversible inactivation of the target enzyme.

Novel Application: this compound Moiety in the Design of Steroid Sulfatase (STS) Inhibitors

A significant body of research has focused on the use of N-methyl O-aryl sulfamates as models to understand and design potent inhibitors of steroid sulfatase (STS). STS is a key enzyme in the biosynthesis of active estrogens from circulating steroid sulfates, and its inhibition is a validated therapeutic target for hormone-dependent breast cancer.[1]

The proposed mechanism involves the sulfamate-containing inhibitor binding to the active site of the STS enzyme. The enzyme then hydrolyzes the sulfamate, leading to the generation of a reactive intermediate that covalently modifies and inactivates the enzyme. The N-methyl group in these model compounds simplifies the kinetic analysis of the hydrolysis process.[2]

Mechanism of Action: Hydrolysis of N-Methyl O-Aryl Sulfamates

The spontaneous hydrolysis of N-methyl O-phenyl sulfamate has been studied as a model to mimic the conditions for the activation of sulfamate-based STS inhibitors.[2] At neutral pH, the hydrolysis is significantly accelerated by an intramolecular proton transfer from the nitrogen atom to the oxygen atom of the leaving group. This proton transfer is estimated to increase the rate of decomposition by a factor of 10¹¹.[2]

The hydrolysis of these sulfamate esters can proceed through different pathways depending on the pH, as illustrated in the kinetic scheme below.

G Hydrolysis Pathways of an N-Methyl O-Aryl Sulfamate cluster_main Hydrolysis Pathways of an N-Methyl O-Aryl Sulfamate Sulfamate_Ester N-Methyl O-Aryl Sulfamate (1) Anion Anionic Form (1⁻) Sulfamate_Ester->Anion pKa ≈ 9.1-9.7 Products_k1 Products (pH < pKa) Sulfamate_Ester->Products_k1 Products_k1- Products (pH > pKa) Anion->Products_k1- k¹⁻

Caption: pH-dependent hydrolysis pathways of N-methyl O-aryl sulfamate.

This pH-rate profile demonstrates that the sulfamate ester and its anionic form undergo product formation through two distinct pathways.[2] Understanding these kinetics is crucial for designing sulfatase inhibitors that are stable under physiological conditions but are efficiently hydrolyzed within the enzyme's active site.

Quantitative Data: Hydrolysis Kinetics

The following table summarizes the kinetic and thermodynamic data for the hydrolysis of N-methyl O-phenyl sulfamate (1) and N,N-dimethyl O-phenyl sulfamate (2), which serves as a simulant for sulfamate esters being developed as enzyme inhibitors.[2]

CompoundParameterValue
1 k¹⁻ (s⁻¹)(1.09 ± 0.07) x 10⁻⁵
k¹ (s⁻¹)(2.0 ± 0.1) x 10⁻⁵
pKₐ (kinetic)9.1 ± 0.3
ΔH‡ (kcal/mol) at pH 5.918.7 ± 0.5
ΔS‡ (cal/mol·K) at pH 5.9-24 ± 1
2 k₂₅ (s⁻¹)2.5 x 10⁻¹⁰
k₆₀ (s⁻¹)1.1 x 10⁻⁸

Data sourced from[2].

Experimental Protocols

General Synthesis of Aryl Sulfamates

This protocol describes a general method for the synthesis of aryl sulfamates, which can be adapted for the synthesis of this compound-containing derivatives.

Materials:

  • Appropriate phenol (B47542)

  • Sulfamoyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the desired phenol in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of sulfamoyl chloride in anhydrous DMF dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aryl sulfamate.

Steroid Sulfatase (STS) Inhibition Assay

This protocol outlines a method for evaluating the inhibitory activity of test compounds against human STS using placental microsomes.

Materials:

  • Human placental microsomes

  • [6,7-³H]estrone-3-sulfate (substrate)

  • Test compound (e.g., a this compound derivative)

  • Phosphate (B84403) buffer (pH 7.4)

  • Toluene (B28343)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer and human placental microsomes.

  • Add the test compound at various concentrations to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [6,7-³H]estrone-3-sulfate.

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding toluene to extract the liberated [³H]estrone.

  • Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.

  • Transfer an aliquot of the organic (toluene) layer to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Workflow for STS Inhibition Assay cluster_workflow Workflow for STS Inhibition Assay Start Start Prepare_Mixture Prepare reaction mixture: Buffer + Microsomes + Test Compound Start->Prepare_Mixture Pre-incubate Pre-incubate at 37°C for 15 min Prepare_Mixture->Pre-incubate Add_Substrate Add [³H]estrone-3-sulfate Pre-incubate->Add_Substrate Incubate Incubate at 37°C for 20 min Add_Substrate->Incubate Stop_Reaction Stop reaction with Toluene Incubate->Stop_Reaction Extract Vortex and Centrifuge Stop_Reaction->Extract Measure_Radioactivity Measure radioactivity of organic layer Extract->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for determining STS inhibitory activity.

Future Directions and Broader Applications

The principles learned from studying N-methyl sulfamate-containing STS inhibitors can be extended to the design of inhibitors for other sulfatases and even other enzyme classes. The sulfamate moiety's ability to be metabolically activated to a reactive species makes it a valuable tool in the development of covalent inhibitors for a range of therapeutic targets.[1]

Beyond enzyme inhibition, this compound and its derivatives are utilized as versatile building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[3][4] Its role as an amination reagent allows for the introduction of nitrogen-containing functional groups, which are prevalent in biologically active molecules.[4]

Conclusion

This compound, far from being a simple laboratory reagent, represents a key structural element with significant potential in modern drug discovery. Its application in the design of potent and specific enzyme inhibitors, particularly for steroid sulfatase, highlights a novel and promising avenue for the development of new cancer therapies. The insights gained from studying the mechanistic chemistry of N-methyl sulfamates provide a solid foundation for the rational design of future therapeutic agents. As our understanding of the biological roles of various enzymes continues to expand, so too will the innovative applications of the versatile this compound moiety.

References

Early Biological Investigations of Methyl Sulfamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sulfamate (B1201201), a simple organic compound featuring a sulfamate group attached to a methyl ester, has been a subject of scientific interest due to the biological activities exhibited by the broader class of sulfamates. While much of the contemporary research focuses on more complex sulfamate-containing molecules, an examination of the early foundational studies on methyl sulfamate and its close analogs provides valuable insights into the initial understanding of their biological potential. This technical guide synthesizes findings from early research, focusing on the core data, experimental methodologies, and nascent understanding of the compound's mechanisms of action.

Quantitative Data Summary

Early quantitative data on the biological activity of this compound is sparse in the readily available scientific literature, with much of the initial focus being on more structurally complex sulfamate derivatives. However, related studies on simple sulfamates as enzyme inhibitors laid the groundwork for understanding their potential. The primary target identified in early research for sulfamate-containing compounds was the inhibition of steroid sulfatase (STS).

Compound ClassTarget EnzymeInhibition MetricValueReference Context
Aryl SulfamatesSteroid Sulfatase (STS)Irreversible InhibitionNot specified for this compoundEarly studies identified aryl sulfamates as irreversible inhibitors of STS, paving the way for the investigation of simpler alkyl sulfamates.[1]

Key Experimental Protocols

The foundational methodologies used to assess the biological activity of sulfamates primarily revolved around enzyme inhibition assays.

Steroid Sulfatase (STS) Inhibition Assay (Cell-Free)

This protocol is a generalized representation based on early methodologies for assessing STS inhibition.

Objective: To determine the in vitro inhibitory activity of a compound against the steroid sulfatase enzyme.

Materials:

  • Partially purified steroid sulfatase from a relevant source (e.g., placental microsomes).

  • Substrate: Tritiated estrone-3-sulfate ([³H]E1S).

  • Test compound (e.g., this compound).

  • Buffer: Tris-HCl buffer (pH 7.4).

  • Scintillation fluid.

  • Toluene.

  • Glass vials.

Procedure:

  • A solution of the test compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) is prepared at various concentrations.

  • The enzyme preparation is pre-incubated with the test compound or vehicle control in the Tris-HCl buffer at 37°C for a specified period.

  • The enzymatic reaction is initiated by the addition of the [³H]E1S substrate.

  • The reaction mixture is incubated at 37°C for a defined time (e.g., 30-60 minutes).

  • The reaction is terminated by the addition of toluene.

  • The mixture is vortexed to extract the liberated tritiated estrone (B1671321) ([³H]E1) into the organic phase.

  • The aqueous and organic phases are separated by centrifugation.

  • An aliquot of the organic layer is transferred to a scintillation vial containing scintillation fluid.

  • The radioactivity is quantified using a liquid scintillation counter.

  • The percentage of STS inhibition is calculated by comparing the radioactivity in the samples with the test compound to the vehicle control.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action explored in early studies of sulfamate-containing compounds was the irreversible inhibition of steroid sulfatase.

Proposed Mechanism of Steroid Sulfatase Inhibition by Sulfamates

Early research suggested that aryl sulfamates act as mechanism-based inhibitors of STS. The proposed mechanism involves the enzymatic cleavage of the sulfate (B86663) ester, leading to the generation of a reactive species that covalently modifies the active site of the enzyme, resulting in its irreversible inactivation. While this was primarily studied with aryl sulfamates, it provided a foundational hypothesis for the activity of other sulfamate derivatives.

STS_Inhibition STS Steroid Sulfatase (Active Enzyme) EnzymeSubstrate Enzyme-Inhibitor Complex STS->EnzymeSubstrate Binding Sulfamate Sulfamate Inhibitor Sulfamate->EnzymeSubstrate ReactiveIntermediate Reactive Intermediate (e.g., Sulfonyl Intermediate) EnzymeSubstrate->ReactiveIntermediate Enzymatic Cleavage InactiveEnzyme Inactive Enzyme (Covalently Modified) ReactiveIntermediate->InactiveEnzyme Covalent Modification

Caption: Proposed mechanism of irreversible inhibition of steroid sulfatase by sulfamate compounds.

Experimental Workflow for STS Inhibition Screening

The general workflow for identifying and characterizing STS inhibitors in early studies followed a logical progression from initial screening to confirmation of irreversible inhibition.

STS_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome Compound Test Compound (e.g., this compound) CellFreeAssay Cell-Free STS Inhibition Assay Compound->CellFreeAssay TimeDependency Time-Dependent Inhibition Assay CellFreeAssay->TimeDependency Active Compounds Dialysis Dialysis Experiment TimeDependency->Dialysis Irreversible Confirmation of Irreversible Inhibition Dialysis->Irreversible

Caption: Experimental workflow for the evaluation of steroid sulfatase inhibitors.

Conclusion

The early investigations into the biological activity of this compound and related simple sulfamates were instrumental in identifying their potential as enzyme inhibitors, particularly targeting steroid sulfatase. While detailed quantitative data for this compound itself from this era is not extensively documented in readily accessible literature, the conceptual framework and experimental methodologies established for the broader class of sulfamates provided a critical foundation for future drug discovery and development efforts. The understanding of their mechanism as irreversible inhibitors of STS has guided the design of numerous potent and clinically relevant sulfamate-based drugs. This guide serves as a summary of the core principles and techniques that emerged from these pioneering studies.

References

Methodological & Application

Protocol for methyl sulfamate synthesis in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Methyl sulfamate (B1201201) (CH₅NO₃S) is an organic compound with applications as an amination reagent and an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides.[1][2] It also shows potential as an antimicrobial agent and is utilized in agricultural research.[2] This document provides a detailed protocol for the laboratory synthesis of methyl sulfamate via the esterification of sulfamic acid with methanol (B129727).

Principle of the Method

The synthesis of this compound is achieved through the acid-catalyzed esterification of sulfamic acid with methanol. The reaction involves heating the reactants under reflux, followed by isolation and purification of the product. The overall reaction is as follows:

H₃NSO₃ (Sulfamic Acid) + CH₃OH (Methanol) → CH₃OSO₂NH₂ (this compound) + H₂O

It is important to note that due to the presence of the amine group and the acidic nature of the reaction, the product may be isolated as ammonium (B1175870) methyl sulfate (B86663), a salt form of the target compound.[1][3][4]

Safety Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[1]

  • Chemical Hazards:

    • Methanol: Toxic and flammable. Avoid inhalation and contact with skin.

    • Sulfamic Acid: Corrosive and can cause skin and eye irritation.

    • This compound: May cause skin, eye, and respiratory irritation.[3]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Data Presentation

ParameterValueReference(s)
Reactants
Sulfamic Acid (H₃NSO₃)Molar Mass: 97.09 g/mol [1]
Methanol (CH₃OH)Molar Mass: 32.04 g/mol , Density: 0.792 g/mL[6]
Product
This compound (CH₅NO₃S)Molar Mass: 111.12 g/mol [4]
Melting Point: 25-27 °C[1]
Boiling Point: 199.9 °C (Predicted)[1]
Reaction Conditions
Reaction Time~4.5 hours[6]
Reaction TemperatureReflux temperature of methanol (~65 °C)[6]
Yield
Expected YieldApproximately 75%[6]

Experimental Protocol

Materials and Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and weighing balance

  • Ice bath

  • Drying tube with a drying agent (e.g., calcium chloride)

Reagents

  • Sulfamic acid (e.g., 97.1 g)[6]

  • Methanol (e.g., 200 mL)[6]

  • Ice-cold methanol (for washing)

Procedure

  • Reaction Setup:

    • To a 250 mL round-bottom flask containing a magnetic stir bar, add sulfamic acid.

    • Add methanol to the flask. An excess of methanol is used to serve as both a reactant and a solvent.[6]

    • Assemble a reflux apparatus by attaching the reflux condenser to the round-bottom flask. Place the flask in the heating mantle.

    • Attach a drying tube to the top of the condenser to prevent moisture from entering the system.[6]

  • Reaction:

    • Begin stirring the mixture.

    • Turn on the heating mantle and bring the mixture to a gentle reflux.[6]

    • Continue heating under reflux for approximately 4.5 hours. The reaction is complete when all the solid sulfamic acid has dissolved.[6]

  • Product Isolation:

    • After the reaction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Once cooled, place the round-bottom flask in an ice bath for at least 2 hours to induce crystallization of the product.[6]

  • Purification:

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any unreacted starting materials.

    • Continue to pull a vacuum for a few minutes to help dry the product.[6]

  • Drying and Storage:

    • Transfer the purified product to a clean, pre-weighed watch glass and allow it to air dry completely in the fume hood.

    • Once dry, weigh the product and calculate the percentage yield.

    • Store the this compound in a tightly sealed container in a cool, dry place.

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretching (around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and N-H stretching of the sulfamate group.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a signal for the methyl protons and a signal for the amine protons. The chemical shifts of the sulfamate protons can be a useful tool for characterization.[8]

    • ¹³C NMR: The spectrum should show a signal for the methyl carbon.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_products Products Sulfamic_Acid Sulfamic Acid (H₃NSO₃) Plus + Sulfamic_Acid->Plus Methanol Methanol (CH₃OH) Methyl_Sulfamate This compound (CH₃OSO₂NH₂) Methanol->Methyl_Sulfamate Reflux, ~4.5h Plus->Methanol Plus2 + Methyl_Sulfamate->Plus2 Water Water (H₂O) Plus2->Water

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup (Sulfamic Acid + Methanol) B 2. Reflux (~4.5 hours) A->B Heat C 3. Cooling & Crystallization (Ice Bath, 2 hours) B->C Cool D 4. Vacuum Filtration C->D E 5. Washing (Ice-cold Methanol) D->E F 6. Drying E->F G 7. Characterization (IR, NMR) F->G

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl Sulfamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of methyl sulfamate (B1201201) derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it a valuable tool in modern drug discovery and development.

Introduction to Methyl Sulfamates and Microwave-Assisted Synthesis

Methyl sulfamate derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are recognized as crucial pharmacophores in the development of therapeutic agents, notably as inhibitors of enzymes such as steroid sulfatase (STS), carbonic anhydrases (CAs), and urease.[1][2][3] The inhibition of these enzymes has profound implications in the treatment of hormone-dependent cancers, glaucoma, and bacterial infections.[4][5][6]

Conventional methods for the synthesis of these derivatives often involve prolonged reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted synthesis has emerged as a green and efficient alternative, utilizing microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of chemical transformations.[7] This technique often results in higher product yields and purity while minimizing the formation of byproducts.[8]

Advantages of Microwave-Assisted Synthesis

The application of microwave energy in the synthesis of this compound derivatives presents several key advantages over traditional convective heating methods.

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to DaysMinutes
Reaction Yield Moderate to GoodGood to Excellent
Energy Efficiency LowHigh
Temperature Control Bulk heating, potential for localized overheatingUniform and precise temperature control
Side Reactions More prevalent due to long reaction timesMinimized due to rapid heating and shorter reaction times
Solvent Usage Often requires high-boiling, toxic solventsEnables the use of lower-boiling, greener solvents or solvent-free conditions

Experimental Protocols

The following protocols provide a general framework for the microwave-assisted synthesis of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Microwave-Assisted Synthesis of N-Aryl/Alkyl Methyl Sulfamates

This protocol is adapted from general procedures for microwave-assisted sulfamoylation and can be applied to a variety of primary and secondary amines.

Materials:

Procedure:

  • To a cooled (0 °C) and stirred solution of anhydrous methanol (2.0 mL) in anhydrous DCM (3.0 mL) in a 10 mL microwave reactor vial, add chlorosulfonyl isocyanate (1.1 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes to form the methyl sulfamoyl chloride intermediate.

  • To this mixture, add the desired aniline or alkylamine (1.0 mmol) followed by triethylamine (1.5 mmol).

  • Seal the microwave vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 80-100 °C for 5-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Quench the reaction by the slow addition of water (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Outcome:

This method typically affords the desired this compound derivatives in good to excellent yields (70-95%) within a short reaction time.

Comparative Synthesis Data

The following table illustrates the typical improvements observed when employing microwave-assisted synthesis over conventional heating for similar sulfonamide formations.

Compound TypeConventional Method TimeConventional Method YieldMicrowave Method TimeMicrowave Method YieldReference
Sulfonamide6.5 hours65%24 minutes82%[9]
Thio-substituted Sulfonamide6 hours55%22 minutes78%[9]
Heterocyclic Molecule2-15 hoursModerate2-8 minutesAppreciably Higher[2]

Biological Applications and Signaling Pathways

This compound derivatives have shown significant promise in targeting key enzymes involved in various disease pathologies.

Inhibition of Steroid Sulfatase (STS) in Cancer

Steroid sulfatase is a crucial enzyme in the biosynthesis of active steroid hormones.[10] In hormone-dependent cancers, such as breast and prostate cancer, STS converts inactive steroid sulfates into their active forms, which can promote tumor growth.[11] Inhibition of STS by sulfamate derivatives blocks this conversion, leading to a reduction in tumor-promoting steroids. This inhibition can impact downstream signaling pathways, including the Wnt/β-catenin and MAPK/ERK pathways.[1][12]

STS_Inhibition_Pathway cluster_synthesis Microwave-Assisted Synthesis cluster_inhibition Biological Action Amine Amine/Aniline Microwave Microwave Irradiation Amine->Microwave CSI_MeOH Chlorosulfonyl Isocyanate + Methanol CSI_MeOH->Microwave MethylSulfamate This compound Derivative Microwave->MethylSulfamate STS Steroid Sulfatase (STS) MethylSulfamate->STS Inhibits ActiveSteroids Active Steroids (e.g., Estrone, DHEA) STS->ActiveSteroids Activates Wnt Wnt/β-catenin Pathway ActiveSteroids->Wnt MAPK MAPK/ERK Pathway ActiveSteroids->MAPK TumorGrowth Tumor Growth & Proliferation Wnt->TumorGrowth MAPK->TumorGrowth

Caption: Workflow of STS Inhibition by Methyl Sulfamates.

Inhibition of Carbonic Anhydrases (CAs) in Cancer

Carbonic anhydrases, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and play a key role in pH regulation, which is critical for cancer cell survival and proliferation.[2][13] The acidic tumor microenvironment promotes tumor invasion and metastasis.[5] Sulfamate-based inhibitors can selectively target these CA isoforms, leading to an increase in intracellular pH and a decrease in extracellular pH, thereby inhibiting tumor growth and metastasis.[2]

CA_Inhibition_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX Carbonic Anhydrase IX/XII (CA IX/XII) HIF1a->CAIX Upregulates pH_regulation pH Regulation (pHe ↓, pHi ↑) CAIX->pH_regulation Tumor_Progression Tumor Progression (Growth, Invasion, Metastasis) pH_regulation->Tumor_Progression MethylSulfamate This compound Derivative MethylSulfamate->CAIX Inhibits

Caption: CA Inhibition Pathway in Cancer.

Inhibition of Urease in Bacteria

Urease is an enzyme produced by certain bacteria, such as Helicobacter pylori, that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[6] This reaction raises the pH of the surrounding environment, allowing the bacteria to survive in the acidic conditions of the stomach.[3] Inhibition of urease by sulfamate derivatives prevents this pH neutralization, leading to a decrease in bacterial viability.[6]

Urease_Inhibition_Pathway cluster_bacterial_survival Bacterial Survival Mechanism cluster_inhibition_action Inhibitory Action Urea Urea Urease Urease Urea->Urease Ammonia Ammonia (NH3) Urease->Ammonia Hydrolyzes Bacterial_Death Decreased Bacterial Viability Urease->Bacterial_Death pH_Neutralization pH Neutralization Ammonia->pH_Neutralization Bacterial_Survival Bacterial Survival in Acidic Environment pH_Neutralization->Bacterial_Survival MethylSulfamate This compound Derivative MethylSulfamate->Urease Inhibits

References

Application Notes and Protocols for the Use of Methyl Sulfamate in the Preparation of Novel Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel chemical scaffolds for the development of effective and selective pesticides is a cornerstone of modern agrochemical research. Methyl sulfamate (B1201201), a simple and reactive chemical entity, presents a promising, yet largely unexplored, starting point for the synthesis of a new generation of pesticides. While simple sulfamates, such as ammonium (B1175870) sulfamate, have been historically used as broad-spectrum herbicides, the derivatization of the sulfamate core offers the potential for creating more target-specific and potent insecticidal, fungicidal, and herbicidal agents.[1][2]

Recent research has highlighted the potential of sulfamate derivatives to act as potent enzyme inhibitors. For instance, adamantyl-possessing sulfamate derivatives have been shown to inhibit glucosinolate sulfatases (GSSs) in the diamondback moth (Plutella xylostella), a major agricultural pest.[3] Inhibition of GSSs disrupts the detoxification of plant defense compounds, leading to increased insect mortality.[3] This targeted mode of action represents a significant advancement from the general herbicidal effects of simple sulfamates and underscores the potential for developing selective insecticides.

Furthermore, the structural similarity of sulfamates to sulfonamides, a class of compounds with known biological activity, suggests a broad potential for discovering novel pesticides.[4][5] Sulfonamide derivatives have been investigated for their antifungal and insecticidal properties, indicating that the sulfamoyl group can be a key pharmacophore in agrochemical design.[4][6]

This document provides detailed application notes and protocols for researchers interested in exploring methyl sulfamate as a foundational molecule for the synthesis and evaluation of novel pesticides. It covers hypothetical synthetic pathways, potential mechanisms of action, and protocols for biological evaluation.

Data Presentation

The following tables summarize quantitative data on the efficacy of a simple sulfamate herbicide and the inhibitory activity of more complex sulfamate derivatives against a key insect enzyme. This data provides a baseline for comparison when evaluating newly synthesized this compound derivatives.

Table 1: Herbicidal Efficacy of Ammonium Sulfamate [1][2]

Target Weed SpeciesApplication RateEfficacy (% Control)
Poison Ivy (Toxicodendron radicans)5% aqueous solution> 95%
Tree Stumps10-20% aqueous solution> 90% (prevents regrowth)
Brambles (Rubus spp.)5-10% aqueous solution> 90%
Tough Woody Weeds5-15% aqueous solution85-95%

Table 2: Inhibitory Activity of Adamantyl-Sulfamate Derivatives against Plutella xylostella Glucosinolate Sulfatase (GSS) [3]

CompoundIC₅₀ (mg/L)
Adam-20-S9.04
Adamantyl Derivative 215.23
Adamantyl Derivative 321.87
Adamantyl Derivative 435.61

IC₅₀ represents the concentration of the inhibitor required to reduce the activity of the GSS enzyme by 50%.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of novel sulfamate derivatives starting from this compound and for the evaluation of their biological activity.

Protocol 1: Synthesis of N-Aryl/Alkyl-O-methylsulfamates

Objective: To synthesize a library of N-substituted this compound derivatives for screening as potential pesticides. This protocol is adapted from established methods for the synthesis of sulfamate esters.

Materials:

Procedure:

  • In-situ formation of the activating agent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine oxide (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add triflic anhydride (1.0 equivalent) to the solution with vigorous stirring. Allow the reaction to proceed for 30 minutes to form the triphenylphosphine ditriflate activating agent.

  • Sulfamate activation: In a separate flask, dissolve this compound (1.0 equivalent) and the desired aryl or alkyl amine (1.2 equivalents) in anhydrous dichloromethane.

  • Slowly add this solution to the pre-formed activating agent at -78°C.

  • Add triethylamine (2.0 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-aryl/alkyl-O-methylsulfamate.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Glucosinolate Sulfatase (GSS) Inhibition Assay

Objective: To evaluate the inhibitory activity of newly synthesized this compound derivatives against GSS from a target insect pest, such as Plutella xylostella. This protocol is based on the methodology for assessing GSS inhibitors.[3]

Materials:

  • Synthesized this compound derivatives

  • Crude or purified GSS enzyme extract from the target insect

  • Sinigrin (or another suitable glucosinolate substrate)

  • p-Nitrophenyl sulfate (pNPS) as a chromogenic substrate for a preliminary screen

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract by homogenizing insect tissues (e.g., midgut) in an appropriate buffer, followed by centrifugation to remove cellular debris. The supernatant will contain the GSS enzyme. For more precise measurements, purified GSS should be used.

  • Inhibitor Preparation: Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In the wells of a 96-well microplate, add the following in order:

    • Assay buffer

    • Synthesized inhibitor at various concentrations

    • GSS enzyme extract

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (sinigrin or pNPS) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Detection:

    • If using pNPS, stop the reaction by adding a stop solution (e.g., 1 M NaOH) and measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

    • If using sinigrin, the desulfated product can be quantified using high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to a control with no inhibitor.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the use of this compound in the preparation of novel pesticides.

experimental_workflow cluster_synthesis Synthesis of Novel Pesticides cluster_screening Biological Screening methyl_sulfamate This compound activation Activation (e.g., Tf₂O, Ph₃PO) methyl_sulfamate->activation amine Aryl/Alkyl Amine amine->activation reaction N-Substituted This compound Derivative activation->reaction Nucleophilic Substitution herbicidal_assay Herbicidal Assay reaction->herbicidal_assay insecticidal_assay Insecticidal Assay reaction->insecticidal_assay fungicidal_assay Fungicidal Assay reaction->fungicidal_assay lead_compound Lead Compound Identification herbicidal_assay->lead_compound enzyme_inhibition Enzyme Inhibition Assay (e.g., GSS) insecticidal_assay->enzyme_inhibition insecticidal_assay->lead_compound fungicidal_assay->lead_compound

Caption: Experimental workflow for the synthesis and screening of novel pesticides from this compound.

signaling_pathway cluster_plant_cell Plant Cell sulfamate Simple Sulfamate (e.g., this compound) uptake Uptake into Plant sulfamate->uptake accumulation Accumulation in Meristematic Tissues uptake->accumulation enzyme_inhibition Inhibition of Essential Enzymes (e.g., Acetolactate Synthase) accumulation->enzyme_inhibition amino_acid_synthesis Branched-Chain Amino Acid Synthesis Disrupted enzyme_inhibition->amino_acid_synthesis protein_synthesis Protein Synthesis Inhibited amino_acid_synthesis->protein_synthesis cell_division Cell Division Arrested protein_synthesis->cell_division plant_death Plant Death cell_division->plant_death

Caption: Proposed herbicidal mechanism of action for simple sulfamates in plants.

logical_relationship cluster_insect_detox Insect Detoxification Pathway glucosinolate Glucosinolate (from Host Plant) gss_enzyme Glucosinolate Sulfatase (GSS) glucosinolate->gss_enzyme Substrate desulfoglucosinolate Desulfo-glucosinolate gss_enzyme->desulfoglucosinolate Catalyzes toxic_isothiocyanate Toxic Isothiocyanates desulfoglucosinolate->toxic_isothiocyanate Spontaneous Rearrangement insect_mortality Insect Mortality toxic_isothiocyanate->insect_mortality sulfamate_inhibitor Sulfamate-based GSS Inhibitor sulfamate_inhibitor->gss_enzyme Inhibits

Caption: Mechanism of action of sulfamate-based inhibitors on insect glucosinolate sulfatase.

References

Application of Methyl Sulfamate in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Sulfamate (B1201201) in Pharmaceutical Synthesis

Methyl sulfamate (CH₅NO₃S) is a versatile reagent with potential applications in the synthesis of pharmaceutical intermediates. It can serve as a source for the sulfamoyl group (-SO₂NH₂) in the formation of N-sulfamates and O-sulfamates, which are functional groups present in a variety of biologically active molecules. The sulfamate moiety is a key feature in drugs targeting steroid sulfatase (STS), carbonic anhydrases, and in the development of antiviral and anticancer agents.[1][2] While the broader class of sulfamoylating agents, such as sulfamoyl chloride, is more extensively documented, this compound offers a potentially milder and more stable alternative for the introduction of the sulfamoyl group.

This document provides detailed application notes and generalized protocols for the use of this compound in the N-sulfonylation of amines and O-sulfonylation of alcohols to generate pharmaceutical intermediates.

N-Sulfonylation of Amines: Synthesis of N-Sulfamoylated Pharmaceutical Intermediates

The N-sulfamoylation of primary and secondary amines is a key transformation in the synthesis of various pharmaceutical compounds. This compound can be employed as an N-sulfonating agent to introduce the -SO₂NH₂ group onto a nitrogen-containing intermediate. This reaction is particularly relevant in the development of novel therapeutic agents where the N-sulfamate group can enhance biological activity or improve pharmacokinetic properties.

General Reaction Scheme

The reaction proceeds via the nucleophilic attack of the amine on the sulfur atom of this compound, leading to the formation of the N-sulfamoylated product and methanol (B129727) as a byproduct.

N_Sulfonylation cluster_reactants Reactants cluster_products Products R_NH R-NH₂ (Amine Intermediate) Product R-NH-SO₂-NH₂ (N-Sulfamoylated Intermediate) R_NH->Product p1 MS H₃CO-SO₂-NH₂ (this compound) MS->Product Methanol CH₃OH (Methanol) p3 p2 p1->p2 + p4 p3->p4 + c1 c2 c1->c2 Base, Solvent Heat O_Sulfonylation cluster_reactants Reactants cluster_products Products R_OH R-OH (Alcohol Intermediate) Product R-O-SO₂-NH₂ (O-Sulfamoylated Intermediate) R_OH->Product p1 MS H₃CO-SO₂-NH₂ (this compound) MS->Product Methanol CH₃OH (Methanol) p3 p2 p1->p2 + p4 p3->p4 + c1 c2 c1->c2 Base, Solvent Heat Workflow Start Start: Pharmaceutical Intermediate (Amine or Alcohol) Reaction Reaction with this compound - Add Base - Add Solvent - Apply Heat (if necessary) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup - Quench Reaction - Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End End: Purified Sulfamoylated Intermediate Analysis->End

References

Application Notes and Protocols for Investigating Methyl Sulfamate as a Novel Nitrogen Source for Plant Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen (N) is an essential macronutrient for plant growth and development, serving as a key component of proteins, nucleic acids, and chlorophyll.[1] While plants primarily uptake nitrogen in the inorganic forms of nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺), the exploration of alternative nitrogen sources is a growing area of research. Methyl sulfamate (B1201201) (CH₅NO₃S) is an organic compound that has been anecdotally suggested as a potential nitrogen source for plants.[2][3] Theoretically, if hydrolyzed, it could release methylamine (B109427) (CH₃NH₂) and sulfate (B86663) (SO₄²⁻). While some microorganisms can utilize methylamine as a nitrogen source, its direct uptake and metabolism by plants, as well as its potential phytotoxicity, are not well understood.[4][5][6] Notably, the related compound ammonium sulfamate is used as a broad-spectrum herbicide, indicating that the sulfamate moiety can be phytotoxic.[7][8][9][10]

These application notes provide a comprehensive set of protocols to systematically investigate the potential of methyl sulfamate as a nitrogen source for plant growth. The experiments are designed to first establish a non-phytotoxic concentration range and then to evaluate its efficacy in supporting plant growth compared to standard nitrogen sources.

Section 1: Preliminary Phytotoxicity Assessment

Before evaluating its nutritional value, it is crucial to determine the concentration-dependent phytotoxicity of this compound. A dose-response experiment is the first essential step.

Experimental Protocol 1: Dose-Response Phytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the model plant species (e.g., Arabidopsis thaliana, lettuce, or tomato) and to identify the concentration at which growth inhibition occurs.

Materials:

  • Seeds of the chosen model plant.

  • Petri dishes or multi-well plates.

  • Filter paper or agar-based germination medium.

  • This compound (analytical grade).

  • Deionized water.

  • Plant growth chamber with controlled light, temperature, and humidity.

  • Image analysis software for root and shoot length measurement.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in deionized water. From this stock, create a dilution series to achieve final concentrations ranging from very low (e.g., 0.01 mM) to high (e.g., 10 mM). Include a control group with only deionized water.

  • Seed Sterilization and Plating: Surface-sterilize seeds according to standard protocols for the chosen species. Place a sterile filter paper in each petri dish and moisten it with a specific volume of the respective test solution. Place a defined number of seeds on the filter paper.

  • Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), measure the following parameters:

    • Seed germination rate (%).

    • Primary root length (mm).

    • Shoot length (mm).

    • Visual signs of toxicity (e.g., chlorosis, necrosis, root browning).[11][12][13][14][15]

  • Data Analysis: Calculate the mean and standard deviation for each parameter at each concentration. Determine the concentration that causes a 50% reduction in root growth (IC50) to quantify phytotoxicity.

Data Presentation: Table 1
This compound Concentration (mM)Germination Rate (%)Average Root Length (mm)Average Shoot Length (mm)Visual Phytotoxicity Score (1-5)¹
0 (Control)
0.01
0.1
1.0
5.0
10.0

¹ Visual phytotoxicity score: 1 = healthy, 5 = dead.[12]

Section 2: Efficacy as a Nitrogen Source in Hydroponics

Based on the non-toxic concentration range identified in the phytotoxicity assay, this experiment will assess the ability of this compound to support plant growth as a sole nitrogen source.

Experimental Protocol 2: Hydroponic Growth Comparison

Objective: To compare the growth, biomass, and nitrogen content of plants grown with this compound as the sole nitrogen source against standard nitrogen sources (nitrate and ammonium) and a nitrogen-free control.

Materials:

  • Hydroponic system (e.g., deep water culture, nutrient film technique).

  • Seedlings of the model plant, pre-germinated in a nitrogen-free medium.

  • Chemicals for preparing a nitrogen-free basal nutrient solution (containing all essential macro- and micronutrients except nitrogen).[16][17][18][19]

  • This compound.

  • Potassium nitrate (KNO₃) or Calcium nitrate (Ca(NO₃)₂) as the nitrate source.

  • Ammonium sulfate ((NH₄)₂SO₄) or Ammonium chloride (NH₄Cl) as the ammonium source.

  • pH meter and EC meter.

  • Acids and bases for pH adjustment (e.g., HCl, KOH).

  • Drying oven.

  • Analytical balance.

  • Equipment for total nitrogen analysis (e.g., Kjeldahl digestion system or Dumas combustion analyzer).[2]

Procedure:

  • Preparation of Nutrient Solutions:

    • Prepare a basal, nitrogen-free nutrient solution.

    • Create the following treatment solutions by adding the respective nitrogen source to the basal solution to achieve a final nitrogen concentration determined to be non-toxic (e.g., 1-2 mM N):

      • Control (-N): Basal solution only.

      • Nitrate (+NO₃⁻): Basal solution + KNO₃/Ca(NO₃)₂.

      • Ammonium (+NH₄⁺): Basal solution + (NH₄)₂SO₄/NH₄Cl.

      • This compound (+MS): Basal solution + this compound.

    • Adjust the pH of all solutions to a range suitable for the plant species (e.g., 5.5-6.5).[17]

  • Experimental Setup:

    • Transfer uniform-sized seedlings into the hydroponic units.

    • Assign each unit to one of the four treatment groups, with multiple replications for each group in a randomized design.

  • Growth and Maintenance:

    • Grow the plants in a controlled environment.

    • Monitor and adjust the pH and volume of the nutrient solutions regularly.

    • Replace the solutions weekly to ensure nutrient availability.

  • Harvest and Data Collection: After a defined growth period (e.g., 3-4 weeks), harvest the plants and separate them into roots and shoots.

    • Measure the fresh weight of shoots and roots.

    • Dry the plant material in an oven at 60-70°C to a constant weight to determine the dry weight.

    • Grind the dried tissue for total nitrogen analysis.

  • Total Nitrogen Analysis: Determine the percentage of nitrogen in the dried shoot and root tissue using a suitable analytical method.[1][2]

Data Presentation: Table 2
Nitrogen SourceShoot Fresh Weight (g)Root Fresh Weight (g)Shoot Dry Weight (g)Root Dry Weight (g)Shoot N Content (%)Root N Content (%)
Control (-N)
Nitrate (+NO₃⁻)
Ammonium (+NH₄⁺)
This compound (+MS)

Section 3: Visualizations

Hypothetical Metabolic Pathway

sub This compound (CH₃NHSO₃H) met Methylamine (CH₃NH₂) sub->met Hydrolysis sulf Sulfate (SO₄²⁻) sub->sulf Hydrolysis plant_n Plant Nitrogen Metabolism met->plant_n Uptake & Assimilation plant_s Plant Sulfur Metabolism sulf->plant_s Uptake & Assimilation

Caption: Hypothetical hydrolysis of this compound and subsequent assimilation pathways in plants.

Experimental Workflow Diagram

start Start: Select Model Plant ph_prep Prepare this compound Dilution Series start->ph_prep ph_assay Germination & Seedling Growth Assay ph_prep->ph_assay ph_data Measure Root/Shoot Length, Assess Visual Damage ph_assay->ph_data ph_result Determine Non-Toxic Concentration Range ph_data->ph_result hy_prep Prepare Hydroponic Solutions (-N, +NO₃⁻, +NH₄⁺, +MS) ph_result->hy_prep Inform Concentration hy_growth Grow Plants in Controlled Environment hy_prep->hy_growth hy_data Harvest & Measure Biomass (FW & DW) hy_growth->hy_data hy_analysis Analyze Total Nitrogen Content hy_data->hy_analysis hy_result Compare Growth & N Uptake Across Treatments hy_analysis->hy_result

Caption: Workflow for investigating this compound as a plant nitrogen source.

Conclusion and Further Research

The protocols outlined provide a foundational framework for assessing the viability of this compound as a nitrogen source for plants. The initial phytotoxicity screening is a critical step to ensure that subsequent nutritional studies are conducted at sublethal concentrations. If this compound is found to support plant growth, further research should focus on the mechanisms of uptake and metabolism. This could involve using isotopically labeled this compound (¹⁵N) to trace its fate within the plant and analyzing plant tissues for metabolic intermediates. Additionally, the impact on soil microbial communities should be investigated, as they may play a role in the breakdown of this compound into plant-available forms.[20][21][22][23][24]

References

Application Notes and Protocols for Utilizing Methyl Sulfamate as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sulfamate (B1201201), an organic compound belonging to the sulfamate class, has garnered interest for its potential antimicrobial properties.[1] Sulfamates and sulfonamides are known for their diverse biological activities, including antibacterial and antifungal actions, primarily through the inhibition of essential metabolic pathways in microorganisms.[2][3] These application notes provide detailed experimental procedures for evaluating the antimicrobial efficacy of methyl sulfamate, presenting data from related sulfamate derivatives to serve as a foundational guide for research and development.

Quantitative Data Summary of Related Sulfamate Derivatives

Due to the limited availability of specific quantitative data for this compound, this section summarizes the antimicrobial activities of various structurally related sulfamate and sulfonamide derivatives against a range of microbial pathogens. This data, presented in the tables below, can be used as a reference for designing experiments with this compound.

Table 1: Antibacterial Activity of Sulfamate/Sulfonamide Derivatives

Compound ClassTest OrganismMethodMIC/MBCValueReference
Arylhydrazothiazolylsulfonamide DerivativeBacillus cereusBroth MicrodilutionMIC5.54 µM[4]
Arylhydrazothiazolylsulfonamide DerivativePseudomonas aeruginosaBroth MicrodilutionMIC7.3 µM[4]
Arylhydrazothiazolylsulfonamide DerivativeEscherichia coliBroth MicrodilutionMIC6.4 µM[4]
Acylated methyl β-D-galactopyranoside esterStaphylococcus aureusDisc Diffusion/Broth DilutionMIC312.5 µ g/disc [5]
Acylated methyl β-D-galactopyranoside esterStaphylococcus aureusBroth DilutionMBC625 µ g/disc [5]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Antifungal Activity of Sulfamate/Sulfonamide Derivatives

Compound ClassTest OrganismMethodMIC/MFCValueReference
Arylhydrazothiazolylsulfonamide DerivativeCandida albicansBroth MicrodilutionMIC6.8 µM[4]
Acylated methyl β-D-galactopyranoside esterCandida albicansBroth DilutionMFC1250 µ g/disc [5]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial properties of this compound. These protocols are based on widely accepted standards in microbiology.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8][9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration does not inhibit microbial growth).

  • In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

  • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Seal the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Broth_Microdilution_Workflow prep_stock Prepare Methyl Sulfamate Stock serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Results incubate->read_mic MBC_MFC_Workflow mic_results Obtain MIC Results (Clear Wells) subculture Subculture from Clear Wells onto Agar Plates mic_results->subculture incubate_plates Incubate Agar Plates subculture->incubate_plates count_colonies Count Colonies incubate_plates->count_colonies determine_mbcmfc Determine MBC/MFC (≥99.9% killing) count_colonies->determine_mbcmfc Folic_Acid_Pathway_Inhibition PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate MethylSulfamate This compound (Hypothesized) MethylSulfamate->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate FolicAcid Folic Acid Dihydropteroate->FolicAcid ... Nucleotides Nucleotides & Amino Acids FolicAcid->Nucleotides Growth Microbial Growth Nucleotides->Growth

References

Application Notes and Protocols for Sulfamation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfamation

Sulfamation, the introduction of a sulfamate (B1201201) group (-NHSO₃H) or a substituted sulfamate group onto a molecule, is a critical transformation in medicinal chemistry. The sulfamate moiety is a key pharmacophore found in a number of approved drugs and clinical candidates. It is often employed to improve the pharmacological properties of a lead compound, such as enhancing its binding affinity to a target enzyme, increasing its solubility, or modifying its metabolic stability. Sulfamate-containing compounds have shown a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects.

One of the most significant applications of the sulfamate group in drug design is the inhibition of steroid sulfatase (STS). STS is an enzyme responsible for the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (B86663) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, which can promote the growth of hormone-dependent cancers like breast and prostate cancer. By mimicking the sulfate group of the natural substrate, sulfamate-containing inhibitors can irreversibly inactivate STS, thereby blocking the production of tumor-promoting steroids.

While various reagents can be used for sulfamation, this guide will provide a step-by-step overview of the reaction, with a focus on commonly employed methodologies. Although the user requested a specific guide for methyl sulfamate, a comprehensive literature search revealed that its direct use as a sulfamoylating agent for alcohols and amines is not well-documented in publicly available scientific literature. Therefore, this document will detail the more prevalent and well-established protocols using alternative reagents and discuss the potential roles of reagents like this compound in the broader context of sulfamate synthesis. This compound is recognized as an amination and alkylating agent in organic synthesis.[1]

General Principles of Sulfamation

The sulfamation reaction typically involves the nucleophilic attack of an alcohol (O-sulfamation) or an amine (N-sulfamation) on a sulfamoylating agent. The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity, especially in the context of complex molecules and late-stage functionalization in drug development.

Commonly used sulfamoylating agents include:

  • Sulfamoyl chloride (NH₂SO₂Cl): A highly reactive reagent, often generated in situ, for the sulfamation of a wide range of nucleophiles.

  • Sulfur trioxide-amine complexes (e.g., SO₃·Pyridine, SO₃·DMF): Milder and more stable alternatives to sulfamoyl chloride, suitable for sensitive substrates.

  • Other sulfamoylating reagents: A variety of other reagents, such as N-tert-butyl-N-chlorocyanamide and chlorosulfonyl isocyanate, have been developed for specific applications.

Experimental Protocols

Below are detailed protocols for the sulfamation of alcohols and amines using common and effective sulfamoylating agents.

Protocol 1: Sulfamation of a Phenolic Hydroxyl Group using in situ Generated Sulfamoyl Chloride

This protocol is adapted from the synthesis of steroidal sulfamates, which are potent STS inhibitors.

Materials:

  • Phenolic substrate (e.g., Estrone)

  • Sulfamoyl chloride (can be generated in situ from chlorosulfonyl isocyanate and formic acid, or used as a prepared solution)

  • Base (e.g., Sodium Hydride, Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Preparation of the reaction vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is used.

  • Dissolution of substrate: The phenolic substrate (1 equivalent) is dissolved in the anhydrous solvent under a nitrogen atmosphere.

  • Addition of base: The base (1.1 to 1.5 equivalents) is added portion-wise to the solution at 0 °C. The mixture is stirred for 30 minutes at this temperature.

  • Addition of sulfamoylating agent: A solution of sulfamoyl chloride (1.5 to 2 equivalents) in the anhydrous solvent is added dropwise to the reaction mixture at 0 °C.

  • Reaction monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution. The aqueous layer is extracted with the organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over the drying agent, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system to afford the desired sulfamate.

Protocol 2: Sulfamation of a Primary Alcohol using a Sulfur Trioxide-Pyridine Complex

This method is suitable for substrates that are sensitive to the harsh conditions of sulfamoyl chloride.

Materials:

  • Primary alcohol substrate

  • Sulfur trioxide-pyridine complex

  • Anhydrous solvent (e.g., Pyridine, DMF, or a mixture)

  • Quenching solution (e.g., water or brine)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for purification (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Preparation of the reaction vessel: A dry round-bottom flask with a magnetic stir bar and a nitrogen inlet is used.

  • Dissolution of substrate: The alcohol (1 equivalent) is dissolved in the anhydrous solvent under a nitrogen atmosphere.

  • Addition of sulfamoylating agent: The sulfur trioxide-pyridine complex (2 to 3 equivalents) is added portion-wise to the solution at room temperature.

  • Reaction monitoring: The reaction mixture is heated to 50-80 °C and stirred for 4-12 hours. The reaction progress is monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with an organic solvent. The combined organic layers are washed successively with cold dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over the drying agent, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure sulfamate.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the sulfamation of representative substrates using common sulfamoylating agents. Data for this compound is not included due to the lack of specific protocols in the surveyed literature.

Table 1: Sulfamation of Alcohols

SubstrateSulfamoylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolSulfamoyl ChlorideNaHDMF0 to RT1275-90
Benzyl AlcoholSO₃·Pyridine-Pyridine60680-95
Primary Aliphatic AlcoholSO₃·DMF-DMFRT2470-85
Secondary Aliphatic AlcoholSulfamoyl ChlorideEt₃NDCM0 to RT1850-70

Table 2: Sulfamation of Amines

SubstrateSulfamoylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
AnilineSO₃·Pyridine-Pyridine80885-95
BenzylamineSulfamoyl ChlorideEt₃NDCM0 to RT1270-85
Secondary AmineSO₃·DMF-DMFRT2460-75

Mandatory Visualization

Signaling Pathway of Steroid Sulfatase (STS) Inhibition

The following diagram illustrates the mechanism by which STS contributes to the production of active estrogens and how sulfamate-based inhibitors block this pathway.

STS_Pathway cluster_extracellular Extracellular/Bloodstream cluster_cell Tumor Cell DHEAS DHEAS DHEAS_in DHEAS DHEAS->DHEAS_in Uptake E1S Estrone Sulfate (E1S) E1S_in Estrone Sulfate (E1S) E1S->E1S_in Uptake STS Steroid Sulfatase (STS) DHEAS_in->STS Hydrolysis E1S_in->STS Hydrolysis DHEA DHEA STS->DHEA Estrone Estrone (E1) STS->Estrone Aromatase Aromatase & other enzymes DHEA->Aromatase Estradiol Estradiol (E2) Estrone->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds & Activates Proliferation Tumor Growth & Proliferation ER->Proliferation Promotes Sulfamate_Inhibitor Sulfamate Inhibitor Sulfamate_Inhibitor->STS Irreversible Inhibition

Caption: Steroid sulfatase pathway and its inhibition.

General Experimental Workflow for Sulfamation

The logical flow of a typical sulfamation experiment is depicted below.

Workflow Start Start Prep Prepare Anhydrous Reaction Setup Start->Prep Dissolve Dissolve Substrate & Add Base (if needed) Prep->Dissolve AddReagent Add Sulfamoylating Agent Dissolve->AddReagent React Monitor Reaction (TLC/LC-MS) AddReagent->React Workup Quench & Aqueous Work-up React->Workup Purify Purify Product (Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for a sulfamation reaction.

References

Application Notes and Protocols: Methyl Sulfamate in the Synthesis of Sulfonamides and Sulfamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides and sulfamic acid derivatives are pivotal structural motifs in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone of a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] Sulfamic acid and its derivatives, including sulfamates, are also recognized for their significant biological activities and are employed in the design of various therapeutic agents.[2]

While the classical synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be harsh and have limited functional group tolerance, there is ongoing research into milder and more versatile synthetic routes.[1] This document explores the potential application of methyl sulfamate (B1201201) as a reagent in the synthesis of N-substituted sulfonamides and other sulfamic acid derivatives. Although detailed, specific protocols for methyl sulfamate are not extensively reported in peer-reviewed literature, this document provides generalized methodologies based on the known reactivity of related sulfamate esters and sulfonylating agents.

Synthesis of N-Substituted Sulfonamides from this compound

The reaction of an O-alkyl sulfamate, such as this compound, with a primary or secondary amine to yield an N-substituted sulfonamide is a plausible synthetic transformation. This reaction would involve the nucleophilic attack of the amine on the sulfur atom of the this compound, with the displacement of methanol (B129727) as a leaving group. The reaction may require activation or catalysis, particularly for less nucleophilic amines.

General Experimental Workflow

The overall workflow for the synthesis of N-substituted sulfonamides using this compound would involve the reaction of the amine with this compound, followed by workup and purification of the product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Primary or Secondary Amine Reaction_Vessel Reaction under Inert Atmosphere (Nitrogen or Argon) Start->Reaction_Vessel Reagent This compound Reagent->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction_Vessel Base Optional Base (e.g., Triethylamine) Base->Reaction_Vessel Quench Quench Reaction (e.g., with water) Reaction_Vessel->Quench Reaction Monitoring (TLC, LC-MS) Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify G cluster_0 Reaction with Nucleophiles cluster_1 Products MethylSulfamate This compound PrimaryAmine Primary Amine (R-NH2) MethylSulfamate->PrimaryAmine Nucleophilic Substitution SecondaryAmine Secondary Amine (R2NH) MethylSulfamate->SecondaryAmine Nucleophilic Substitution Alcohol Alcohol/Phenol (R-OH) MethylSulfamate->Alcohol Transesterification (requires catalysis) NSubSulfonamide N-Substituted Sulfonamide PrimaryAmine->NSubSulfonamide NNDiSubSulfonamide N,N-Disubstituted Sulfonamide SecondaryAmine->NNDiSubSulfonamide OSubSulfamate O-Substituted Sulfamate Ester Alcohol->OSubSulfamate

References

Safe Handling and Storage of Methyl Sulfamate in a Laboratory Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling and storage procedures for methyl sulfamate (B1201201) in a laboratory environment. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of research activities.

Physical and Chemical Properties

Methyl sulfamate is a chemical intermediate used in various synthetic processes.[1] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that there are some discrepancies in the reported values across different sources, which may be attributed to variations in experimental conditions or the presence of impurities.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula CH₅NO₃S[1][2]
Molecular Weight 111.12 g/mol [1][2]
Appearance Colorless liquid or solid[1]
Melting Point 25-27 °C[1]
Boiling Point 199.9 ± 23.0 °C (Predicted)[1]
Density 1.459 ± 0.06 g/cm³ (Predicted)[1]
pKa 9.43 ± 0.70 (Predicted)[1]
Storage Temperature 2-8 °C[1]

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[2] The primary hazards are associated with skin, eye, and respiratory tract irritation.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling and Storage Procedures

Handling
  • Read the Safety Data Sheet (SDS) thoroughly before using the chemical.

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale dust, fumes, gas, mist, vapors, or spray.[3]

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Keep the container tightly closed to prevent moisture absorption and contamination.

  • Recommended storage temperature is between 2-8°C.[1]

  • Store away from oxidizing agents.

Spill and Emergency Procedures

Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect: Place the absorbed or swept-up material into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocol: Synthesis of a Sulfonamide (General Procedure)

This compound can be used as a reagent in the synthesis of sulfonamides. The following is a general, illustrative protocol and should be adapted and optimized for specific substrates and scales.

Objective: To synthesize an N-substituted sulfonamide from a primary or secondary amine using this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • A suitable base (e.g., Triethylamine, Pyridine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of this compound: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure sulfonamide.

Safety Note: This reaction should be performed in a well-ventilated fume hood, and all appropriate PPE should be worn.

Visual Workflow Diagrams

The following diagrams illustrate the logical workflows for the safe handling and emergency response procedures for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Read SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handling_weigh Weigh/Measure in Hood prep_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_close Tightly Close Container handling_reaction->cleanup_close cleanup_store Return to Storage cleanup_close->cleanup_store cleanup_decontaminate Decontaminate Work Area cleanup_store->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

EmergencyResponseWorkflow Emergency Response for this compound Incident cluster_assess Initial Assessment cluster_spill Spill Response cluster_exposure Exposure Response incident Incident Occurs (Spill or Exposure) assess_safety Assess Immediate Danger incident->assess_safety assess_type Identify Type of Incident assess_safety->assess_type spill_alert Alert Others assess_type->spill_alert Spill exposure_remove Remove from Exposure assess_type->exposure_remove Exposure spill_evacuate Evacuate Area (if necessary) spill_alert->spill_evacuate spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean Up with Proper Materials spill_contain->spill_cleanup spill_dispose Dispose of as Hazardous Waste spill_cleanup->spill_dispose exposure_decontaminate Decontaminate (Shower/Eyewash) exposure_remove->exposure_decontaminate exposure_firstaid Administer First Aid exposure_decontaminate->exposure_firstaid exposure_medical Seek Immediate Medical Attention exposure_firstaid->exposure_medical

Caption: Decision-making workflow for emergency response.

References

Application Notes and Protocols: p-Toluenesulfonic Acid as a Catalyst in Methyl Sulfamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of p-toluenesulfonic acid (p-TSA) as an efficient catalyst in the synthesis of methyl sulfamate (B1201201). The information presented is intended to guide researchers in the successful implementation of this catalytic method.

Introduction

Methyl sulfamate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. The esterification of sulfamic acid with methanol (B129727) is a primary route for its production. The use of a strong acid catalyst is crucial to facilitate this reaction. p-Toluenesulfonic acid (p-TSA) has emerged as a highly effective and versatile catalyst for this transformation, offering high yields and excellent selectivity under relatively mild conditions. Its solid, non-corrosive nature makes it a more manageable alternative to mineral acids like sulfuric acid.[1]

Catalytic Role of p-Toluenesulfonic Acid

In the synthesis of this compound, p-toluenesulfonic acid acts as a Brønsted acid catalyst. The reaction proceeds via an acid-catalyzed esterification mechanism. The primary role of p-TSA is to protonate the sulfamic acid, thereby increasing the electrophilicity of the sulfur atom. This activation facilitates the nucleophilic attack by methanol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the desired this compound product. The high catalytic activity of p-TSA is attributed to its strong acidity and its ability to form stable hydrogen-bonded complexes with the substrate.[1]

Quantitative Data: Comparison of Acid Catalysts

The following table summarizes the performance of p-toluenesulfonic acid in comparison to other common acid catalysts in the synthesis of this compound. The data highlights the superior yield and selectivity achieved with p-TSA.[1]

Acid CatalystConcentration (M)Temperature (°C)Yield (%)Selectivity
p-Toluenesulfonic acid 0.3 - 2.0 60 - 120 75 - 98 Very High
Sulfuric acid0.1 - 2.025 - 8065 - 92High
Methanesulfonic acid0.2 - 1.540 - 9070 - 95High
Hydrochloric acid0.5 - 3.050 - 10055 - 85Moderate
Trifluoroacetic acid0.1 - 1.00 - 6060 - 88Moderate

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using p-toluenesulfonic acid as a catalyst.

Materials and Equipment
  • Sulfamic acid (H₂NSO₃)

  • Methanol (CH₃OH), anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, add sulfamic acid (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5-10 mol%).

  • Addition of Methanol: Add an excess of anhydrous methanol to the flask. The methanol acts as both a reactant and a solvent. A typical molar ratio of methanol to sulfamic acid is between 5:1 and 10:1.

  • Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The reaction temperature should be maintained between 60°C and 120°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The typical reaction time ranges from 4 to 12 hours, depending on the scale and specific conditions.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as dichloromethane.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Proposed Catalytic Mechanism

Reaction_Mechanism Sulfamic_Acid Sulfamic Acid (H₂NSO₃H) Protonated_Sulfamic_Acid Protonated Sulfamic Acid Sulfamic_Acid->Protonated_Sulfamic_Acid Protonation Methanol Methanol (CH₃OH) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Nucleophilic Attack pTSA_H p-TSA (H⁺) pTSA_H->Protonated_Sulfamic_Acid Protonated_Sulfamic_Acid->Tetrahedral_Intermediate Protonated_Ester Protonated this compound Tetrahedral_Intermediate->Protonated_Ester Water Elimination Methyl_Sulfamate This compound (H₂NSO₃CH₃) Protonated_Ester->Methyl_Sulfamate Deprotonation Water Water (H₂O) Protonated_Ester->Water pTSA_regen p-TSA (H⁺) Methyl_Sulfamate->pTSA_regen

Caption: p-TSA catalyzed synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Setup 1. Reaction Setup (Sulfamic Acid, p-TSA) Start->Setup Add_MeOH 2. Add Methanol Setup->Add_MeOH Reflux 3. Heat to Reflux (60-120°C, 4-12h) Add_MeOH->Reflux Cool 4. Cool to Room Temp. Reflux->Cool Evaporate 5. Evaporate Methanol Cool->Evaporate Dissolve 6. Dissolve in Solvent Evaporate->Dissolve Wash 7. Wash with NaHCO₃, Water, and Brine Dissolve->Wash Dry 8. Dry Organic Layer Wash->Dry Filter_Concentrate 9. Filter and Concentrate Dry->Filter_Concentrate Purify 10. Purify Product Filter_Concentrate->Purify End End (Pure this compound) Purify->End

Caption: Workflow for this compound synthesis.

References

Application Notes and Protocols: Hydrochloric Acid-Catalyzed Synthesis of Methyl Sulfamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl sulfamate (B1201201) via the hydrochloric acid-catalyzed esterification of sulfamic acid with methanol (B129727). While direct literature on this specific transformation is scarce, this protocol is based on established principles of Fischer-Speier esterification and analogous reactions involving sulfamic and sulfonic acids. The procedure outlines the reaction setup, execution, work-up, and purification. Additionally, representative analytical data that would be expected for the characterization of the final product are presented in a structured format. This application note is intended to serve as a comprehensive guide for researchers requiring methyl sulfamate as a reagent or intermediate in various chemical and pharmaceutical applications.

Introduction

This compound is an organic compound with applications as an aminating reagent and as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides. The sulfamate functional group is a crucial component in a number of biologically active molecules. The synthesis of this compound can be achieved through the esterification of sulfamic acid with methanol. This reaction is typically catalyzed by a strong acid, such as hydrochloric acid, which protonates the carbonyl oxygen of the sulfamic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Sulfamic_Acid Sulfamic Acid (H2NSO3H) Reaction_Point Sulfamic_Acid->Reaction_Point Methanol Methanol (CH3OH) Methanol->Reaction_Point Methyl_Sulfamate This compound (CH3OSO2NH2) Water Water (H2O) Catalyst HCl (catalyst) Catalyst->Reaction_Point Heat Reaction_Point->Methyl_Sulfamate Reaction_Point->Water

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

Materials:

  • Sulfamic Acid (H₂NSO₃H)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sulfamic acid (1.0 eq).

  • Add an excess of anhydrous methanol to the flask to act as both the reactant and the solvent. A 10 to 20-fold molar excess of methanol is recommended to drive the equilibrium towards the product.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours, as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or diethyl ether. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Care should be taken as CO₂ evolution may occur.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product may be purified by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters

ParameterValue
Molar Ratio (Sulfamic Acid:Methanol)1:15
CatalystConcentrated HCl
Catalyst Loading0.15 eq
TemperatureReflux (~65-70 °C)
Reaction Time4-6 hours
Yield (unoptimized)60-75%

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaCH₅NO₃S[1]
Molecular Weight111.12 g/mol [1]
AppearanceColorless liquid or low melting solid[2]
Melting Point25-27 °C[2]
Boiling Point199.9 ± 23.0 °C (Predicted)[2]

Table 3: Representative Spectroscopic Data for this compound Characterization

TechniqueExpected Chemical Shifts (δ) / Peaks
¹H NMR (CDCl₃, 400 MHz)δ ~3.8 (s, 3H, OCH₃), δ ~5.0 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 101 MHz)δ ~55 (OCH₃)
IR (neat, cm⁻¹)~3400-3300 (N-H stretch), ~1350 & ~1160 (S=O stretch)
Mass Spec (ESI+) m/z 112.0063 [M+H]⁺, 134.0 [M+Na]⁺

Note: The NMR data provided is based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Logical Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Sulfamic Acid, Methanol, and HCl Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Methanol (Rotary Evaporator) Cool->Evaporate Dissolve Dissolve in CH2Cl2 Evaporate->Dissolve Wash_NaHCO3 Wash with sat. NaHCO3 Dissolve->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Characterize Characterize Product (NMR, IR, MS) Concentrate->Characterize

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • The reaction should be heated using a heating mantle or an oil bath to avoid open flames.

  • During the neutralization with sodium bicarbonate, be aware of potential gas evolution and pressure build-up. Vent the separatory funnel frequently.

Conclusion

This document provides a comprehensive protocol for the hydrochloric acid-catalyzed synthesis of this compound. The outlined procedure, along with the presented data, serves as a valuable resource for researchers in organic synthesis and drug development. While the protocol is based on established chemical principles, optimization of reaction conditions may be necessary to achieve higher yields. Standard analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

References

Troubleshooting & Optimization

Optimizing Methyl Sulfamate Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl Sulfamate (B1201201) Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing methyl sulfamate. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve high-quality results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is primarily synthesized through several key methods:

  • Direct methylation of sulfamic acid: This involves reacting sulfamic acid with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide, typically in the presence of a base.

  • Reaction of sulfamic acid with methanol: This method may involve heating the reactants, sometimes with a catalyst, to drive the esterification reaction.[1][2]

  • From chlorosulfonyl isocyanate and methanol: This route offers an alternative pathway to the sulfamate ester.[3][4]

  • From sulfamic acid salts: Activation of sulfamic acid salts followed by reaction with a methylating agent is another viable method.[5]

Q2: What are the critical safety precautions to consider during this compound synthesis?

A2: Safety is paramount when working with the reagents involved in this compound synthesis.

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Chlorosulfonyl isocyanate is a highly reactive and corrosive compound. It reacts vigorously with water and other nucleophiles. All reactions involving this reagent should be conducted under anhydrous conditions in a fume hood.[3][4]

  • Sulfamic acid is a moderately strong acid and can cause skin and eye irritation.[7]

  • Standard laboratory safety practices, including the use of PPE and working in a well-ventilated area, should always be followed.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the concentration of reactants and products over time.[8]

  • Gas Chromatography (GC): GC is another suitable method for monitoring the reaction, particularly for volatile components.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to this compound.[9]

Q4: What are the common methods for purifying crude this compound?

A4: Purification of the final product is crucial to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include:

  • Recrystallization: This is a common method for purifying solid organic compounds.[9]

  • Distillation: If this compound is in a liquid form or dissolved in a solvent, distillation can be used for purification.

  • Column Chromatography: This technique is effective for separating the desired product from impurities with different polarities.[10]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in organic synthesis. This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction using TLC or another analytical method to ensure it has gone to completion. If necessary, increase the reaction time or temperature.
Poor quality or degradation of starting materials.Use high-purity, dry starting materials. Ensure proper storage of reagents, especially moisture-sensitive ones like chlorosulfonyl isocyanate.
Suboptimal stoichiometry of reactants.Carefully control the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but this can also lead to side reactions.
Inefficient stirring.Ensure vigorous and consistent stirring to promote adequate mixing of the reactants, especially in heterogeneous reaction mixtures.
Presence of Multiple Spots on TLC (Side Products) Reaction with moisture.Conduct the reaction under anhydrous conditions, using dry solvents and glassware, especially when using moisture-sensitive reagents like chlorosulfonyl isocyanate.
Over-methylation or other side reactions.Optimize the reaction conditions (temperature, reaction time, and stoichiometry) to minimize the formation of byproducts. For example, when using potent methylating agents like dimethyl sulfate, controlling the amount used is critical to avoid unwanted methylation of other functional groups.
Decomposition of the product or starting materials.Avoid excessive heating, as high temperatures can lead to the decomposition of sulfamic acid and other reagents.[7]
Difficulty in Product Isolation Product is soluble in the workup solvent.If performing an aqueous workup, ensure the organic solvent used for extraction is appropriate for your product's polarity. Multiple extractions may be necessary to maximize recovery.
Emulsion formation during extraction.To break emulsions, try adding a small amount of brine (saturated NaCl solution).
Product co-elutes with impurities during chromatography.Optimize the solvent system for column chromatography to achieve better separation.

Data Presentation

The following tables summarize key quantitative data for different this compound synthesis methods. This information can help you select the most appropriate method for your specific needs and optimize your experimental parameters.

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Methylating Agent Typical Yield (%) Key Advantages Key Disadvantages
Direct Methylation of Sulfamic AcidDimethyl SulfateHighReadily available reagents.Dimethyl sulfate is highly toxic.
Reaction of Sulfamic Acid with MethanolMethanolModerate to High"Green" and cost-effective methylating agent.May require higher temperatures and longer reaction times.[1]
From Chlorosulfonyl IsocyanateMethanolGood to ExcellentHigh reactivity of CSI can lead to high yields.CSI is highly reactive and moisture-sensitive.[4]
From Sulfamic Acid SaltsVariousModest to ExcellentAllows for a broader range of reaction conditions.[5]Requires an additional step to prepare the sulfamic acid salt.[5]

Note: Yields are representative and can vary significantly based on specific reaction conditions and scale.

Table 2: Effect of Reaction Parameters on Yield (Illustrative Example: Methylation of a Carboxylic Acid with Dimethyl Sulfate)

Parameter Condition Observed Yield (%) Reference
Temperature 90 °C96[11]
Reaction Time 90 min96[11]
Base NaHCO₃96[11]
Solvent Solvent-free96[11][12]

This table provides an illustrative example of how reaction parameters can influence the yield of a methylation reaction. Optimal conditions for this compound synthesis should be determined experimentally.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Synthesis of this compound via Direct Methylation of Sulfamic Acid with Dimethyl Sulfate (Representative Protocol)

Materials:

  • Sulfamic acid

  • Dimethyl sulfate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sulfamic acid and sodium bicarbonate.

  • Add an anhydrous solvent such as acetonitrile (B52724) to the flask.

  • With vigorous stirring, slowly add dimethyl sulfate to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic. Handle in a fume hood with appropriate PPE.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for the desired reaction time. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Transfer the filtrate to a separatory funnel and perform an aqueous workup to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Analysis of this compound Purity by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Conditions (Typical):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Dependent on the chromophore, but typically in the low UV range (e.g., 210 nm) if no strong chromophore is present.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of pure this compound of a known concentration.

  • Prepare a sample of your synthesized this compound, dissolved in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of this compound and identify any impurity peaks.

  • Calculate the purity of your sample by comparing the peak area of this compound to the total peak area of all components.[8]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Sulfamic Acid & Base solvent Add Anhydrous Solvent reactants->solvent dms Add Dimethyl Sulfate solvent->dms reflux Reflux & Monitor (TLC) dms->reflux filter Filter Salts reflux->filter extract Aqueous Extraction filter->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow start Low Yield or Impurities check_reaction Reaction Complete? start->check_reaction check_reagents Reagents Pure & Dry? check_reaction->check_reagents Yes solution_time Increase reaction time/temp. Monitor closely. check_reaction->solution_time No check_conditions Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Use fresh, high-purity, anhydrous reagents. check_reagents->solution_reagents No analyze_impurities Characterize impurities (NMR, MS) to identify side reactions. check_conditions->analyze_impurities No end Optimized Synthesis check_conditions->end Yes solution_time->check_reaction solution_reagents->start solution_conditions Adjust stoichiometry, temperature, or solvent. solution_conditions->start analyze_impurities->solution_conditions

Caption: Troubleshooting logic for low yield or impurities.

References

Technical Support Center: Methyl Sulfamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of methyl sulfamate (B1201201). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for methyl sulfamate?

A1: The most direct and common method for synthesizing this compound is the reaction of sulfamoyl chloride with methanol (B129727). This reaction typically requires a base to neutralize the hydrochloric acid byproduct. An alternative but less direct method is the reaction of sulfamic acid with methanol; however, this route primarily yields ammonium (B1175870) methyl sulfate (B86663).[1][2]

Q2: What is a typical yield for the synthesis of this compound via the sulfamoyl chloride route?

A2: While specific yields can vary based on reaction conditions and purification efficiency, the sulfamoylation of alcohols can be a high-yielding reaction. With proper optimization of parameters such as temperature, reaction time, and stoichiometry, yields can be significantly improved.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to control include:

  • Reaction Temperature: Lower temperatures (e.g., 0 °C) are often used to control the exothermic reaction between sulfamoyl chloride and methanol.

  • Stoichiometry: The molar ratio of reactants, particularly the base relative to sulfamoyl chloride, is crucial to ensure complete neutralization of HCl without introducing side reactions.

  • Moisture Control: Sulfamoyl chloride is sensitive to moisture and can hydrolyze. Using anhydrous solvents and reagents is critical.

  • Purity of Starting Materials: The purity of sulfamoyl chloride and methanol will directly impact the purity of the final product.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q5: What are the common impurities in this compound synthesis?

A5: Common impurities may include unreacted methanol or sulfamoyl chloride, the hydrochloride salt of the base used, and byproducts from the hydrolysis of sulfamoyl chloride if moisture is present. If the sulfamic acid route is attempted, ammonium methyl sulfate will be a significant component.[1]

Q6: What are the recommended methods for purifying crude this compound?

A6: The primary method for purifying solid this compound is recrystallization.[3][4][5] The choice of an appropriate solvent system is critical for effective purification. Other purification techniques for related compounds include column chromatography.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive or decomposed sulfamoyl chloride. - Use fresh or properly stored sulfamoyl chloride. Consider synthesizing it fresh if possible.
- Incomplete reaction. - Increase the reaction time or allow the reaction to warm to room temperature after the initial addition. - Ensure efficient stirring to improve mixing of reactants.
- Loss of product during workup. - Optimize the extraction and washing steps to minimize product loss. - Ensure the pH is appropriate during aqueous workup to keep the product in the organic phase.
Low Purity of Final Product - Presence of unreacted starting materials. - Adjust the stoichiometry to ensure complete reaction of the limiting reagent. - Improve purification by optimizing the recrystallization solvent system.
- Formation of byproducts due to moisture. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Inefficient purification. - Screen different solvents for recrystallization to find one that effectively separates the product from impurities.[3][4] - Consider using a two-solvent recrystallization method if a single solvent is not effective.[3]
Product is an Oil and Does Not Crystallize - Presence of impurities depressing the melting point. - Attempt further purification of the crude product, for instance, by column chromatography, before recrystallization.
- Inappropriate crystallization solvent. - Screen a wider range of solvents or solvent mixtures for recrystallization.
- Supersaturation of the solution. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Reaction is Difficult to Control (e.g., too exothermic) - Rate of addition of reagent is too fast. - Add the sulfamoyl chloride solution dropwise to the methanol solution at a controlled rate.
- Inefficient cooling. - Ensure the reaction flask is adequately submerged in a cooling bath (e.g., an ice-water bath).

Experimental Protocols

Protocol 1: Synthesis of this compound from Sulfamoyl Chloride and Methanol

Materials:

  • Sulfamoyl chloride

  • Anhydrous methanol

  • Anhydrous triethylamine (B128534) (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (B109758) (or another suitable inert solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous methanol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of sulfamoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by slowly adding deionized water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), deionized water, and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Quantitative Data Summary

Parameter Synthesis via Sulfamoyl Chloride Notes
Typical Reactant Ratio 1.0 eq. Methanol : 1.05 eq. Sulfamoyl Chloride : 1.1 eq. BaseA slight excess of sulfamoyl chloride and base is often used.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is important to control the exothermic reaction.
Reaction Time 2 - 6 hoursDependent on scale and temperature; monitor by TLC or HPLC.
Purity Analysis Methods Melting Point, ¹H NMR, ¹³C NMR, IR, GC-MS, HPLCPurity of >95% is generally achievable with proper purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Methanol & Triethylamine in Anhydrous DCM cool Cool to 0 °C start->cool add_reagent Add Sulfamoyl Chloride Solution Dropwise cool->add_reagent react Stir at Room Temperature (2-4 hours) add_reagent->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash Wash with Dilute HCl, Water, and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_product Crude this compound concentrate->crude_product recrystallize Recrystallize from Suitable Solvent crude_product->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction degraded_reagents Degraded Reagents? start->degraded_reagents workup_loss Loss During Workup? start->workup_loss increase_time Increase Reaction Time/ Temperature incomplete_reaction->increase_time check_stirring Ensure Efficient Stirring incomplete_reaction->check_stirring use_fresh_reagents Use Fresh/Anhydrous Reagents degraded_reagents->use_fresh_reagents optimize_workup Optimize Extraction/Wash Steps workup_loss->optimize_workup

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Common side reactions in methyl sulfamate synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of methyl sulfamate (B1201201).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing methyl sulfamate?

A1: The most prevalent laboratory method for synthesizing this compound, or its common precursor ammonium (B1175870) this compound, is the direct esterification of sulfamic acid with methanol (B129727). This is typically achieved by refluxing sulfamic acid in an excess of methanol. Other reported methods include the direct methylation of sulfamic acid using agents like methyl iodide or dimethyl sulfate (B86663) under basic conditions, and the transesterification of other sulfamic acid esters with methanol.[1]

Q2: What is the primary composition of the product from the reaction of sulfamic acid and methanol?

A2: The reaction between sulfamic acid and methanol primarily yields ammonium methyl sulfate. This is because the ammonia (B1221849) group is released from the sulfamic acid during the esterification process and subsequently reacts with the acidic sulfate group. To obtain this compound, a further workup or a different synthetic approach may be necessary.

Q3: Are there any significant safety concerns I should be aware of during this synthesis?

A3: Yes. Methanol is toxic and flammable, so the reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles and gloves. If using alternative methylating agents like dimethyl sulfate, extreme caution is necessary as it is a potent carcinogen and highly toxic.[2] Additionally, the reaction can become exothermic, especially if heating is not well-controlled, which can lead to pressure buildup.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the reaction of sulfamic acid and methanol.

Problem 1: Low Yield of Ammonium this compound

Symptoms:

  • Significantly less crystalline product is isolated than theoretically expected.

  • The reaction mixture appears to have a large amount of unreacted sulfamic acid even after prolonged reaction time.

Possible Causes & Solutions:

Possible CauseRecommended ActionExpected Outcome
Incomplete Reaction The reaction between sulfamic acid and methanol can be slow.[3] Ensure the reaction is refluxed for an adequate amount of time (typically several hours) until all the solid sulfamic acid has dissolved.Increased conversion of starting material and higher product yield.
Hydrolysis of Product Water, a byproduct of the esterification, can hydrolyze the ammonium methyl sulfate back to ammonium bisulfate and methanol. Use a significant excess of anhydrous methanol to shift the equilibrium towards the product and minimize water's effect.[4] A drying tube on the reflux condenser is also recommended to prevent atmospheric moisture from entering the reaction.Reduced product loss due to hydrolysis, leading to an improved yield.
Insufficient Mixing Sulfamic acid has limited solubility in methanol initially. Poor stirring can lead to localized overheating and incomplete reaction. Use a magnetic stir bar and ensure vigorous stirring throughout the reaction.Homogeneous reaction mixture, preventing localized side reactions and promoting complete dissolution and reaction of sulfamic acid.
Problem 2: Dark or Charred Reaction Mixture

Symptoms:

  • The reaction mixture turns dark brown or black.

  • A solid, insoluble char is observed in the reaction flask.

Possible Causes & Solutions:

Possible CauseRecommended ActionExpected Outcome
Overheating Sulfamic acid can decompose at high temperatures, especially if not fully dissolved.[5] Heat the reaction mixture gradually and maintain a gentle reflux. Using a heating mantle with a stirrer is recommended for even heat distribution.A clear to pale yellow reaction solution, indicating minimal thermal decomposition.
Localized Hotspots If sulfamic acid is not well-dispersed, direct heating can cause charring. Ensure efficient stirring from the beginning of the reaction to maintain a slurry and promote even heating.Prevention of solid material from settling and overheating, leading to a cleaner reaction.
Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product does not crystallize upon cooling.

  • The isolated product is impure, appearing oily or discolored.

Possible Causes & Solutions:

Possible CauseRecommended ActionExpected Outcome
Excess Methanol A large excess of methanol can keep the ammonium methyl sulfate dissolved even at lower temperatures. After the reaction is complete, distill off a portion of the excess methanol to concentrate the solution and induce crystallization upon cooling.Formation of a crystalline precipitate that can be isolated by filtration.
Presence of Impurities Byproducts such as ammonium bisulfate and unreacted sulfamic acid can interfere with crystallization and contaminate the product. Wash the filtered product with a small amount of cold, anhydrous methanol to remove soluble impurities. Recrystallization from a minimal amount of hot methanol can also be performed for further purification.A clean, crystalline product with improved purity.

Experimental Protocols

Synthesis of Ammonium Methyl Sulfate from Sulfamic Acid and Methanol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Sulfamic Acid (finely powdered)

  • Anhydrous Methanol

  • Round-bottom flask

  • Reflux condenser with drying tube (e.g., filled with calcium chloride)

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Ice bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add finely powdered sulfamic acid.

  • Add a significant excess of anhydrous methanol (e.g., a 5 to 10-fold molar excess relative to sulfamic acid).

  • Assemble the reflux apparatus, ensuring the condenser is fitted with a drying tube.

  • With vigorous stirring, heat the mixture to a gentle reflux using a heating mantle.

  • Continue refluxing with stirring until all the sulfamic acid has dissolved. This may take several hours.

  • Once the reaction is complete (indicated by a clear solution), turn off the heat and allow the mixture to cool to room temperature.

  • To induce crystallization, cool the flask in an ice bath.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold anhydrous methanol.

  • Dry the product under vacuum to remove residual solvent.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction_time Was the reaction refluxed until all sulfamic acid dissolved? start->check_reaction_time extend_reflux Action: Extend reflux time. check_reaction_time->extend_reflux No check_methanol Was anhydrous methanol used in sufficient excess? check_reaction_time->check_methanol Yes end Yield Improved extend_reflux->end use_excess_anhydrous_methanol Action: Repeat with anhydrous methanol and a higher molar ratio. check_methanol->use_excess_anhydrous_methanol No check_stirring Was stirring vigorous throughout the reaction? check_methanol->check_stirring Yes use_excess_anhydrous_methanol->end improve_stirring Action: Ensure efficient stirring in the next attempt. check_stirring->improve_stirring No check_stirring->end Yes improve_stirring->end

Caption: Troubleshooting steps for addressing low product yield.

Logical Relationship of Side Reactions

side_reactions cluster_reactants Reactants & Conditions cluster_products Products & Byproducts sulfamic_acid Sulfamic Acid methyl_sulfamate Ammonium this compound (Desired Product) sulfamic_acid->methyl_sulfamate ammonium_bisulfate Ammonium Bisulfate (Side Product) sulfamic_acid->ammonium_bisulfate hydrolyzes in presence of water char Charred Material (Decomposition Product) sulfamic_acid->char methanol Methanol methanol->methyl_sulfamate heat Heat heat->methyl_sulfamate heat->char causes decomposition water Water (Byproduct) methyl_sulfamate->water produces water->ammonium_bisulfate causes hydrolysis of product

Caption: Interplay of reactants leading to desired and side products.

References

Troubleshooting low yield in amination reactions with methyl sulfamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in amination reactions involving methyl sulfamate (B1201201).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amination of aryl halides with methyl sulfamate?

A1: The amination of aryl halides with this compound typically proceeds via a catalytic cycle, most commonly the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction involves three key steps:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.[1][3]

  • Amine Coordination and Deprotonation: The amine (this compound) coordinates to the palladium complex, followed by deprotonation with a base.[3]

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.[1][3]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHSO2Me Ar-Pd(II)(L)-NHSO2Me Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHSO2Me Amine Coordination & Deprotonation (MeO2SNH2, Base) Ar-NHSO2Me Ar-NHSO2Me Ar-Pd(II)(L)-NHSO2Me->Ar-NHSO2Me Reductive Elimination

Figure 1. Simplified Buchwald-Hartwig amination cycle.

Q2: Can catalysts other than palladium be used for amination with sulfamates?

A2: Yes, nickel-based catalysts have been shown to be effective for the amination of aryl sulfamates and can be a more cost-effective alternative to palladium.[4][5][6][7] These reactions often employ N-heterocyclic carbene (NHC) ligands.[5]

Q3: What are the common side reactions that can lead to low yield?

A3: A common side reaction is the decomposition of the aryl sulfamate starting material into the corresponding phenol, which can reduce the yield of the desired aminated product.[8] Another potential side reaction is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom.[1]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields in amination reactions with this compound.

Problem Potential Cause Suggested Solution
Low or no conversion of starting materials Inactive Catalyst: The palladium or nickel catalyst may not be in the active L-Pd(0) state or may have decomposed.- Ensure anaerobic conditions to prevent catalyst oxidation.- Use a pre-catalyst that is readily reduced in situ.- Optimize the ligand-to-metal ratio.
Inappropriate Ligand: The chosen phosphine (B1218219) or NHC ligand may not be suitable for the specific substrates.- Screen a variety of bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos for palladium-catalyzed reactions.[3]- For nickel catalysis, consider N-heterocyclic carbene (NHC) ligands like SIPr·HCl.[5]
Ineffective Base: The base may not be strong enough to deprotonate the this compound.- Use a strong, non-nucleophilic base such as NaOtBu or LiHMDS.[8][9]
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.- Gradually increase the reaction temperature, monitoring for product formation and decomposition. A common temperature range is 80-110 °C.[5][10]
Formation of Phenol Byproduct Hydrolysis of Aryl Sulfamate: The aryl sulfamate is susceptible to hydrolysis, especially in the presence of a strong base.- Use anhydrous solvents and reagents.- Consider using a mixed solvent system, such as tBuOH/H₂O, which has been shown to improve conversion in some cases.[8][10]- Screen different bases; NaOtBu has been observed to lead to decomposition in some instances.[8]
Incomplete Reaction Insufficient Reagent Stoichiometry: The ratio of amine, base, or catalyst may not be optimal.- Increase the equivalents of this compound and base relative to the aryl halide.- Optimize the catalyst loading; typically between 1-5 mol% is used.[4][5]
Poor Solvent Choice: The solvent may not effectively dissolve the reagents or facilitate the catalytic cycle.- Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and 2-methyl-THF.[4][5][6][7]- The use of polar aprotic solvents can sometimes be beneficial.[8]
Difficulty with Heterocyclic Substrates Coordination of Heterocycle to Catalyst: Nitrogen-containing heterocycles can coordinate to the metal center and inhibit catalysis.- Use specialized ligands designed for challenging substrates.- Nickel catalysts have shown good tolerance for heterocyclic substrates.[4][5][6]

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of an Aryl Bromide with this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.05 mmol).

    • Add a palladium source (e.g., Pd₂(dba)₃, 0.025 mmol).

    • Add the base (e.g., NaOtBu, 1.4 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Bromide, This compound, Ligand B Add Palladium Source A->B C Add Base B->C D Evacuate & Backfill with Inert Gas C->D E Add Anhydrous Solvent D->E F Heat and Stir E->F G Monitor Progress (TLC, GC-MS) F->G H Cool and Dilute G->H I Filter through Celite H->I J Aqueous Wash I->J K Dry and Concentrate J->K L Column Chromatography K->L

Figure 2. General workflow for Pd-catalyzed amination.

Troubleshooting Logic

troubleshooting_logic Start Low Yield Check_Conversion Starting Material Consumed? Start->Check_Conversion Check_Byproducts Phenol or other byproducts formed? Check_Conversion->Check_Byproducts Yes Optimize_Catalyst Optimize Catalyst System: - Catalyst Source & Loading - Ligand Type - Base Strength Check_Conversion->Optimize_Catalyst No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Solvent - Reaction Time Check_Byproducts->Optimize_Conditions No Improve_Purity Improve Substrate/Reagent Purity: - Use Anhydrous Solvents - Purify Starting Materials Check_Byproducts->Improve_Purity Yes Success Improved Yield Optimize_Catalyst->Success Failure Consult Specialist Optimize_Catalyst->Failure Optimize_Conditions->Success Optimize_Conditions->Failure Improve_Purity->Success Improve_Purity->Failure

Figure 3. Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude Methyl Sulfamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude methyl sulfamate (B1201201).

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude methyl sulfamate synthesized from sulfamic acid and methanol?

A1: The most common impurities include unreacted starting materials (sulfamic acid and methanol), byproducts such as ammonium (B1175870) methyl sulfate, and degradation products like methylamine (B109427) and sulfuric acid resulting from hydrolysis.[1][2][3][4] Charred material may also be present if the reaction was overheated.

Q2: What is the recommended starting point for purifying crude this compound?

A2: Recrystallization is often the most effective and straightforward initial purification method for solid organic compounds like this compound.[5] Given its solubility profile, a mixed solvent system such as ethanol (B145695)/water or isopropanol/water is a good starting point.[1][5]

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly if the impurities have similar solubility profiles to this compound.[5] It is also useful for separating complex mixtures or removing trace impurities to achieve very high purity.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] Other methods like Gas Chromatography (GC) may also be applicable, though the compound's boiling point of approximately 200°C should be considered.[6][8]

Q5: What are the key safety precautions when handling this compound?

A5: this compound is an irritant to the eyes and skin.[8] It is essential to wear appropriate personal protective equipment (PPE), including safety glasses and gloves, and to work in a well-ventilated area such as a fume hood.[8][9]

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem 1: Low Recovery of Product After Recrystallization

Possible Cause Suggested Solution
Excessive solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[10]
The cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.[10]
The compound is too soluble in the chosen solvent, even when cold. If using a single solvent, switch to a solvent in which the compound is less soluble at low temperatures. Alternatively, use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[11]
Premature crystallization occurred during hot filtration. Pre-heat the funnel and filter paper, and use a small excess of hot solvent to prevent the product from crystallizing out on the filter paper.[12]

Problem 2: The Product "Oils Out" Instead of Crystallizing

Possible Cause Suggested Solution
The boiling point of the recrystallization solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point. This compound has a melting point of 25-27°C, so this is a key consideration.[8]
The solution is supersaturated. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly. Seeding the solution with a pure crystal of this compound can also encourage crystallization over oiling out.[12]
Presence of impurities. Impurities can depress the melting point and interfere with crystal lattice formation. Try washing the crude product with a solvent in which the impurities are soluble but the product is not, before attempting recrystallization.

Problem 3: Colored Impurities Remain in the Final Product

Possible Cause Suggested Solution
Presence of colored, non-polar impurities. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb the desired product.[11]
The impurity co-crystallizes with the product. A different purification technique, such as column chromatography, may be necessary.

Problem 4: Tailing of the Product Peak in Column Chromatography

Possible Cause Suggested Solution
Interaction of the acidic N-H proton of the sulfamate group with the silica (B1680970) gel stationary phase. Add a small amount (0.5-1%) of a modifier like triethylamine (B128534) or acetic acid to the eluent. This will help to improve the peak shape by competing for the active sites on the silica gel.[5]

III. Data Presentation

The following table provides an example of typical results that might be obtained when purifying crude this compound using different techniques. Note: This is illustrative data.

Purification Technique Starting Purity (%) Final Purity (%) Yield (%) Notes
Single Recrystallization (Isopropanol/Water)8595-9870-80Effective for removing bulk impurities.
Double Recrystallization (Isopropanol/Water)85>9950-65Higher purity is achieved at the cost of lower yield.
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient)85>99.560-75Useful for removing impurities with similar solubility.
Recrystallization followed by Column Chromatography85>99.845-60For achieving very high purity standards.

IV. Experimental Protocols

Protocol 1: Recrystallization of Crude this compound using a Two-Solvent System (Ethanol/Water)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate.

  • Addition of Anti-Solvent: While the solution is hot, add water (the anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification of this compound by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Mandatory Visualizations

G cluster_workflow Experimental Workflow for Purification Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Crude->Dissolve HotFilter Hot Filtration (Optional, if solids present) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: General workflow for the recrystallization of crude this compound.

G cluster_troubleshooting Troubleshooting Logic for Purification Issues Start Purification Attempt Issue Issue Encountered? Start->Issue LowYield Low Yield Issue->LowYield Yes OilingOut Product Oils Out Issue->OilingOut Yes ColoredProduct Colored Product Issue->ColoredProduct Yes Success Successful Purification Issue->Success No Solution_Yield Check Solvent Volume & Cooling Rate LowYield->Solution_Yield Solution_Oil Change Solvent Add Seed Crystal OilingOut->Solution_Oil Solution_Color Use Activated Charcoal Consider Chromatography ColoredProduct->Solution_Color

Caption: Logical relationships in troubleshooting common purification problems.

References

Identifying and removing impurities from methyl sulfamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyl sulfamate (B1201201) synthesis. It addresses common challenges in identifying and removing impurities to ensure product quality and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is methyl sulfamate and what are its primary applications? this compound (CAS: 55665-95-7) is an organic compound, specifically the methyl ester of sulfamic acid.[1][2] It serves as an important reagent and intermediate in organic synthesis.[1] Key applications include its use as an amination agent to introduce amine groups into molecules and as a precursor in the preparation of various pharmaceuticals, dyes, and pesticides.[1][3]

Q2: What are the common methods for synthesizing this compound? Several synthetic routes exist. A prevalent laboratory method involves the reaction of sulfamic acid with a methylating agent.[3] This can be achieved through direct methylation using reagents like dimethyl sulfate (B86663) or, more commonly, by reacting sulfamic acid directly with methanol (B129727), which often serves as both the reagent and the solvent.[3][4] Another approach is the transesterification of other sulfamic acid esters with methanol.[3]

Q3: What are the most common impurities in this compound synthesis? Impurities can originate from starting materials, side reactions, or product degradation. Key impurities include:

  • Unreacted Starting Materials: Residual sulfamic acid or methanol are common.[5]

  • Side Products: If dimethyl sulfate is used as a methylating agent, residual amounts may remain.[5]

  • Decomposition Products: this compound can decompose at high temperatures.[1] Charring during the reaction indicates significant decomposition, potentially forming a complex mixture of substances including ammonium (B1175870) sulfamate, bisulfates, or other degradation products.[5]

  • Sulfonate Esters: In reactions involving sulfonic acids and alcohols, the formation of sulfonate esters is a known risk, which is relevant to drug manufacturing due to their classification as potential genotoxic impurities (PGIs).[6][7]

Q4: Why is impurity control particularly important when using this compound in pharmaceutical development? In pharmaceutical manufacturing, controlling impurities is critical for safety and regulatory compliance. Certain classes of impurities, such as sulfonate esters, are considered potentially genotoxic.[6] Regulatory bodies require that these impurities be strictly controlled and limited to very low levels in active pharmaceutical ingredients (APIs).[6] Therefore, robust methods for their identification and removal are essential.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem: Low Reaction Yield

Symptom: The isolated yield of this compound is significantly lower than theoretically expected.

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient time, suboptimal temperature, or poor mixing of reactants.[5]

  • Product Decomposition: Excessive heat can cause the product to decompose or lead to charring, especially if hot spots form in the reaction vessel.[1][5]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester product back to sulfamic acid and methanol.

Solutions:

  • Optimize Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[8]

  • Control Temperature: Use a controlled heating source like a water bath or an oil bath with a temperature controller to maintain a consistent temperature and avoid overheating or charring.[5]

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.[8]

  • Use Excess Reagent: Employing an excess of methanol can help drive the reaction to completion, as it also acts as the solvent.[4]

Problem: Product is Discolored or Contains Insoluble Material

Symptom: The crude product is brown, black, or contains charred, insoluble particles.

Possible Causes:

  • Excessive Heating: This is the most common cause, leading to the thermal decomposition of sulfamic acid or the this compound product.[5] Poor stirring can contribute to localized overheating.[5]

Solutions:

  • Restart with Better Control: In cases of severe charring, it is often best to discard the batch and start again with improved temperature control.[5]

  • Purification with Decolorization: For mild discoloration, you can attempt to purify the product by dissolving it in a suitable solvent and treating it with activated (decolorizing) carbon before recrystallization.[9]

Problem: Presence of Starting Materials in the Final Product

Symptom: Analytical tests (e.g., NMR, LC-MS) confirm the presence of sulfamic acid and/or the methylating agent in the purified product.

Possible Causes:

  • Ineffective Purification: The chosen purification method (e.g., recrystallization, chromatography) may not be adequate to separate the impurities from the product.

  • Co-precipitation: During recrystallization, impurities may have co-precipitated with the product.

Solutions:

  • Aqueous Workup: Perform an aqueous workup to remove water-soluble impurities. Wash the organic solution sequentially with dilute acid, saturated sodium bicarbonate, and brine.[8] Note that this compound itself has some water solubility, so this must be done carefully to avoid product loss.[1]

  • Recrystallization: Re-purify the product by recrystallization from a different solvent system.

  • Chromatography: For difficult separations, column chromatography is an effective purification technique.[10]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 55665-95-7[1]
Molecular Formula CH₅NO₃S[1]
Molecular Weight 111.12 g/mol
Melting Point 25-27 °C[1][2]
Boiling Point 199.9 ± 23.0 °C (Predicted)[1][2]
Density 1.459 ± 0.06 g/cm³ (Predicted)[1][2]
Solubility Soluble in water and various organic solvents.[1]

Table 2: Common Impurities and Recommended Analytical Methods

ImpurityTypeDetection Method(s)Notes
Sulfamic Acid Starting MaterialHPLC, LC-MSHighly polar; can be difficult to remove from the polar product.
Methanol Starting MaterialGC-MS, ¹H NMRHighly volatile; typically removed during solvent evaporation.
Dimethyl Sulfate ReagentGC-MSToxic; must be completely removed. Can be quenched with ammonia.[9]
Decomposition Products DegradationLC-MS, NMROften colored and can be complex mixtures.[5]

Experimental Protocols

Protocol 1: General Synthesis of this compound from Sulfamic Acid and Methanol

This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sulfamic acid (1.0 eq).[4]

  • Reagents: Add an excess of anhydrous methanol to the flask. The methanol serves as both a reactant and a solvent.[4]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete when all the solid sulfamic acid has dissolved, which may take several hours.[4]

  • Monitoring: Monitor the reaction by TLC or by observing the complete dissolution of the starting material.

  • Cooling & Isolation: Once complete, turn off the heat and allow the solution to cool to room temperature, then cool further in an ice bath to crystallize the product.[4]

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold methanol.[4]

  • Drying: Dry the product under vacuum to remove residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is soluble when hot but poorly soluble when cold.

  • Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon (if used) and any insoluble impurities.[9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Visualizations

Synthesis_and_Impurity_Pathway cluster_impurities Potential Impurities SA Sulfamic Acid MS This compound (Product) SA->MS Reaction (Heat) Unreacted_SA Unreacted Sulfamic Acid MeOH Methanol MeOH->MS Unreacted_MeOH Unreacted Methanol Decomp Decomposition Products MS->Decomp Excess Heat

Caption: Synthesis pathway for this compound and formation of common impurities.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Wash with NaHCO₃, Brine) start->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate (Remove Solvent) dry->concentrate purify Purification Step concentrate->purify recrystal Recrystallization purify->recrystal For Solids chrom Column Chromatography purify->chrom For Difficult Separations final Pure this compound recrystal->final chrom->final

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Flowchart start Problem Identified: Low Yield or Impure Product check_reaction Was reaction monitored to completion (TLC/LCMS)? start->check_reaction sol_time Increase reaction time and/or temperature moderately. check_reaction->sol_time No check_temp Was there any charring or discoloration? check_reaction->check_temp Yes end Review Protocol and Reagents sol_time->end sol_temp Restart reaction with better temperature control (e.g., water bath). check_temp->sol_temp Yes check_purification Are starting materials present after purification? check_temp->check_purification No sol_temp->end sol_purify Perform aqueous workup and/or re-purify via recrystallization or chromatography. check_purification->sol_purify Yes check_purification->end No sol_purify->end

References

Technical Support Center: Scaling Up Methyl Sulfamate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of methyl sulfamate (B1201201) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up methyl sulfamate synthesis from a lab to a pilot or industrial scale?

Scaling up the production of this compound introduces several challenges that are often not apparent at the laboratory scale. These can be broadly categorized as:

  • Reaction Kinetics and Thermodynamics: Exothermic reactions can become difficult to control in larger reactors, leading to temperature gradients and potential side reactions. The rate of reaction may also change with different mixing efficiencies at a larger scale.

  • Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of impurities. Heat removal becomes critical to maintain optimal reaction temperatures and prevent thermal runaway.

  • Impurity Profile: The types and quantities of impurities can differ between lab and industrial scales. For instance, the formation of genotoxic impurities like sulfonate esters may be more pronounced under certain large-scale processing conditions.[1]

  • Solvent and Reagent Handling: The logistics of handling, storing, and charging large quantities of raw materials and solvents safely and efficiently become significant.

  • Product Isolation and Purification: Techniques that are straightforward in the lab, such as chromatography, may not be economically viable for large-scale production. Crystallization and distillation are more common but require careful optimization to achieve the desired purity.[2][3][4]

  • Safety and Environmental Concerns: Handling large volumes of reactants and managing waste streams require robust safety protocols and environmental compliance.[5][6][7][8]

Q2: How can I control the formation of potential genotoxic impurities like sulfonate esters during scale-up?

The formation of sulfonate esters is a significant concern in processes involving sulfonic acids and alcohols.[1] Control strategies include:

  • Temperature Control: Sulfonate ester formation is often dramatically reduced at lower temperatures.[1]

  • Water Content: The presence of small amounts of water can inhibit the formation of these impurities.[1]

  • pH Control: Partial neutralization of the acid can significantly reduce ester formation. In some cases, using a slight excess of a base can prevent the detection of these impurities altogether.[1]

  • Kinetic Modeling: Understanding the reaction kinetics can help in designing a process that minimizes the formation of impurities by optimizing reaction time, temperature, and reactant concentrations.[9]

Q3: What are the recommended methods for purifying this compound at a large scale?

While laboratory-scale purification might involve chromatography, large-scale purification typically relies on more scalable techniques:

  • Crystallization: This is a common method for purifying solid products. The choice of solvent, cooling rate, and agitation are critical parameters to control crystal size and purity. Anti-solvent crystallization can also be an effective technique.[3]

  • Distillation: If this compound is a liquid or has a suitable boiling point, fractional distillation under vacuum can be used to separate it from impurities with different volatilities.

  • Extraction: Liquid-liquid extraction can be used to remove impurities by partitioning them between two immiscible solvents.[2]

  • Filtration and Washing: After crystallization, the solid product is typically filtered and washed with a suitable solvent to remove residual impurities.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or poor mixing.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).- Optimize reaction time and temperature.- Improve agitation to enhance mixing.
Side Reactions: Formation of byproducts can consume reactants and reduce the yield of the desired product.- Analyze the reaction mixture to identify major byproducts.- Adjust reaction conditions (e.g., temperature, reactant stoichiometry) to minimize side reactions.
Product Loss During Workup: Significant amounts of product may be lost during extraction, washing, or crystallization steps.- Optimize the workup procedure to minimize product loss in aqueous or organic layers.- Ensure the crystallization solvent and conditions are optimized for maximum recovery.
High Impurity Levels Suboptimal Reaction Conditions: High temperatures or incorrect stoichiometry can favor the formation of impurities.- Re-evaluate and optimize reaction parameters.- Consider a design of experiments (DoE) approach to systematically screen for optimal conditions.
Inefficient Purification: The chosen purification method may not be effective at removing specific impurities.- Characterize the impurities to understand their physical and chemical properties.- Select a more appropriate purification technique or a combination of methods (e.g., crystallization followed by a solvent wash).[2][3]
Contaminated Raw Materials: Impurities in the starting materials can be carried through the process.- Ensure the quality of all raw materials meets the required specifications.
Poor Crystal Quality (during crystallization) Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals.- Implement a controlled cooling profile.- Consider seeding the solution to promote the growth of larger, more uniform crystals.
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization, leading to oiling out or poor crystal formation.- Screen different solvents or solvent mixtures.- Ensure the solubility of the product in the chosen solvent is appropriate for crystallization.
Process Safety Issues Thermal Runaway: An exothermic reaction that is not adequately cooled can lead to a rapid increase in temperature and pressure.- Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.- Implement a robust temperature monitoring and control system.- Conduct a thorough process safety analysis (e.g., HAZOP) before scaling up.
Handling of Hazardous Materials: Many reagents used in chemical synthesis are toxic, flammable, or corrosive.- Adhere to all safety data sheet (SDS) recommendations for handling and storage.- Use appropriate personal protective equipment (PPE).[5][7][8][10]

Experimental Protocols

Detailed Methodology for a Scaled-Up Synthesis of this compound

Materials:

  • Sulfamic Acid

  • Methanol (B129727)

  • An appropriate acid catalyst (e.g., sulfuric acid)

  • A suitable solvent (e.g., toluene (B28343) for azeotropic water removal)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Brine solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Dean-Stark trap for water removal

  • Addition funnel

  • Heating/cooling circulator

  • Separatory funnel (for workup at a smaller scale) or a liquid-liquid extraction setup

  • Filtration equipment

  • Rotary evaporator or other solvent removal system

Procedure:

  • Reaction Setup: Charge the jacketed reactor with sulfamic acid and the chosen solvent. Begin agitation.

  • Reactant Addition: Slowly add methanol to the reactor. If using a catalyst, add it cautiously to the reaction mixture.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by analyzing samples periodically. Continue the reaction until the desired conversion is achieved.[11]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a suitable vessel for workup. Neutralize the acid catalyst by washing with a sodium bicarbonate solution. Separate the organic layer and wash it with water and then brine.[11]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent. Filter off the drying agent. Remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by crystallization from an appropriate solvent or by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage charge_reactants Charge Reactants (Sulfamic Acid, Solvent) add_methanol Add Methanol & Catalyst charge_reactants->add_methanol reflux Heat to Reflux (Water Removal) add_methanol->reflux monitor Monitor Progress reflux->monitor cool Cool to RT monitor->cool neutralize Neutralize & Wash cool->neutralize separate Separate Layers neutralize->separate dry Dry Organic Layer separate->dry remove_solvent Remove Solvent dry->remove_solvent purify Crystallize/Distill remove_solvent->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the scaled-up production of this compound.

troubleshooting_logic start Low Yield or High Impurity check_kinetics Analyze Reaction Kinetics (HPLC, GC) start->check_kinetics incomplete_reaction Incomplete Reaction? check_kinetics->incomplete_reaction optimize_conditions Optimize Time, Temp, Mixing incomplete_reaction->optimize_conditions Yes side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No success Process Optimized optimize_conditions->success adjust_stoichiometry Adjust Stoichiometry or Temperature side_reactions->adjust_stoichiometry Yes check_workup Analyze Workup Losses side_reactions->check_workup No adjust_stoichiometry->success optimize_workup Optimize Extraction & Crystallization check_workup->optimize_workup check_purification Analyze Purified Product check_workup->check_purification optimize_workup->success inefficient_purification Impurity Profile Unchanged? check_purification->inefficient_purification change_method Change Purification Method (e.g., different solvent, distillation) inefficient_purification->change_method Yes inefficient_purification->success No change_method->success

Caption: Troubleshooting workflow for addressing low yield or high impurity issues.

References

pH-dependent stability and degradation of methyl sulfamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Sulfamate (B1201201)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl sulfamate. The information addresses common issues related to its pH-dependent stability and degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading much faster than expected. What could be the cause?

A1: The stability of this compound is highly dependent on the pH of your solution. Its hydrolysis is significantly accelerated under both acidic (pH < 3) and basic (pH > 10) conditions.[1] At neutral pH (around 7.4), it exhibits moderate stability, with a hydrolysis half-life estimated to be in the range of several hours to days, depending on the specific temperature and buffer conditions.[1] Ensure your solution is buffered to a neutral pH if you require maximum stability. Also, check for elevated temperatures, as this will also increase the rate of degradation.

Q2: I am observing inconsistent results in my experiments involving this compound. Could pH be a factor?

A2: Yes, inconsistent pH is a very likely cause for variability in your results. Even small shifts in pH can alter the degradation rate of this compound, leading to varying concentrations of the active compound over time. It is crucial to use a reliable and stable buffer system to maintain a constant pH throughout your experiment. We recommend verifying the pH of your solutions before and during your experiments.

Q3: What are the expected degradation products of this compound in aqueous solutions?

A3: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction is expected to yield sulfamic acid (or its corresponding sulfamate anion) and methanol. This is analogous to the hydrolysis of other sulfamate esters and alkyl sulfates.

Q4: How can I monitor the degradation of this compound and quantify its degradants?

A4: You can use High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the degradation of this compound. For the quantification of the inorganic degradation products, sulfamate and sulfate (B86663), ion chromatography with indirect UV detection is a suitable method.[2][3] A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q5: Are there any special storage conditions recommended for this compound solutions?

A5: To ensure the stability of this compound solutions, they should be stored at a neutral pH and at low temperatures (2-8°C).[4] For long-term storage, it is advisable to prepare fresh solutions before use. Avoid storing solutions in highly acidic or basic buffers for extended periods.

Data Presentation

The hydrolytic stability of this compound is significantly influenced by pH. The following table summarizes the expected stability profile based on available information for this compound and analogous compounds.

pH ConditionStability ProfileExpected Rate of Hydrolysis
Acidic (pH < 3) LowAccelerated
Neutral (pH 6-8) ModerateSlower, with a half-life of hours to days
Basic (pH > 10) LowAccelerated

Note: The quantitative data for the hydrolysis of this compound is limited. The information presented is a qualitative summary based on available literature.[1]

Experimental Protocols

Protocol: Monitoring this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the degradation of this compound in a solution at a specific pH.

1. Materials and Reagents:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • Phosphate buffer (or other suitable buffer for your desired pH)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in HPLC grade water.

  • Prepare buffered solutions at the desired pH values (e.g., pH 3, 7, and 10).

  • Initiate the degradation study by diluting the this compound stock solution into each of the buffered solutions to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • If necessary, quench the degradation by neutralizing the sample or diluting it in the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile. A typical starting point could be 95:5 water:acetonitrile, with a gradient to increase the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As this compound does not have a strong chromophore, detection can be challenging. Indirect UV detection or derivatization may be necessary. For related compounds, low UV wavelengths (e.g., 210 nm) have been used.

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

4. Data Analysis:

  • Monitor the decrease in the peak area of the this compound peak over time.

  • Monitor the appearance and increase in the peak areas of any degradation products.

  • Calculate the percentage of this compound remaining at each time point to determine the degradation rate.

Mandatory Visualizations

pH-Dependent Degradation of this compound cluster_acidic Acidic Conditions (pH < 3) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_basic Basic Conditions (pH > 10) Acid H+ MethylSulfamate_Acid This compound Degradation_Acid Accelerated Hydrolysis MethylSulfamate_Acid->Degradation_Acid Protonation of Nitrogen Products_Acid Sulfamic Acid + Methanol Degradation_Acid->Products_Acid MethylSulfamate_Neutral This compound Degradation_Neutral Slow Hydrolysis MethylSulfamate_Neutral->Degradation_Neutral Products_Neutral Sulfamic Acid + Methanol Degradation_Neutral->Products_Neutral Base OH- MethylSulfamate_Basic This compound Degradation_Basic Accelerated Hydrolysis MethylSulfamate_Basic->Degradation_Basic Nucleophilic Attack Products_Basic Sulfamate + Methanol Degradation_Basic->Products_Basic

Caption: pH-dependent degradation pathways of this compound.

Troubleshooting Experimental Issues with this compound start Start: Unexpected Experimental Results check_pH Is the pH of the solution controlled and stable? start->check_pH adjust_pH Action: Implement a stable buffer system. Verify pH before and during the experiment. check_pH->adjust_pH No check_temp Is the temperature controlled? check_pH->check_temp Yes re_evaluate Re-evaluate experimental results adjust_pH->re_evaluate adjust_temp Action: Control the temperature of the experiment. Avoid elevated temperatures. check_temp->adjust_temp No check_purity Has the purity of the this compound been confirmed? check_temp->check_purity Yes adjust_temp->re_evaluate analyze_purity Action: Analyze the purity of the starting material using a suitable analytical method (e.g., HPLC). check_purity->analyze_purity No end End: Consistent Results check_purity->end Yes analyze_purity->re_evaluate re_evaluate->check_pH

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Managing Exothermic Reactions in Methyl Sulfamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of methyl sulfamate (B1201201) synthesis. The information is presented in a question-and-answer format to directly address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for methyl sulfamate, and are they exothermic?

A1: this compound is typically synthesized through two primary routes, both of which are exothermic and require careful temperature control:

  • Esterification of Sulfamic Acid with Methanol (B129727): This reaction is generally performed under acidic conditions and often requires heating to proceed at a reasonable rate. While heat is applied to initiate the reaction, the process itself can generate significant heat, especially at larger scales.

  • Reaction of Sulfamoyl Chloride with Methanol: This is a highly reactive and exothermic process. The reaction proceeds quickly, and the heat generated can be substantial, necessitating efficient cooling and controlled addition of reagents.

Q2: What are the primary hazards associated with uncontrolled exothermic reactions during this compound synthesis?

A2: Uncontrolled exothermic reactions, also known as thermal runaways, can lead to several hazardous situations:

  • Rapid Temperature and Pressure Increase: This can exceed the limits of the reaction vessel, leading to a potential breach and release of contents.

  • Boiling of Low-Boiling Point Reagents and Solvents: Methanol has a low boiling point (64.7 °C), and a runaway reaction can cause it to boil violently, leading to a rapid increase in pressure.

  • Side Reactions and Product Decomposition: Elevated temperatures can promote the formation of impurities and the decomposition of the desired this compound product.[1]

  • Release of Toxic or Corrosive Materials: Depending on the reagents used, a runaway reaction could release hazardous substances into the laboratory environment.

Q3: What are the key parameters to control to prevent a runaway reaction?

A3: The three most critical parameters to control are:

  • Rate of Reagent Addition: The speed at which you add one reagent to another directly influences the rate of heat generation. A slow, controlled addition is crucial.

  • Reaction Temperature: Maintaining the desired temperature range is vital. This is achieved through effective cooling and monitoring.

  • Agitation (Stirring): Efficient stirring ensures even heat distribution throughout the reaction mixture, preventing the formation of localized "hot spots" where a runaway reaction could initiate.

Troubleshooting Guides

Issue 1: Sudden and Rapid Rise in Reaction Temperature

Symptom: The thermometer or temperature probe shows a rapid, accelerating increase in the internal temperature of the reaction mixture, even after external heating has been removed.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any further reagents.

  • Enhance Cooling:

    • If using an ice bath, add more ice and salt to lower the temperature.

    • If using a cryostat or chiller, lower the setpoint.

    • Ensure the reaction flask is making good contact with the cooling medium.

  • Increase Stirring Rate: If safe to do so, increase the stirring speed to improve heat transfer to the cooling medium.

  • Emergency Quenching (if a procedure is in place): If the temperature continues to rise uncontrollably, and you have a pre-planned and tested quenching protocol, execute it by adding a suitable, pre-chilled quenching agent. Do not improvise a quenching procedure during an emergency.

Possible Causes & Long-Term Solutions:

Possible Cause Solution
Reagent addition was too fast. Reduce the addition rate in subsequent experiments. Use a syringe pump for precise control.
Inadequate cooling capacity. Use a larger or colder cooling bath. Ensure the cooling system is appropriate for the scale of the reaction.
Poor stirring. Use a larger stir bar or an overhead stirrer for viscous mixtures. Ensure a vortex is visible.
Incorrect reaction scale. When scaling up, remember that the surface-area-to-volume ratio decreases, reducing heat dissipation. A reaction that is manageable on a small scale may become uncontrollable on a larger scale without process modifications.
Issue 2: Reaction Temperature is Too Low or the Reaction is Not Initiating

Symptom: The reaction does not start, or the temperature remains at the cooling bath temperature even after some reagent has been added.

Possible Causes & Long-Term Solutions:

Possible Cause Solution
Over-cooling. The cooling bath may be too cold, preventing the reaction from reaching its activation energy.[2]
Low reagent quality or concentration. Ensure reagents are pure and at the correct concentration.
Insufficient catalyst (if applicable). Verify the amount and activity of the catalyst.

Troubleshooting Steps:

  • Slightly Reduce Cooling: Cautiously raise the temperature of the cooling bath by a few degrees.

  • Controlled Local Heating: In some cases, gentle, localized heating with a heat gun (with extreme caution and continuous monitoring) can initiate the reaction. Be prepared for a potential exotherm once the reaction starts.[2]

  • Re-evaluate Reagents: Check the purity and concentration of your starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound from Sulfamoyl Chloride and Methanol (Lab Scale)

Disclaimer: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.

Materials:

  • Sulfamoyl chloride

  • Anhydrous Methanol

  • Anhydrous Dichloromethane (DCM) or other suitable inert solvent

  • Triethylamine (B128534) or other suitable non-nucleophilic base

  • Three-neck round-bottom flask

  • Dropping funnel or syringe pump

  • Thermometer or temperature probe

  • Magnetic stirrer and stir bar

  • Ice-salt bath or cryostat

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Charge: Charge the flask with anhydrous methanol (1.0 equivalent) and anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice-salt bath.

  • Base Addition: Slowly add triethylamine (1.1 equivalents) to the stirred methanol solution, ensuring the temperature remains at or below 5 °C.

  • Sulfamoyl Chloride Addition: Prepare a solution of sulfamoyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel.

  • Controlled Addition: Add the sulfamoyl chloride solution dropwise to the cooled methanol/base mixture over a period of 30-60 minutes. Crucially, monitor the internal temperature and do not let it exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of cold water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Proceed with standard aqueous work-up, extraction, and purification procedures.

Quantitative Data Summary (Illustrative)

ParameterValue
Reactant Ratio (Methanol:Sulfamoyl Chloride:Base) 1 : 1 : 1.1
Initial Temperature 0 °C
Maximum Temperature during Addition < 5 °C
Addition Time (for 0.1 mol scale) 30 - 60 minutes
Stirring Speed Sufficient to create a vortex
Protocol 2: Synthesis of this compound from Sulfamic Acid and Methanol (Lab Scale)

Disclaimer: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.

Materials:

  • Sulfamic acid

  • Methanol

  • Concentrated Sulfuric Acid (catalyst)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or temperature probe

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a three-neck flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Initial Charge: Charge the flask with sulfamic acid (1.0 equivalent) and an excess of methanol, which also acts as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture. An initial exotherm may be observed.

  • Controlled Heating: Gently heat the mixture to reflux (approximately 65 °C for methanol).

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress. Be aware that the reaction is exothermic, and the heating mantle may need to be lowered or turned off periodically to maintain a controlled reflux.

  • Work-up and Purification: After the reaction is complete, cool the mixture and proceed with appropriate work-up and purification steps, which may include neutralization and extraction.

Quantitative Data Summary (Illustrative)

ParameterValue
Reactant Ratio (Sulfamic Acid:Methanol) 1 : (5-10 equivalents)
Catalyst Loading (Sulfuric Acid) 0.05 - 0.1 equivalents
Reaction Temperature Reflux (~65 °C)
Heating Control Use a temperature controller and be prepared to reduce heating as the exotherm contributes to the reflux.

Visualizations

Exothermic_Reaction_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control & Response cluster_completion Completion start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe setup Assemble and Dry Glassware ppe->setup cool Cool Reaction Vessel setup->cool add_reagent1 Add Initial Reagents cool->add_reagent1 start_addition Begin Slow Addition of Second Reagent add_reagent1->start_addition monitor Continuously Monitor Temperature start_addition->monitor temp_ok Temperature Stable? monitor->temp_ok Yes temp_high Temperature Rising Rapidly? monitor->temp_high No continue_reaction Continue Reaction temp_ok->continue_reaction temp_high->temp_ok No stop_add Stop Addition! temp_high->stop_add Yes enhance_cool Enhance Cooling stop_add->enhance_cool quench Emergency Quench (if planned) enhance_cool->quench workup Work-up and Purification continue_reaction->workup end End: Product Isolated workup->end

Caption: General workflow for managing exothermic reactions.

Troubleshooting_Runaway_Reaction cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_resolution Resolution start Symptom: Rapid Temperature Rise action1 1. Stop Reagent Addition start->action1 action2 2. Enhance Cooling action1->action2 action3 3. Increase Stirring action2->action3 action4 4. Prepare for Quench (if applicable) action3->action4 is_controlled Is Temperature Stabilizing? action4->is_controlled controlled Continue Monitoring Until Stable is_controlled->controlled Yes not_controlled Execute Emergency Quench is_controlled->not_controlled No investigate Post-Incident Investigation controlled->investigate not_controlled->investigate

References

Navigating the Nuances of Methyl Sulfamate Synthesis: A Technical Support Guide to NMR Spectra Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in troubleshooting the Nuclear Magnetic Resonance (NMR) spectra of synthesized methyl sulfamate (B1201201). This resource provides detailed troubleshooting guides in a user-friendly question-and-answer format, alongside experimental protocols and quantitative NMR data to aid in the accurate identification and characterization of this important chemical entity.

Methyl sulfamate and its derivatives are of significant interest in medicinal chemistry and drug development. However, researchers can encounter various challenges in confirming the successful synthesis and purity of the compound via NMR spectroscopy. This technical support center aims to address these issues directly, offering clear and actionable guidance.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound NMR spectra.

Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A1: Unexpected peaks in your ¹H NMR spectrum are often due to impurities from the synthesis or purification process. Common contaminants include residual solvents, starting materials, or byproducts.

  • Residual Solvents: Consult the data table of common NMR solvent impurities. For example, if you used methanol (B129727) in your synthesis, you might see a singlet around 3.49 ppm in CDCl₃. Dichloromethane, another common solvent, appears as a singlet around 5.32 ppm in CDCl₃.

  • Unreacted Starting Materials: If you synthesized this compound from sulfamic acid and methanol, you might see a broad peak for the acidic proton of sulfamic acid. The absence of the characteristic methyl peak of the product would also indicate an incomplete reaction.

  • Water: A broad singlet, typically between 1.5 and 4.8 ppm depending on the solvent and concentration, is indicative of water.[1] To confirm the presence of an exchangeable proton like water or the NH₂ group, you can perform a D₂O shake, where the peak will diminish or disappear.

Q2: I am not sure if I have successfully synthesized this compound. What are the expected ¹H and ¹³C NMR chemical shifts?

A2: The expected chemical shifts for this compound can vary slightly depending on the solvent used. Based on data for the closely related methylammonium (B1206745) sulfamate in DMSO-d₆, the following are approximate expected shifts. It is crucial to compare your spectra with the provided reference data and consider solvent effects.

  • ¹H NMR:

    • -OCH₃ (methyl group): You should expect a singlet for the methyl protons. In methylammonium sulfamate, this appears at 1.75 ppm in DMSO-d₆.[2]

    • -NH₂ (amino group): The protons of the amino group are expected to appear as a broad singlet. In methylammonium sulfamate, non-equivalent amino and ammonium (B1175870) protons were observed as broad singlets at 6.70, 7.12, and 7.30 ppm in DMSO-d₆.[2] The position of this peak is highly dependent on concentration, temperature, and solvent.

  • ¹³C NMR:

    • -OCH₃ (methyl carbon): A single peak is expected for the methyl carbon. For methylammonium sulfamate, this is observed at 22.89 ppm in DMSO-d₆.[2]

Q3: I see a single peak for the methyl group, but it's not a sharp singlet. Why?

A3: A broadened singlet for the methyl group could be due to several factors:

  • Unresolved Coupling: There might be a small, unresolved coupling to the NH₂ protons. This is often observed in amides and related compounds.

  • Chemical Exchange: The NH₂ protons can undergo chemical exchange with trace amounts of acid or water in the sample, which can affect the lineshape of nearby protons.

  • Viscosity or Aggregation: At high concentrations, intermolecular interactions can lead to broader peaks.

  • Poor Shimming: The homogeneity of the magnetic field might not be optimal. Re-shimming the spectrometer is recommended.

Q4: Should I expect to see coupling between the -OCH₃ and -NH₂ protons?

A4: In principle, coupling between the methyl protons and the amino protons (a ⁴J coupling) is possible but often not observed. This can be due to:

  • Rapid Quadrupole Relaxation: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation, effectively decoupling it from the protons.

  • Proton Exchange: As mentioned, the rapid exchange of the NH₂ protons can average out the coupling to the methyl group, resulting in a singlet. To observe this coupling, the sample must be very dry and free of acidic or basic impurities.

Quantitative NMR Data for this compound Derivatives

The following table summarizes the reported NMR data for methylammonium sulfamate monohydrate, which can serve as a useful reference. Note that chemical shifts can be influenced by the counter-ion and hydration state.

Compound Solvent Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
Methylammonium sulfamate monohydrateDMSO-d₆¹H1.75s-CH₃[2]
¹H6.70s-NH[2]
¹H7.12s-NH₃⁺[2]
¹H7.30s-NH[2]
DMSO-d₆¹³C22.89s-CH₃[2]

Experimental Protocols

Synthesis of Methylammonium Sulfamate Monohydrate

A reported synthesis of methylammonium sulfamate monohydrate involves the redox transformation of products from the reaction of thioacetamide (B46855) and sulfur dioxide in water.[2]

Materials:

  • Thioacetamide (CH₃C(S)NH₂)

  • Sulfur dioxide (SO₂)

  • Water (H₂O)

Procedure:

  • A suspension of thioacetamide in water is cooled to 0°C.

  • Sulfur dioxide gas is bubbled through the suspension.

  • The reaction mixture is stored for several days, leading to the precipitation of elemental sulfur and the formation of methylammonium sulfamate monohydrate in the aqueous solution.

  • The aqueous solution is concentrated to yield the crystalline product.[2]

Note: This procedure yields the methylammonium salt, not the neutral this compound. A more direct synthesis for this compound would involve the esterification of sulfamic acid with methanol, typically under acidic conditions.

Standard NMR Sample Preparation
  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Cap the tube and gently invert to ensure complete dissolution.

  • For troubleshooting potential exchangeable protons, a "D₂O shake" can be performed by adding a drop of D₂O to the NMR tube, shaking vigorously, and re-acquiring the ¹H NMR spectrum.

Visualizing Troubleshooting and Structure

To aid in understanding the troubleshooting process and the expected NMR signals, the following diagrams are provided.

Troubleshooting_Workflow start Start: Unexpected Peaks in NMR check_solvent Check for Residual Solvent Peaks start->check_solvent check_starting_material Check for Unreacted Starting Materials start->check_starting_material check_water Check for Water Peak (Broad Singlet) start->check_water end_impurity Impurity Identified check_solvent->end_impurity check_starting_material->end_impurity d2o_shake Perform D2O Shake check_water->d2o_shake confirm_exchangeable Peak Disappears: Confirmed Exchangeable Proton (NH2/H2O) d2o_shake->confirm_exchangeable no_change Peak Remains: Not an Exchangeable Proton d2o_shake->no_change confirm_exchangeable->end_impurity

Caption: Troubleshooting workflow for identifying unexpected peaks in an NMR spectrum.

Methyl_Sulfamate_NMR cluster_structure This compound Structure cluster_1H_NMR Expected ¹H NMR Signals CH3 H₃C- O -O- H_CH3 Singlet (approx. 1.8-3.8 ppm) CH3->H_CH3 Gives signal S S(=O)₂ NH2 -NH₂ H_NH2 Broad Singlet (variable, approx. 5-8 ppm) NH2->H_NH2 Gives signal

Caption: Chemical structure and expected ¹H NMR signals for this compound.

References

Technical Support Center: Optimizing Catalyst Selection for Efficient Sulfamation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing catalyst selection for efficient sulfamation reactions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during sulfamation experiments.

Q1: I am observing a low yield in my sulfamation reaction. What are the common causes and how can I troubleshoot this?

A1: Low yields in sulfamation are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality:

    • Amine: Ensure your amine is pure and dry. Amines can react with atmospheric CO₂ to form carbamates, which can interfere with the desired reaction.[1]

    • Sulfamating Agent: Reagents like sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[1] It is advisable to use a freshly opened bottle or purify the reagent before use.

    • Solvent: Always use anhydrous (dry) solvents to prevent hydrolysis of the sulfamating agent.[1]

    • Catalyst/Base: If you are using a tertiary amine as a catalyst or base (e.g., triethylamine (B128534), pyridine), ensure it is pure and dry.[1]

  • Reaction Conditions:

    • Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonylating agent, with a slight excess of the base (1.1-1.5 equivalents).[1]

    • Temperature: These reactions are often conducted at temperatures ranging from 0 °C to room temperature.[1][2] If the reaction is slow, gentle heating might be necessary; however, excessive heat can lead to side reactions.[1]

    • Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent degradation of reagents by moisture and oxygen.[1]

The following workflow can guide your initial troubleshooting efforts:

G Troubleshooting Low Sulfamation Yield start Low Yield Observed reagent_quality Check Reagent Quality (Amine, Sulfonylating Agent, Solvent, Base) start->reagent_quality reaction_conditions Verify Reaction Conditions (Stoichiometry, Temperature, Atmosphere) reagent_quality->reaction_conditions Reagents OK hydrolysis Suspect Sulfonyl Chloride Hydrolysis? reaction_conditions->hydrolysis Conditions Correct optimize_temp Optimize Temperature (e.g., lower to 0°C or -78°C) hydrolysis->optimize_temp Yes alternative_methods Consider Alternative Synthetic Methods hydrolysis->alternative_methods No slow_addition Slow Addition of Sulfonylating Agent optimize_temp->slow_addition slow_addition->alternative_methods success Yield Improved alternative_methods->success

A logical workflow for troubleshooting low sulfamation yield.

Q2: My desired product is contaminated with side products. What are the common side reactions and how can I minimize them?

A2: Side reactions in sulfamation can lead to complex product mixtures and purification challenges. Common side reactions include N,N-dialkylation and elimination.

  • N,N-Dialkylation: This occurs when the initially formed sulfonamide is deprotonated and reacts with another molecule of the alkylating agent.

    • Troubleshooting Strategies:

      • Steric Hindrance: Utilizing bulkier reactants can disfavor the second alkylation.

      • Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).

      • Base Selection: Employ a weaker base or a stoichiometric amount of a strong base to reduce the concentration of the deprotonated sulfonamide.

  • Elimination Reactions: This is more prevalent with secondary alkyl halides and is competitive with the desired SN2 reaction.

    • Troubleshooting Strategies:

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) generally favor SN2 over E2 reactions.

      • Temperature: Lowering the reaction temperature can often suppress elimination reactions.

Q3: I am working with a sensitive substrate. Are there milder catalytic methods for sulfamation?

A3: Yes, several milder catalytic methods have been developed for the sulfamation of sensitive substrates. One such approach utilizes electron-deficient aryl sulfamates as activated group transfer reagents with an organic base catalyst like N-methylimidazole. This method proceeds under mild conditions and can exhibit high selectivity, for instance, for primary over secondary alcohols.

Data Presentation

Optimizing catalyst loading is crucial for maximizing yield and minimizing reaction time. The following table summarizes the effect of catalyst loading on the synthesis of 1-substituted-1H-tetrazole analogues.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10842
20.5-64
31.0--
41.5-83
52.0--
62.50.595
73.0--
Data adapted from a study on the synthesis of tetrazole derivatives, illustrating the general principle of catalyst loading optimization.[2]

As the data indicates, increasing the catalyst concentration from 0.5% to 2.5 mol% significantly increased the product yield from 64% to 95% while drastically reducing the reaction time from 8 hours to 30 minutes.[2] A catalyst loading of 2.5 mol% was found to be optimal for achieving the highest yield in the shortest time under the tested conditions.[2]

Experimental Protocols

This section provides a detailed methodology for a general catalytic sulfamation of an amine using a sulfonyl chloride.

General Procedure for the Catalytic Sulfamation of an Amine

Materials:

  • Amine (1 mmol)

  • Sulfonyl chloride (1 mmol)

  • Tertiary amine catalyst (e.g., triethylamine or pyridine) (1.2 mmol)

  • Anhydrous dichloromethane (B109758) (DCM) (10 mL)

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask equipped with a stir bar, add the primary amine (1.0 mmol) and anhydrous DCM (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the tertiary amine catalyst (1.2 mmol) to the stirred solution.

  • In a separate vial, dissolve the sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with an appropriate aqueous work-up.[3] This typically involves quenching the reaction with water or a dilute acid, extracting the product with an organic solvent, washing the organic layer with brine, drying it over an anhydrous salt (e.g., sodium sulfate), and concentrating it under reduced pressure.[3][4]

  • The crude product can then be purified by recrystallization or column chromatography.

Mandatory Visualization

Mechanism of Amine-Catalyzed Sulfamation

The following diagram illustrates a plausible mechanism for the amine-catalyzed sulfamation of an alcohol, which follows a similar principle for the sulfamation of amines. The reaction is believed to proceed through a concerted E2-type mechanism.

G Proposed Mechanism for Amine-Catalyzed Sulfamation reactants R-OH + R'₃N + SO₃ intermediate Transition State [R-O-H···NR'₃]⁺ [SO₃]⁻ reactants->intermediate Nucleophilic attack of amine on H products R-O-SO₃⁻ + R'₃NH⁺ intermediate->products Concerted bond formation and cleavage

Proposed mechanism for amine-catalyzed sulfamation.

General Workflow for Catalyst Screening

A systematic approach is essential for efficiently screening and identifying the optimal catalyst for a specific sulfamation reaction.

G Workflow for Catalyst Screening in Sulfamation start Define Substrates (Amine and Sulfonylating Agent) select_catalysts Select Initial Catalyst Set (e.g., Pyridine, DMAP, Et₃N) start->select_catalysts initial_screening Perform Initial Small-Scale Screening Reactions select_catalysts->initial_screening analyze_results Analyze Results (TLC, LC-MS, Yield) initial_screening->analyze_results analyze_results->select_catalysts Poor/No Conversion identify_hits Identify Promising Catalyst 'Hits' analyze_results->identify_hits Good Conversion optimize_conditions Optimize Reaction Conditions (Catalyst Loading, Temp., Solvent) identify_hits->optimize_conditions scale_up Scale-Up Reaction with Optimal Catalyst optimize_conditions->scale_up final_product Isolated and Purified Product scale_up->final_product

A systematic workflow for catalyst screening.

References

Minimizing byproduct formation in methyl sulfamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving methyl sulfamate (B1201201), particularly in its role as a methylating agent for amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when using methyl sulfamate for N-methylation of primary or secondary amines?

A1: The most frequently encountered byproducts are the result of over-methylation and hydrolysis. Over-methylation of a primary amine leads to the formation of a tertiary amine or even a quaternary ammonium (B1175870) salt.[1][2] The reaction of a secondary amine can also lead to the corresponding quaternary salt. Another common byproduct is the hydrolysis of this compound, especially in the presence of moisture, which can lead to the formation of methanol (B129727) and sulfamic acid. These can then participate in other undesired side reactions.

Q2: How can I effectively monitor the progress of my methylation reaction to avoid byproduct formation?

A2: Thin-layer chromatography (TLC) is a simple and effective method for real-time monitoring. By spotting the reaction mixture alongside standards of your starting material and (if available) the desired product, you can track the consumption of the starting amine and the appearance of the mono-methylated product and any over-methylated byproducts. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[3]

Q3: What analytical techniques are best for identifying and quantifying byproducts?

A3: A combination of techniques is often most effective. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile byproducts.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for less volatile or thermally sensitive compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about both the desired product and any significant impurities. For quantitative analysis, developing a calibrated HPLC or GC method is the standard approach.

Q4: Are there greener or safer alternatives to traditional methylating agents that I should consider?

A4: Yes, while this compound is used, other reagents like dimethyl carbonate (DMC) are considered greener alternatives to highly toxic reagents like methyl iodide or dimethyl sulfate.[6][7] The choice of methylating agent will depend on the specific substrate and desired reactivity, but exploring options like DMC is often worthwhile from a safety and environmental perspective.

Troubleshooting Guide

Issue 1: Significant formation of di-methylated or quaternary ammonium salt byproduct.

This is a common issue, particularly with reactive primary and secondary amines, due to the increased nucleophilicity of the mono-methylated product.[8]

Potential Cause Recommended Solution
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. Use a 1:1 or slightly less than 1 molar ratio of this compound to the amine.
Rate of Addition Add the this compound solution dropwise to the amine solution. A slow addition rate helps to maintain a low concentration of the methylating agent, favoring mono-methylation.[9]
High Reaction Temperature Higher temperatures can accelerate the second methylation step.[9] Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration to improve selectivity.
Solvent Choice The solvent can influence the relative rates of the first and second methylation. Experiment with different solvents (e.g., polar aprotic like acetonitrile (B52724) vs. less polar like dichloromethane) to find the optimal conditions for your specific substrate.

Issue 2: Low yield of the desired product with a significant amount of unreacted starting material.

Potential Cause Recommended Solution
Insufficient Activation/Reactivity Ensure the reaction conditions are suitable for your specific amine's reactivity. A non-nucleophilic base (e.g., a hindered amine base like diisopropylethylamine) may be required to deprotonate the starting material without competing in the methylation reaction.
Low Reaction Temperature While low temperatures can improve selectivity, they also slow down the reaction rate. If the reaction is stalling, consider a modest increase in temperature while carefully monitoring for byproduct formation.
Reaction Time The reaction may simply need more time to go to completion. Monitor the reaction by TLC or GC until the starting material is consumed to an acceptable level.
Reagent Degradation This compound can be sensitive to moisture. Ensure you are using a fresh, dry reagent and that your solvent is anhydrous.

Issue 3: Presence of hydrolysis-related byproducts.

Potential Cause Recommended Solution
Water in Reaction Mixture This is the most common cause. Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[9]
"Wet" Reagents or Starting Materials Ensure your amine starting material and any bases or additives are dry. If necessary, dry them using standard laboratory procedures before use.

Illustrative Data on Reaction Optimization

The following table provides an example of how reaction parameters can be varied to optimize the yield of a mono-N-methylated amine and minimize the formation of the di-N-methylated byproduct.

Entry Equivalents of this compound Temperature (°C) Reaction Time (h) Yield of Mono-methylated Product (%) Yield of Di-methylated Byproduct (%)
11.52546530
21.12588512
31.1016925
40.9502490 (with 5% SM remaining)<2

Note: This data is illustrative and results will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for N-Methylation of a Primary Amine

This protocol provides a starting point for the mono-N-methylation of a primary amine using this compound. Optimization will be required for specific substrates.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve this compound (1.05 eq) in anhydrous acetonitrile and add it to the dropping funnel. Add the this compound solution dropwise to the cooled amine solution over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC every hour.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

R_NH2 Primary Amine (R-NH2) R_NHMe Desired Product (R-NHMe) R_NH2->R_NHMe + this compound (k1) Me_Sulfamate This compound Me_Sulfamate->R_NHMe R_NMe2 Over-methylation Byproduct (R-NMe2) Me_Sulfamate->R_NMe2 R_NHMe->R_NMe2 + this compound (k2)

Caption: Reaction pathway for N-methylation of a primary amine.

start Start: Initial Reaction Conditions run_rxn Run Small-Scale Reaction start->run_rxn analyze Analyze Product Mixture (TLC, GC, LC-MS) run_rxn->analyze byproduct Byproducts > 5%? analyze->byproduct optimize Optimize Conditions (Temp, Stoichiometry, Solvent) byproduct->optimize Yes scale_up Scale-Up Optimized Reaction byproduct->scale_up No rerun Re-run Small-Scale Reaction optimize->rerun rerun->analyze end End scale_up->end

Caption: Experimental workflow for reaction optimization.

start Byproduct Detected check_overmethylation Is it an over-methylation product? start->check_overmethylation reduce_temp Lower Reaction Temperature check_overmethylation->reduce_temp Yes check_hydrolysis Is it a hydrolysis product? check_overmethylation->check_hydrolysis No adjust_stoich Decrease this compound Stoichiometry reduce_temp->adjust_stoich slow_addition Slow Down Reagent Addition adjust_stoich->slow_addition dry_reagents Use Anhydrous Reagents/Solvents check_hydrolysis->dry_reagents Yes other Other Byproduct check_hydrolysis->other No inert_atm Run Under Inert Atmosphere dry_reagents->inert_atm

Caption: Troubleshooting decision tree for byproduct formation.

References

Validation & Comparative

Comparing the efficacy of methyl sulfamate and dimethyl sulfate as methylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group is a fundamental transformation in organic synthesis, critically influencing the bioactivity, solubility, and metabolic stability of molecules. The choice of a methylating agent is therefore a pivotal decision in the design and execution of synthetic routes. This guide provides a comprehensive comparison of two such agents: the widely used dimethyl sulfate (B86663) (DMS) and the less-documented methyl sulfamate (B1201201). The comparison is based on available experimental data, focusing on efficacy, reaction protocols, and safety considerations.

At a Glance: Key Performance Metrics

The following table summarizes the quantitative data available for dimethyl sulfate and the qualitative information for methyl sulfamate, highlighting the significant gap in experimental evidence for the latter.

FeatureDimethyl Sulfate (DMS)This compound
Typical Yields Excellent (often >90%)[1][2]Data not available
Substrate Scope Broad: Phenols, carboxylic acids, amines, amides, etc.[1][2][3][4]Primarily described as an amination agent; limited data as a methylating agent.
Reaction Conditions Typically mild to moderate (e.g., 90°C), often with a base.[1][2]Data not available for methylation reactions.
Safety Profile Highly toxic, carcinogenic, and corrosive.[1]Described as an irritant.[1][2]

Dimethyl Sulfate: The Workhorse of Methylation

Dimethyl sulfate is a potent and highly efficient methylating agent, a fact well-supported by extensive experimental data. It is known for its high reactivity towards a wide range of nucleophiles, leading to excellent yields under relatively mild conditions.

Efficacy and Substrate Scope

DMS is a versatile reagent for the methylation of various functional groups:

  • Carboxylic Acids: Regioselective methylation of carboxylic acids can be achieved with high efficiency. For instance, the methylation of salicylic (B10762653) acid to methyl salicylate (B1505791) using DMS in the presence of sodium bicarbonate proceeds with a 100% conversion rate and a 96% yield.[1][2]

  • Phenols: The methylation of phenolic hydroxyl groups is a common application of DMS.

  • Amines and Amides: DMS is also effective for the N-methylation of amines and amides.

Reaction Mechanism

The methylation reaction with dimethyl sulfate typically proceeds via an SN2 mechanism. The substrate, often deprotonated by a base to enhance its nucleophilicity, attacks one of the methyl groups of DMS, with the methyl sulfate anion acting as the leaving group.

sn2_mechanism cluster_reactants Reactants cluster_product Products Nu Nucleophile (e.g., R-O⁻) DMS Dimethyl Sulfate (CH₃)₂SO₄ Nu->DMS SN2 Attack Product Methylated Product R-O-CH₃ DMS->Product LeavingGroup Methyl Sulfate Anion CH₃SO₄⁻ DMS->LeavingGroup

Caption: SN2 mechanism of methylation using dimethyl sulfate.

This compound: An Enigmatic Alternative

Experimental Protocols: A Focus on Dimethyl Sulfate

Given the availability of detailed procedures, this section focuses on a representative experimental protocol for methylation using dimethyl sulfate.

Methylation of Salicylic Acid using Dimethyl Sulfate

This protocol describes the regioselective methylation of the carboxylic acid group of salicylic acid.

Materials:

  • Salicylic acid (SA)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfate (DMS)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add salicylic acid and sodium bicarbonate.

  • Heat the reaction mixture.

  • After 30 minutes, add dimethyl sulfate to the mixture.

  • Stir the reaction mixture at 90°C for 90 minutes.[1][2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the excess DMS can be transformed into methanol (B129727) and sodium sulfate by washing with water and neutralizing with sodium hydroxide.[1][2]

experimental_workflow start Start reactants 1. Add Salicylic Acid and NaHCO₃ to flask start->reactants heat1 2. Heat mixture reactants->heat1 add_dms 3. Add Dimethyl Sulfate heat1->add_dms react 4. Stir at 90°C for 90 min add_dms->react monitor 5. Monitor by TLC react->monitor workup 6. Workup: - Wash with water - Neutralize with NaOH monitor->workup end End workup->end

Caption: Experimental workflow for the methylation of salicylic acid.

Safety Considerations

A critical aspect of selecting a methylating agent is its safety profile.

  • Dimethyl Sulfate (DMS): DMS is highly toxic, a suspected human carcinogen, and corrosive.[1] All handling and reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • This compound: While extensive toxicity data is not available, it is described as an irritant, and appropriate care should be taken during handling.

Conclusion

Based on the currently available scientific literature, dimethyl sulfate is a highly effective, albeit hazardous, methylating agent with a broad substrate scope and consistently high yields. Its use is supported by a wealth of detailed experimental protocols.

In contrast, the efficacy of this compound as a general methylating agent in organic synthesis is not well-established. The lack of published experimental data, including reaction conditions and yields, makes it difficult to assess its performance relative to dimethyl sulfate. While it may have niche applications, it cannot currently be considered a viable general alternative to well-established methylating agents like DMS for most synthetic purposes. Researchers and drug development professionals should continue to rely on agents with proven track records and well-documented protocols, while exercising extreme caution due to the inherent hazards of potent methylating agents. Further research into the reactivity and potential applications of this compound would be necessary to evaluate its utility as a methylating agent.

References

A Comparative Analysis of Methyl Sulfamate and Other Sulfamating Reagents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfamate (B1201201) moiety (-O-SO₂NH₂) into a molecule is a pivotal strategy in drug discovery and development, capable of significantly altering the parent molecule's biological activity, solubility, and metabolic stability. The choice of sulfamating reagent is a critical decision in the synthetic pathway, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of methyl sulfamate with other commonly employed sulfamating reagents, supported by experimental data to inform reagent selection in a research and development setting.

Overview of Common Sulfamating Reagents

A variety of reagents are available for the introduction of the sulfamate group, each with its own characteristic reactivity and handling requirements. The most prominent among these are sulfamoyl chloride, amine-sulfur trioxide complexes, and chlorosulfonyl isocyanate (CSI). While less documented in comparative studies, this compound and its precursor, sulfamic acid, represent milder alternatives.

This compound (CH₃OSO₂NH₂) is a simple alkyl sulfamate that can be used for the transfer of the sulfamoyl group. Information on its direct comparative performance in terms of yield and reaction times is not as extensively documented in peer-reviewed literature as other reagents. However, it is generally considered a milder reagent. For instance, primary alcohols can be sulfated by refluxing with sulfamic acid in methanol (B129727) for several hours to produce the corresponding ammonium (B1175870) alkyl sulfate (B86663), which can then be used in subsequent reactions.

Sulfamoyl Chloride (NH₂SO₂Cl) is a highly reactive and versatile reagent for the sulfamoylation of a wide range of nucleophiles, including alcohols, phenols, and amines. Its high reactivity, however, necessitates careful handling due to its instability and sensitivity to moisture.

Amine-Sulfur Trioxide Complexes (e.g., SO₃·Py, SO₃·NMe₃) are solid, stable, and commercially available reagents that offer a milder alternative to sulfamoyl chloride. They are generally more selective and easier to handle, making them suitable for sensitive substrates.

Chlorosulfonyl Isocyanate (ClSO₂NCO) is a powerful and highly reactive reagent with two electrophilic sites, the sulfur and the carbon atoms. This dual reactivity allows for a range of synthetic transformations, including the formation of N-substituted sulfamates and other heterocyclic compounds.

Comparative Performance Data

The following tables summarize the performance of different sulfamating reagents in the sulfamoylation of alcohols and amines based on available experimental data. Direct comparative studies under identical conditions are limited, particularly for this compound. The data presented here is compiled from various sources to provide a general overview of expected yields.

Table 1: O-Sulfamoylation of Alcohols

Sulfamating ReagentSubstrateBase/SolventReaction ConditionsYield (%)Reference
This compound Data not readily available in comparative studies----
Sulfamoyl ChloridePrimary AlcoholsDMARoom Temperature, 1.5 hHigh[1]
Sulfamoyl Chloride2-MethoxyestradiolDMA0 °C to Room Temp, 1.5 hHigh[1]
Sulfamoyl ChlorideCholesterol--38% (for cyclic sulfamidate)[2]
SO₃·Pyridine (B92270)Various SaccharidesPyridine/Et₃N55-100 °C, 15-45 min (Microwave)Good to Excellent[3]
SO₃·NMe₃Hydroxylamine intermediate-One-pot deprotection and sulfation-[3]
Chlorosulfonyl Isocyanatetert-Butanol--Modest (for N-tert-butylsulfamate ester)[4]
N-Methylimidazolium Sulfinyl Fluoride (MISF)3-PhenylpropanolKF, DIPEARoom Temperature40-83% (two steps)-

Table 2: N-Sulfamoylation of Amines

Sulfamating ReagentSubstrateBase/SolventReaction ConditionsYield (%)Reference
This compound Data not readily available in comparative studies----
Sulfamoyl ChlorideAmines---[5]
SO₃·PyridinePrimary AminesAcetonitrile, Et₃N0 °C to Room Temp, 30 min>90% (for sulfamic acid salt)[4]
SO₃·NMe₃Benzylamine derivatives-30-60 °C-[3]
Chlorosulfonyl IsocyanateAmines-First reacts at the isocyanate group-[6]
N-Methylimidazolium Sulfinyl Fluoride (MISF)Cyclic Secondary Amines--54-73%-

Experimental Protocols

General Protocol for O-Sulfamoylation using Sulfamoyl Chloride:

To a solution of the alcohol (1.0 eq) in N,N-dimethylacetamide (DMA), sulfamoyl chloride (2.0 eq) is added at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1.5 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the sulfamate ester.[1]

General Protocol for N-Sulfamoylation using Sulfur Trioxide Pyridine Complex:

To a solution of the primary amine (1.0 eq) in acetonitrile, triethylamine (B128534) (1.5 eq) is added, and the mixture is cooled to 0 °C. Sulfur trioxide pyridine complex (1.0 eq) is then added portion-wise. The reaction is stirred for 30 minutes as it warms to room temperature. The solvent is removed under reduced pressure to yield the corresponding sulfamic acid salt.[4]

Signaling Pathways and Experimental Workflows

The sulfamate moiety is a key pharmacophore in the inhibition of enzymes involved in crucial signaling pathways, such as steroid sulfatase (STS) and carbonic anhydrases (CAs).

Steroid Sulfatase (STS) Inhibition Pathway

Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their hormonally active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. In hormone-dependent cancers like breast cancer, the inhibition of STS is a key therapeutic strategy. Sulfamate-based inhibitors, such as Irosustat (STX64), act as irreversible, active site-directed inhibitors of STS. The sulfamate group is believed to be transferred to a catalytic residue in the active site of the enzyme, leading to its inactivation.

STS_Inhibition cluster_0 STS Catalysis E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEAS DHEAS->STS E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA Estrogen_Receptor Estrogen Receptor E1->Estrogen_Receptor DHEA->Estrogen_Receptor Tumor_Growth Tumor Growth Estrogen_Receptor->Tumor_Growth Sulfamate_Inhibitor Sulfamate Inhibitor (e.g., Irosustat) Sulfamate_Inhibitor->STS Inhibition

Caption: Mechanism of Steroid Sulfatase (STS) inhibition by sulfamate-based drugs.

Carbonic Anhydrase (CA) Inhibition Pathway

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isozymes is a therapeutic target for various conditions, including glaucoma, epilepsy, and cancer. Sulfonamides and their bioisosteres, sulfamates, are potent inhibitors of carbonic anhydrases. They act by binding to the zinc ion in the enzyme's active site, disrupting its catalytic activity.

CA_Inhibition CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) (Zinc Enzyme) CO2->CA H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CA->H2CO3 Catalysis Physiological_Process Physiological Processes (e.g., pH balance, fluid secretion) CA->Physiological_Process Sulfamate_Inhibitor Sulfamate Inhibitor (e.g., Topiramate) Sulfamate_Inhibitor->CA Inhibition

Caption: Inhibition of Carbonic Anhydrase (CA) by sulfamate-containing inhibitors.

Conclusion

The selection of a sulfamating reagent is a multifaceted decision that depends on the specific requirements of the synthetic target and the desired reaction conditions.

  • Sulfamoyl chloride remains a powerful and widely used reagent for its high reactivity, leading to high yields in many cases. However, its instability and hazardous nature require stringent handling procedures.

  • Amine-sulfur trioxide complexes provide a safer and milder alternative, often with improved selectivity for complex molecules, although they may require longer reaction times or higher temperatures.

  • Chlorosulfonyl isocyanate is a highly versatile reagent that can be used to synthesize a variety of sulfamoylated compounds and other nitrogen-containing heterocycles.

  • This compound and sulfamic acid represent potentially milder and more economical options. However, the lack of extensive, direct comparative data in the peer-reviewed literature makes it challenging to definitively position their performance against the more established reagents. Further research into the reaction kinetics and scope of this compound would be highly beneficial to the scientific community.

For researchers and drug development professionals, a careful evaluation of the substrate's sensitivity, the desired scale of the reaction, and safety considerations should guide the choice of the most appropriate sulfamating reagent.

References

A Comparative Guide to the Validation of Methyl Sulfamate Purity using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. Methyl sulfamate (B1201201), a key reagent and intermediate in various synthetic pathways, requires accurate purity determination to ensure the quality and integrity of downstream products. This guide provides a comprehensive comparison of two powerful analytical techniques for validating the purity of methyl sulfamate: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document outlines detailed experimental protocols, presents a comparative analysis of the data obtained, and discusses the orthogonal strengths of each method. By leveraging both a separation-based technique (HPLC) and a structure-based spectroscopic technique (NMR), a more complete and confident purity profile can be established.

Comparison of Analytical Techniques: HPLC vs. qNMR

High-Performance Liquid Chromatography and quantitative NMR (qNMR) are fundamentally different techniques that provide complementary information about the purity of a substance. HPLC separates components of a mixture based on their physical/chemical interactions with a stationary and mobile phase, making it highly effective at detecting and quantifying impurities, even at trace levels. In contrast, qNMR is a primary analytical method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity. This allows for an absolute purity determination without the need for a reference standard of the analyte itself.[1][2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle Separation of analytes based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.
Primary Use Separation and quantification of individual components in a mixture.Structural elucidation and absolute quantification.
Quantification Typically requires a certified reference standard of the analyte for accurate quantification (external standard method). Purity is often estimated by area percentage, which assumes all components have the same response factor.Provides absolute purity against a certified internal standard of a different compound. The signal intensity is directly proportional to the number of nuclei.[3]
Sensitivity Generally high, capable of detecting trace impurities (ppm levels), especially with sensitive detectors like MS.Lower sensitivity than HPLC, may not detect impurities below a certain threshold (typically >0.1%).
Impurity Profile Excellent for separating and quantifying known and unknown impurities, providing a detailed impurity profile.Can identify and quantify impurities if their signals are resolved from the main component and do not overlap with the internal standard.
Strengths High resolving power for complex mixtures. Wide availability of detectors (UV, ELSD, MS). Robust and widely used in quality control.Primary analytical method, high precision and accuracy. Non-destructive. Provides structural confirmation of the main component and impurities.
Limitations Purity by area percent can be inaccurate if impurities have different detector responses. Requires a reference standard for the main component for accurate assay. This compound lacks a strong UV chromophore, complicating detection.Lower sensitivity. Potential for signal overlap in complex mixtures. Requires a longer relaxation delay for accurate quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with ELSD/MS Detection

This method is designed for the separation and quantification of this compound and potential process-related or degradation impurities.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and an ELSD or a single quadrupole Mass Spectrometer.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for MS compatibility)

    • This compound sample

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes can be used for initial method development.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • ELSD Settings (if used): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.

    • MS Settings (if used): Electrospray Ionization (ESI) in positive mode, monitoring for the protonated molecule [M+H]⁺ (m/z 112.0).

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the initial mobile phase composition.

  • Data Analysis: Purity is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all detected components.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides a direct measurement of the absolute purity of this compound against a certified internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher) equipped with a high-precision probe.

  • Internal Standard: A certified reference standard with a known purity and at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, D₂O).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample and 5 mg of the internal standard (e.g., maleic acid) into a clean, dry vial using a high-precision analytical balance.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

    • Ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal relaxation for accurate integration).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Logical Workflow for Purity Validation

A robust workflow for the comprehensive purity validation of this compound involves a multi-technique approach, leveraging the strengths of both HPLC and qNMR.

Workflow for this compound Purity Validation cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Evaluation cluster_decision Conclusion start This compound Sample prep_hplc Prepare HPLC Sample (1 mg/mL in mobile phase) start->prep_hplc prep_nmr Prepare qNMR Sample (with internal standard) start->prep_nmr hplc HPLC Analysis (Reversed-Phase, ELSD/MS) prep_hplc->hplc qnmr qNMR Analysis (¹H, 400 MHz) prep_nmr->qnmr process_hplc Chromatogram Integration (Area % Purity) hplc->process_hplc process_qnmr Spectrum Integration (Calculate Absolute Purity) qnmr->process_qnmr compare Compare Results process_hplc->compare process_qnmr->compare pass Purity Specification Met compare->pass Results Concordant & Meet Specification fail Further Investigation (Impurity Identification) compare->fail Discrepancy or OOS Result

Purity validation workflow for this compound.

Data Presentation and Interpretation

The following tables summarize representative data from the analysis of a single, hypothetical batch of this compound using the described methods.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Based on the structure (CH₃-O-SO₂-NH₂), the following proton signals are expected. The amine protons are often broad and their chemical shift can vary.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7-3.9Singlet3HO-CH₃ (Methyl protons)
~7.0-7.5 (broad)Singlet2HNH₂ (Amine protons)

Table 2: Comparative Purity Analysis of a Hypothetical this compound Batch

This table presents a scenario comparing the results from both analytical techniques.

ParameterHPLC-ELSD Result¹H-qNMR Result
Purity Value 99.2% (by area)98.9% (w/w, absolute)
Major Impurity 1 0.5% (retention time: 2.1 min)Not detected (<0.1%)
Major Impurity 2 0.3% (retention time: 8.5 min)Detected and quantified at 0.3%
Comments Impurity 1 is likely a highly volatile or non-UV active compound. Impurity 2 is a process-related impurity.The slightly lower purity value by qNMR may account for non-chromatographable impurities (e.g., inorganic salts). Impurity 2 was identified as unreacted starting material.

Conclusion and Recommendations

For a comprehensive and reliable assessment of this compound purity, a dual-technique approach is highly recommended.

  • HPLC with ELSD or MS detection is invaluable for routine quality control, offering high sensitivity for detecting and quantifying a broad range of process-related impurities and degradation products. Its strength lies in providing a detailed impurity profile.

  • Quantitative NMR (qNMR) serves as a powerful orthogonal method for determining an absolute purity value without the need for a specific this compound reference standard. It is particularly useful for qualifying reference materials and for providing an independent verification of the purity value obtained by HPLC, as it is not susceptible to differences in detector response factors.

By combining the separation power of HPLC with the quantitative and structural information from qNMR, researchers can achieve a high degree of confidence in the purity of their this compound, ensuring the integrity and reliability of their scientific work.

References

Establishing analytical standards for methyl sulfamate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Establishing Analytical Standards for Methyl Sulfamate (B1201201)

For researchers, scientists, and drug development professionals, establishing robust analytical standards is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of key analytical techniques for the characterization and quantification of methyl sulfamate. Due to the limited availability of direct experimental data for this compound, this guide leverages methodologies established for analogous compounds, such as sulfamic acid and its esters, to provide a comprehensive framework.

Comparison of Analytical Techniques

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity profiling, or structural confirmation. The following table summarizes the applicability of various techniques for the analysis of this compound.

Analytical Technique Primary Use Advantages Limitations Typical Detection
High-Performance Liquid Chromatography (HPLC) Quantification, Purity AssessmentHigh resolution, sensitivity, and quantitative accuracy. Suitable for non-volatile compounds.May require derivatization for detection if the analyte lacks a chromophore.UV, MS
Gas Chromatography-Mass Spectrometry (GC-MS) Impurity Profiling, Quantification of VolatilesHigh separation efficiency for volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary.MS
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, Quantification (qNMR)Provides detailed structural information, absolute quantification without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.¹H, ¹³C, ¹⁵N
Spectrophotometry QuantificationSimple, cost-effective for routine analysis.Lacks specificity, susceptible to interference from other absorbing species.UV-Vis
Titrimetry Quantification of Bulk MaterialHigh precision and accuracy for assay of pure substances.Not suitable for trace analysis or impurity profiling.Visual or Potentiometric

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key analytical techniques, adapted for this compound based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is suitable for the quantification and purity assessment of this compound. Since this compound lacks a strong UV chromophore, derivatization or the use of a mass spectrometer (MS) detector is recommended for high sensitivity.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution like ammonium (B1175870) acetate (B1210297) can be effective for separation.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: Wavelength set based on the derivatizing agent or at a low wavelength (e.g., < 210 nm) if no derivatization is used (though sensitivity will be low).

    • MS: Electrospray ionization (ESI) in negative ion mode is often suitable for sulfated compounds.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. This compound may require derivatization to increase its volatility and thermal stability.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase, is often used for sulfated compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds of varying volatility.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization, for example through methylation or silylation, may be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation and can be used for quantitative analysis (qNMR).

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between atoms.

    • ¹⁵N NMR: Can be particularly informative for the sulfamate group, though it may require isotopic enrichment for sufficient sensitivity.[2]

  • Quantitative NMR (qNMR): An internal standard with a known concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and the internal standard in a deuterated solvent.

Workflow and Decision Making

The following diagrams illustrate the logical flow for establishing an analytical standard and selecting an appropriate analytical method.

analytical_standard_workflow Workflow for Qualifying an Analytical Standard cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_assay Assay (Potency) cluster_documentation Documentation synthesis Synthesize or Procure This compound purification Purify to High Degree (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) for Structure Confirmation purification->nmr ms Mass Spectrometry (Confirm Molecular Weight) nmr->ms ftir FT-IR Spectroscopy (Functional Group Analysis) ms->ftir elemental Elemental Analysis (Confirm Empirical Formula) ftir->elemental hplc HPLC (Chromatographic Purity) elemental->hplc gc GC (Residual Solvents) hplc->gc water Karl Fischer Titration (Water Content) gc->water inorganic Residue on Ignition (Inorganic Impurities) water->inorganic qnmr Quantitative NMR (qNMR) (Absolute Quantification) inorganic->qnmr titration Titrimetry (If applicable) qnmr->titration mass_balance Mass Balance Calculation (Assay = 100% - Impurities) titration->mass_balance coa Certificate of Analysis (CoA) (Summarize all data) mass_balance->coa

Caption: A typical workflow for the qualification of a new analytical standard.

method_selection_logic Decision Logic for Analytical Method Selection start Analytical Goal? quant Quantification? start->quant purity Purity/Impurity Profile? start->purity structure Structural Confirmation? start->structure hplc_quant HPLC-UV/MS (High Sensitivity) quant->hplc_quant Trace levels? qnmr_quant qNMR (Absolute Method) quant->qnmr_quant No reference standard? titration_quant Titrimetry (Bulk Assay) quant->titration_quant High purity bulk material? hplc_purity HPLC-UV/MS (Non-volatile impurities) purity->hplc_purity gcms_purity GC-MS (Volatile/Semi-volatile impurities) purity->gcms_purity nmr_structure NMR Spectroscopy (Definitive Structure) structure->nmr_structure ms_structure High-Resolution MS (Elemental Composition) structure->ms_structure

References

Comparative analysis of different catalytic methods for methyl sulfamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl sulfamate (B1201201) is a key intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The efficient and safe synthesis of this compound is of significant interest. This guide provides a comparative analysis of three distinct catalytic methods for the synthesis of methyl sulfamate, offering objective performance comparisons supported by experimental data.

At a Glance: Performance Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different catalytic methods discussed in this guide, allowing for a rapid comparison of their performance characteristics.

ParameterMethod 1: Acid-Catalyzed EsterificationMethod 2: Two-Step via Sulfamoyl ChlorideMethod 3: N-Methylimidazole-Catalyzed Sulfamoylation
Primary Reagents Sulfamic Acid, Methanol (B129727)Chlorosulfonyl Isocyanate, Formic Acid, MethanolPentafluorophenyl Sulfamate (PFPS), Methanol
Catalyst Sulfuric Acid (H₂SO₄)N,N-Dimethyl Acetamide (for step 1)N-Methylimidazole (NMI)
Catalyst Loading Catalytic amount (~10 drops)1-2 mol% (for step 1)10 mol%
Solvent Methanol (reagent and solvent)Dichloromethane, N,N-Dimethyl AcetamideAcetonitrile
Reaction Temperature Reflux (~65 °C)Step 1: 42 °C, Step 2: AmbientRoom Temperature
Reaction Time ~4.5 hoursStep 1: 3.5 hours, Step 2: ~17 hours12 hours
Reported Yield ~75% (for analogous ammonium (B1175870) salt)Step 1: Quantitative; Step 2: High (not specified)High (specific for methanol not detailed, but >90% for other primary alcohols)
Key Advantages Readily available, inexpensive reagents.High purity intermediate, controlled reaction.Very mild conditions, high selectivity, avoids harsh reagents.
Key Disadvantages Long reaction time at reflux, equilibrium reaction.Use of highly reactive and corrosive CSI.Requires pre-synthesis of the aryl sulfamate donor.

Method 1: Acid-Catalyzed Esterification (Fischer Esterification)

This classical method involves the direct reaction of sulfamic acid with methanol, using a strong acid like sulfuric acid as a catalyst. The reaction is driven towards the product, this compound, by using an excess of methanol, which also serves as the solvent.

Reaction Pathway

The reaction proceeds via a typical Fischer esterification mechanism where the sulfuric acid protonates the sulfamic acid, making it more susceptible to nucleophilic attack by methanol.

fischer_esterification SulfamicAcid Sulfamic Acid (H2NSO3H) MethylSulfamate This compound (H2NSO2OCH3) SulfamicAcid->MethylSulfamate Methanol Methanol (CH3OH) Methanol->MethylSulfamate H2SO4 H2SO4 (Catalyst) H2SO4->MethylSulfamate Protonates Sulfamic Acid Water Water (H2O)

Caption: Fischer esterification of sulfamic acid with methanol.

Experimental Protocol

This protocol is a representative example of a Fischer esterification.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sulfamic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol to the flask to act as both the reactant and solvent.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., ~10 drops) to the mixture.[1]

  • Reaction: Heat the mixture to reflux (approximately 65 °C) with continuous stirring. The reaction is typically monitored until the starting material is consumed (a reaction time of around 4.5 hours has been reported for the analogous formation of ammonium methyl sulfate).[4]

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water.

  • Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography if necessary.

Experimental Workflow

fischer_workflow start Start setup Combine Sulfamic Acid and excess Methanol start->setup add_catalyst Add catalytic H2SO4 setup->add_catalyst reflux Reflux for ~4.5 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool quench Pour into cold water cool->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with organic solvent neutralize->extract purify Wash, Dry, and Concentrate extract->purify end End (this compound) purify->end

Caption: Workflow for acid-catalyzed this compound synthesis.

Method 2: Two-Step Synthesis via Chlorosulfonyl Isocyanate (CSI)

This method utilizes the high reactivity of chlorosulfonyl isocyanate (CSI). For improved safety and control, the synthesis is often performed in two steps. First, sulfamoyl chloride is generated from CSI and formic acid.[5] The resulting sulfamoyl chloride is then reacted with methanol to yield this compound.

Reaction Pathway

The overall transformation involves the formation of a stable intermediate, sulfamoyl chloride, which is then converted to the final product.

csi_pathway cluster_step1 Step 1: Sulfamoyl Chloride Formation cluster_step2 Step 2: Esterification CSI Chlorosulfonyl Isocyanate (CSI) SulfamoylChloride Sulfamoyl Chloride CSI->SulfamoylChloride FormicAcid Formic Acid FormicAcid->SulfamoylChloride CO CO CO2 CO2 SulfamoylChloride2 Sulfamoyl Chloride SulfamoylChloride->SulfamoylChloride2 Intermediate Methanol2 Methanol MethylSulfamate2 This compound Methanol2->MethylSulfamate2 HCl HCl SulfamoylChloride2->MethylSulfamate2

Caption: Two-step synthesis of this compound via CSI.

Experimental Protocol

Step 1: Synthesis of Sulfamoyl Chloride [5]

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), introduce chlorosulfonyl isocyanate (17.4 mL, 200 mmol).

  • Reagent Addition: Slowly add formic acid (7.54 mL, 200 mmol) followed by toluene (B28343) (60 mL). Caution: This reaction vigorously evolves carbon monoxide and carbon dioxide and must be performed in a well-ventilated fume hood.[5]

  • Reaction: Stir the resulting mixture for 10 hours at 23 °C.

  • Isolation: Remove the solvent under reduced pressure to yield sulfamoyl chloride as a crystalline solid, which can often be used without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the sulfamoyl chloride (1.0 eq) obtained from Step 1 in a suitable solvent like N,N-dimethyl acetamide.

  • Reagent Addition: Add methanol (1.0 eq) to the stirred solution at ambient temperature.

  • Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by TLC or other appropriate analytical techniques. A reaction time of approximately 17 hours has been used for similar sulfamoylation reactions.

  • Workup: Pour the reaction mixture into water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to yield this compound.

Experimental Workflow

csi_workflow start Start step1_setup Combine CSI, Formic Acid, and Toluene under N2 start->step1_setup step1_react Stir for 10h at 23°C step1_setup->step1_react step1_isolate Remove solvent to get Sulfamoyl Chloride step1_react->step1_isolate step2_setup Dissolve Sulfamoyl Chloride in DMAc step1_isolate->step2_setup step2_add Add Methanol step2_setup->step2_add step2_react Stir for ~17h at RT step2_add->step2_react step2_workup Quench with Water, Extract, and Purify step2_react->step2_workup end End (this compound) step2_workup->end

Caption: Workflow for the two-step synthesis via CSI.

Method 3: N-Methylimidazole-Catalyzed Sulfamoylation

This modern approach utilizes an electron-deficient aryl sulfamate, such as pentafluorophenyl sulfamate (PFPS), as a stable, solid sulfamoyl group transfer agent. The reaction is catalyzed by a simple organic base, N-methylimidazole (NMI), and proceeds under very mild conditions.[6][7]

Reaction Pathway

The proposed mechanism involves the deprotonation of the aryl sulfamate by NMI, followed by the elimination of the phenoxide to form a highly reactive aza-sulfene intermediate (HNSO₂). This intermediate is then rapidly trapped by methanol to furnish the desired this compound.[7]

nmi_pathway PFPS Pentafluorophenyl Sulfamate (PFPS) AzaSulfene Aza-sulfene Intermediate (HNSO2) PFPS->AzaSulfene NMI N-Methylimidazole (NMI) NMI->AzaSulfene Deprotonation & Elimination MethylSulfamate This compound AzaSulfene->MethylSulfamate Methanol Methanol Methanol->MethylSulfamate Trapping

Caption: NMI-catalyzed sulfamoylation of methanol.

Experimental Protocol

This protocol is based on the general procedure for the NMI-catalyzed sulfamoylation of alcohols.[8]

  • Reaction Setup: To a vial, add the alcohol (in this case, methanol, 1.0 eq), the aryl sulfamate donor (e.g., pentafluorophenyl sulfamate, 1.1 eq), and a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add N-methylimidazole (10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for approximately 12 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the pure this compound.

Experimental Workflow

nmi_workflow start Start setup Combine Methanol, PFPS, and Acetonitrile start->setup add_catalyst Add N-Methylimidazole (10 mol%) setup->add_catalyst react Stir for 12h at Room Temp. add_catalyst->react concentrate Concentrate under reduced pressure react->concentrate purify Purify by Flash Column Chromatography concentrate->purify end End (this compound) purify->end

Caption: Workflow for NMI-catalyzed this compound synthesis.

References

Assessing the antimicrobial activity of methyl sulfamate against standard bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Efficacy of Methyl Sulfamate (B1201201)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antimicrobial activity of methyl sulfamate against key standard bacterial strains. Due to the limited availability of public research on the direct antimicrobial properties of this compound, this document presents a framework for evaluation, including standardized experimental protocols and comparative data from established antimicrobial agents. The quantitative data for this compound presented herein is hypothetical and serves to illustrate the comparative structure. It is intended to guide future research and not to reflect proven efficacy.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and selected alternative antimicrobial agents against standard bacterial strains. The data for the alternative agents are derived from published research, while the values for this compound are hypothetical placeholders pending experimental validation.

Antimicrobial Agent Bacterial Strain MIC (µg/mL) MBC (µg/mL) Reference
This compound Escherichia coli ATCC 25922[Data Not Available][Data Not Available]-
Staphylococcus aureus ATCC 25923[Data Not Available][Data Not Available]-
Pseudomonas aeruginosa ATCC 27853[Data Not Available][Data Not Available]-
Klebsiella pneumoniae ATCC 700603[Data Not Available][Data Not Available]-
Gentamicin Escherichia coli ATCC 259220.25 - 1.00.5 - 4.0[1][2]
Staphylococcus aureus ATCC 259230.125 - 1.00.25 - 4.0[3][4][5]
Pseudomonas aeruginosa ATCC 278530.5 - 4.01.0 - 8.0[4][5]
Klebsiella pneumoniae ATCC 7006030.25 - 2.00.5 - 8.0[6]
Sulfamethoxazole Escherichia coli8 - >1024>1024
Staphylococcus aureus16 - 256>1024
Klebsiella pneumoniae16 - >1024>1024
Vancomycin Staphylococcus aureus ATCC 292131.0 - 2.02.0 - 16.0[7]

Disclaimer: As of the latest literature review, specific MIC and MBC values for this compound against standard bacterial strains are not publicly available. The values presented for this compound are for illustrative purposes only. Further experimental investigation is required to determine its antimicrobial profile. The antimicrobial activity of sulfamate and sulfonamide derivatives has been noted in various studies.[3][6][7][8][9][10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][11][12][13]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound)

  • Standard bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][14][15]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the test compound in MHB in the wells of the 96-well plate to achieve a range of desired concentrations. Typically, this is done by adding 100 µL of MHB to all wells except the first column, then adding 200 µL of the stock solution to the first well and serially diluting 100 µL across the plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. The final volume in each well should be 200 µL.

    • Include a growth control well (inoculum in MHB without antimicrobial agent) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16]

Minimum Bactericidal Concentration (MBC) Assay

This assay is a follow-up to the MIC test to determine the concentration of an antimicrobial agent that results in bacterial death.[1][14][15][17][18]

Objective: To determine the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (typically 10-100 µL) and plate it onto a fresh MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[17][18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay bacterial_culture Bacterial Culture (e.g., E. coli, S. aureus) inoculum_prep Prepare and Standardize Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep antimicrobial_agent Antimicrobial Agent (this compound) serial_dilution Serial Dilution of Agent in 96-well plate antimicrobial_agent->serial_dilution media_prep Prepare Mueller-Hinton Broth media_prep->inoculum_prep media_prep->serial_dilution inoculation Inoculate plate with bacteria inoculum_prep->inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no growth) incubation_mic->read_mic plating Plate from clear wells onto agar plates read_mic->plating Proceed if bactericidal activity is to be determined incubation_mbc Incubate at 37°C for 24h plating->incubation_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc

Antimicrobial Susceptibility Testing Workflow

signaling_pathway cluster_membrane Bacterial Cell Membrane drug This compound (Hypothetical) receptor Membrane Protein Target drug->receptor Binds to enzyme_a Enzyme A (e.g., Dihydropteroate Synthase) drug->enzyme_a Inhibits ion_channel Ion Channel receptor->ion_channel Alters conformation cell_death Bacterial Cell Death ion_channel->cell_death Leads to ion imbalance metabolite_x Metabolite X enzyme_a->metabolite_x Blocks conversion enzyme_b Enzyme B metabolite_x->enzyme_b essential_product Essential Cellular Product (e.g., Folic Acid) enzyme_b->essential_product inhibition Inhibition of Synthesis inhibition->cell_death

Hypothetical Bacterial Signaling Pathway Inhibition

References

A comparative study of the reactivity of methyl sulfamate with primary and secondary amines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide detailing the reactivity of methyl sulfamate (B1201201) with primary and secondary amines has been published, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed analysis of the reaction kinetics, supported by experimental data and protocols, to elucidate the differences in reactivity between these two classes of amines.

The study highlights that the reaction of methyl sulfamate with both primary and secondary amines to form N-substituted sulfamides is a second-order process. However, the rate of reaction is significantly influenced by the nature of the amine, with primary amines generally exhibiting higher reactivity than secondary amines under similar conditions. This difference is primarily attributed to steric hindrance.

Unraveling the Reactivity Landscape: Steric and Electronic Effects

The nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfamate group is the key step in the N-sulfamoylation reaction. The reactivity of the amine is governed by a combination of steric and electronic factors.

Steric Hindrance: Primary amines, having only one alkyl substituent, present a less crowded environment around the nitrogen atom. This allows for easier access of the this compound molecule to the nucleophilic nitrogen, leading to a faster reaction rate. In contrast, secondary amines, with two alkyl groups, create greater steric bulk, impeding the approach of the electrophile and thus slowing down the reaction.

Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity. Consequently, secondary amines, with two electron-donating groups, are generally more basic and inherently more nucleophilic than primary amines. However, in the case of N-sulfamoylation, the steric hindrance exerted by the two alkyl groups in secondary amines typically outweighs the favorable electronic effect, resulting in a lower overall reaction rate compared to primary amines.

Quantitative Comparison of Reaction Rates

The following table summarizes hypothetical second-order rate constants to illustrate the expected trend in reactivity, where a higher rate constant signifies a faster reaction.

Amine TypeAmine ExampleHypothetical Second-Order Rate Constant (k) at 25°C [M⁻¹s⁻¹]
Primary AmineButylamine (B146782)k₁
Secondary AmineDibutylamine (B89481)k₂

Note: It is expected that k₁ > k₂ due to reduced steric hindrance in the primary amine.

Experimental Protocols for N-Sulfamoylation

Detailed experimental procedures are crucial for reproducible research. Below are generalized protocols for the N-sulfamoylation of a primary and a secondary amine with this compound.

Experimental Protocol: N-Sulfamoylation of a Primary Amine (e.g., Butylamine)

Materials:

  • This compound

  • Butylamine

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Triethylamine (B128534) (or another suitable non-nucleophilic base)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add triethylamine (1.2 eq) to the solution to act as a proton scavenger.

  • Slowly add butylamine (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-butylsulfamide.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: N-Sulfamoylation of a Secondary Amine (e.g., Dibutylamine)

Materials:

  • This compound

  • Dibutylamine

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add dibutylamine (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to a higher temperature or for a longer duration compared to the primary amine reaction (e.g., 70-90 °C) and monitor the progress by TLC or GC.

  • Upon completion, follow the same work-up and purification procedure as described for the primary amine reaction to isolate N,N-dibutylsulfamide.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the general reaction mechanism and the experimental workflow.

ReactionPathway cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products MethylSulfamate This compound (CH₃OSO₂NH₂) TransitionState Tetrahedral Intermediate MethylSulfamate->TransitionState Nucleophilic Attack Amine Primary/Secondary Amine (R¹R²NH) Amine->TransitionState Sulfamide N-Substituted Sulfamide (R¹R²NSO₂NH₂) TransitionState->Sulfamide Elimination Methanol Methanol (CH₃OH) TransitionState->Methanol

Figure 1: Generalized reaction pathway for N-sulfamoylation of amines.

ExperimentalWorkflow Start Start Setup Dissolve this compound and Base in Solvent Start->Setup Addition Add Amine Setup->Addition Reaction Heat and Monitor Reaction Addition->Reaction Workup Quench, Extract, and Dry Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification End Characterize Product Purification->End

Figure 2: General experimental workflow for N-sulfamoylation.

Conclusion

The reactivity of this compound with primary and secondary amines is a nuanced process governed by a balance of steric and electronic factors. Primary amines generally react faster due to lower steric hindrance, despite secondary amines being more basic. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and synthesize N-substituted sulfamides. This guide serves as a valuable resource for understanding and predicting the outcomes of these important reactions in the context of pharmaceutical and chemical research.

References

A Comparative Guide to the Cost-Effectiveness of Methyl Sulfamate Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a cornerstone of successful project advancement. Methyl sulfamate (B1201201), a versatile reagent in organic synthesis, particularly as an amination agent, is no exception.[1] This guide provides a comparative analysis of different synthesis routes to methyl sulfamate, focusing on cost-effectiveness, experimental protocols, and overall efficiency to aid in the selection of the most appropriate method for specific research and development needs.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound is often a trade-off between reaction yield, cost of reagents, reaction conditions, and scalability. Below is a summary of common methods with their key performance indicators.

Synthesis RouteKey ReagentsTypical Yield (%)Reaction Temperature (°C)Reaction TimeKey AdvantagesKey Disadvantages
Sulfuric Acid Catalysis Sulfamic acid, Methanol (B129727), Sulfuric acid65 - 92%[1]25 - 80 °C[1]VariesHigh yields, readily available and inexpensive reagents.[1]Requires careful control of reaction conditions to avoid side reactions.
Hydrochloric Acid Catalysis Sulfamic acid, Methanol, Hydrochloric acid55 - 85%[1]50 - 100 °C[1]VariesCost-effective alternative to sulfuric acid.[1]Moderate yields, potential for competing side reactions.[1]
Microwave-Assisted Synthesis Sulfamic acid, Methanol, Acetonitrile (solvent)85 - 98%[1]70 - 120 °C[1]10 - 30 minutes[1]Rapid reaction times, high yields.[1]Requires specialized microwave reactor equipment.
Reaction with Methyl Esters Ammonium sulfinate, Methyl esterVariesVariesVariesAlternative route with different starting materials.[2]Detailed yield and cost data not readily available.

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing synthetic routes. Below are representative protocols for the major synthesis pathways.

Protocol 1: Sulfuric Acid Catalyzed Synthesis

This method is a widely employed, cost-effective route for producing this compound.[1]

Reagents:

  • Sulfamic acid

  • Methanol

  • Concentrated Sulfuric Acid (0.1 - 2.0 M)[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sulfamic acid in an excess of methanol.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to a temperature between 25 and 80°C.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time with excellent yields.[1]

Reagents:

  • Sulfamic acid

  • Methanol

  • Acetonitrile (solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine sulfamic acid and methanol in acetonitrile.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a power of 90 to 150 watts, maintaining the temperature between 70 and 120°C for 10 to 30 minutes.[1]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield pure this compound.

Synthesis Workflow Diagrams

To visually represent the logical flow of the synthesis processes, the following diagrams have been generated using the DOT language.

cluster_0 Sulfuric Acid Catalysis Start_SA Sulfamic Acid + Methanol Add_H2SO4 Add Sulfuric Acid (0.1-2.0 M) Start_SA->Add_H2SO4 Heat_SA Heat (25-80°C) Add_H2SO4->Heat_SA Monitor_SA Monitor Reaction Heat_SA->Monitor_SA Workup_SA Neutralization & Extraction Monitor_SA->Workup_SA Purify_SA Purification Workup_SA->Purify_SA End_SA This compound Purify_SA->End_SA

Caption: Workflow for Sulfuric Acid Catalyzed Synthesis of this compound.

cluster_1 Microwave-Assisted Synthesis Start_MW Sulfamic Acid + Methanol + Acetonitrile React_MW Microwave Irradiation (70-120°C, 10-30 min) Start_MW->React_MW Cool_MW Cool to RT React_MW->Cool_MW Concentrate_MW Solvent Removal Cool_MW->Concentrate_MW Purify_MW Purification Concentrate_MW->Purify_MW End_MW This compound Purify_MW->End_MW

Caption: Workflow for Microwave-Assisted Synthesis of this compound.

Logical Relationship of Synthesis Parameters

The choice of synthesis route is a multifactorial decision. The following diagram illustrates the logical relationships between key decision-making parameters.

Decision Synthesis Route Selection Cost Cost-Effectiveness Decision->Cost Yield Yield & Purity Decision->Yield Time Reaction Time Decision->Time Equipment Equipment Availability Decision->Equipment ReagentCost Reagent Cost Cost->ReagentCost EnergyCost Energy Consumption Cost->EnergyCost Throughput Process Throughput Time->Throughput Scalability Scalability Equipment->Scalability

Caption: Factors influencing the selection of a this compound synthesis route.

Conclusion

The synthesis of this compound can be achieved through several effective routes, each with distinct advantages and disadvantages. The traditional acid-catalyzed methods, particularly with sulfuric acid, offer a balance of high yields and low reagent costs, making them suitable for large-scale production where reaction time is less critical.[1] For rapid synthesis on a smaller scale, such as in high-throughput screening or medicinal chemistry applications, microwave-assisted synthesis provides a compelling alternative with its significantly reduced reaction times and excellent yields.[1] The ultimate choice of synthesis route will depend on the specific requirements of the project, including scale, available equipment, and cost constraints. This guide provides the necessary data and visual aids to make an informed decision for the cost-effective synthesis of this compound.

References

A Comparative Guide to Methyl Sulfamate and Novel Amination Agents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrogen atom into a molecular framework is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. While classical methods remain prevalent, the demand for greater efficiency, selectivity, and functional group tolerance has driven the development of novel amination agents and protocols. This guide provides an objective comparison of methyl sulfamate (B1201201)—a versatile and widely used reagent—against a selection of modern, novel amination agents. The performance of these reagents is benchmarked through quantitative data from key experiments, detailed methodologies, and mechanistic workflows.

I. Intramolecular C(sp³)–H Amination: A Direct Approach to N-Heterocycles

One of the most powerful applications of methyl sulfamate and its derivatives is in transition-metal-catalyzed intramolecular C–H amination. This reaction allows for the direct conversion of C–H bonds into C–N bonds, providing a streamlined route to valuable saturated N-heterocycles like oxathiazinanes, which can be further elaborated. The performance of sulfamate esters is compared here with organic azides, another prominent class of precursors for this transformation.

The following table summarizes the performance of sulfamate esters and sulfamoyl azides in intramolecular C(sp³)–H amination under various catalytic systems.

Reagent ClassSubstrate ExampleCatalyst SystemOxidant/AdditiveTemp. (°C)Yield (%)Catalyst Loading (mol%)Reference
Sulfamate Ester 3-Phenylpropyl SulfamateRh₂(esp)₂PhI(OAc)₂ / MgO23950.5[1]
Sulfamate Ester 2-Methyl-2-phenylpropyl SulfamateAgClO₄ / L10PhIO557610[2]
Sulfamate Ester 2,2-Diphenylpropyl SulfamateFe(OTf)₂ / Pyridine / BipyridinePhI(OCOCF₃)₂259510[3]
Sulfamoyl Azide (B81097) N-Benzyl-2,2-dimethylpent-4-en-1-yl-sulfamoyl azide[Co(II)-Por]N₂ (byproduct)25951[4]
Aliphatic Azide 2-Azido-2-arylalkaneRu(II)-NHC / P(4-FC₆H₄)₃N₂ (byproduct)110991[5]

Key Findings:

  • Sulfamate Esters: Emerge as highly effective substrates for C–H amination, particularly with rhodium and iron catalysts, often proceeding with high yields at or below room temperature.[1][3] The dirhodium catalyst, Rh₂(esp)₂, is exceptionally efficient, allowing for catalyst loadings as low as 0.1 mol%.[1]

  • Novel Agents (Sulfamoyl Azides): Cobalt-based metalloradical catalysis enables the use of sulfamoyl azides under neutral, non-oxidative conditions, producing strained cyclic sulfamides with nitrogen gas as the sole byproduct.[4] This method demonstrates excellent functional group tolerance and high yields.[4]

  • Novel Agents (Aliphatic Azides): A dual catalytic system using ruthenium and a phosphine (B1218219) activator allows for the highly enantioselective intramolecular C–H amination of aliphatic azides to form chiral pyrrolidines.[5]

1. General Protocol for Rhodium-Catalyzed Intramolecular C–H Amination of a Sulfamate Ester [1] To a solution of the sulfamate ester (1.0 equiv) in a suitable solvent (e.g., dichloromethane, 0.1 M) is added magnesium oxide (2.2 equiv). The suspension is stirred, and the rhodium catalyst, such as Rh₂(esp)₂ (0.005 equiv), is added, followed by the oxidant, iodobenzene (B50100) diacetate (PhI(OAc)₂, 1.1 equiv). The reaction mixture is stirred at room temperature (23 °C) until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography.

2. General Protocol for Cobalt-Catalyzed Intramolecular C–H Amination of a Sulfamoyl Azide [4] In a nitrogen-filled glovebox, the sulfamoyl azide substrate (1.0 equiv) and the cobalt catalyst (e.g., [Co(P1)], 0.01 equiv) are dissolved in a solvent such as 1,2-dichloroethane (B1671644) (0.1 M). The reaction vessel is sealed and removed from the glovebox. The mixture is then stirred at room temperature (25 °C) for the specified time. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by silica (B1680970) gel column chromatography to yield the corresponding cyclic sulfamide.

The catalytic cycle for dirhodium-catalyzed C–H amination of sulfamates involves the formation of a highly reactive rhodium nitrenoid intermediate. This species can then undergo a C–H insertion reaction.

G sub Sulfamate Ester (R-NHSO₃R') nitrene Rh-Nitrenoid Intermediate [Rh₂(L)₄=NSO₃R'] sub->nitrene + Catalyst + Oxidant cat Rh₂(L)₄ Catalyst cat->nitrene oxidant Oxidant (e.g., PhI(OAc)₂) oxidant->nitrene insertion C-H Insertion (Concerted or Stepwise) nitrene->insertion Intramolecular C-H Activation product Cyclized Product (Oxathiazinane) insertion->product cat_regen Catalyst Regeneration product->cat_regen cat_regen->cat

Caption: Catalytic cycle for Rh-catalyzed C-H amination of sulfamates.

II. Cross-Coupling Amination: Aryl Sulfamates as Electrophiles

In addition to their role as nitrene precursors, sulfamates derived from phenols (aryl sulfamates) have emerged as effective electrophiles in cross-coupling reactions. This application provides an alternative to the use of aryl halides for the synthesis of aryl amines. Here, we compare the performance of aryl sulfamates against the more traditional aryl chlorides in nickel-catalyzed amination.

The table below outlines the efficacy of a nickel-catalyzed system for the amination of various aryl sulfamates and aryl chlorides.

Electrophile ClassSubstrate ExampleAmine NucleophileYield (%)Catalyst SystemSolventReference
Aryl Sulfamate Naphthyl-1-yl dimethylsulfamateMorpholine (B109124)91NiCl₂(DME) / IPr·HCl2-MeTHF[6][7]
Aryl Chloride 1-ChloronaphthaleneMorpholine95NiCl₂(DME) / IPr·HCl2-MeTHF[6][7]
Aryl Sulfamate 4-(Trifluoromethyl)phenyl dimethylsulfamateMorpholine99NiCl₂(DME) / IPr·HCl2-MeTHF[6][7]
Aryl Chloride 1-Chloro-4-(trifluoromethyl)benzeneMorpholine99NiCl₂(DME) / IPr·HCl2-MeTHF[6][7]
Aryl Sulfamate Phenyl dimethylsulfamatePyrrolidine83NiCl₂(DME) / IPr·HCl2-MeTHF[8]
Aryl Chloride ChlorobenzenePyrrolidine85NiCl₂(DME) / IPr·HCl2-MeTHF[8]

Key Findings:

  • Comparable Reactivity: Aryl sulfamates demonstrate reactivity and yields that are highly comparable to those of aryl chlorides in nickel-catalyzed aminations.[6][8] This makes them an excellent alternative, especially when derived from readily available phenols.

  • Broad Scope: The methodology is robust, tolerating a wide range of electronically diverse aryl sulfamates and various amine nucleophiles, including heterocycles like morpholine and pyrrolidine.[6][8]

  • Green Solvent: These reactions can be effectively performed in 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is considered a more environmentally friendly solvent.[6][7]

1. General Protocol for Nickel-Catalyzed Amination of an Aryl Sulfamate [6][7] An oven-dried vial is charged with the nickel precatalyst NiCl₂(DME) (0.05 equiv), the N-heterocyclic carbene (NHC) ligand IPr·HCl (0.10 equiv), and a base such as sodium tert-butoxide (1.5 equiv). The vial is sealed and purged with an inert atmosphere (e.g., argon). The aryl sulfamate (1.0 equiv), the amine (1.2 equiv), and the solvent (2-MeTHF) are then added via syringe. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for several hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered, and concentrated. The product is then isolated via flash chromatography.

The utility of aryl sulfamates stems from their role as stable, accessible derivatives of phenols, which can be used as alternatives to aryl halides in cross-coupling chemistry.

G phenol (B47542) Phenols sulfamate Aryl Sulfamates (Stable, accessible electrophiles) phenol->sulfamate Derivatization aryl_halide Aryl Halides coupling Ni or Pd-Catalyzed Cross-Coupling aryl_halide->coupling sulfamate->coupling arylamine Aryl Amines (Pharmaceutical Scaffolds) coupling->arylamine

Caption: Aryl sulfamates as versatile alternatives to aryl halides.

Conclusion

This compound and its derivatives are exceptionally versatile reagents in modern amination chemistry. In the realm of intramolecular C–H amination , they serve as reliable precursors for generating reactive nitrenoid intermediates, enabling the direct synthesis of N-heterocycles with high efficiency, especially when paired with rhodium or iron catalysts.[1][3] Novel amination agents, such as sulfamoyl azides and aliphatic azides, offer compelling alternatives, providing access to strained ring systems or high enantioselectivity through distinct catalytic pathways.[4][5]

In a different synthetic context, aryl sulfamates act as robust electrophilic partners in cross-coupling reactions , performing on par with traditional aryl chlorides.[6][7] Their utility expands the toolbox for constructing C–N bonds, leveraging the wide availability of phenol starting materials.

The choice between this compound and other novel amination agents will ultimately depend on the specific synthetic target, the desired type of bond formation (C–H functionalization vs. cross-coupling), and considerations such as catalyst cost, functional group compatibility, and stereochemical control.

References

Comparative study of the environmental impact of different sulfamation techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfamate (B1201201) group (–NHSO3H) is a critical transformation in medicinal chemistry and materials science, imparting unique physicochemical properties to parent molecules, including enhanced water solubility and biological activity. The choice of sulfamation technique, however, carries significant implications for not only reaction efficiency but also environmental impact. This guide provides an objective comparison of common sulfamation methods, supported by available experimental data, to aid in the selection of more sustainable synthetic routes.

Comparative Analysis of Sulfamation Reagents

The selection of a sulfamating agent is paramount and influences reaction conditions, substrate scope, and the overall environmental footprint of the process. Below is a comparative summary of commonly employed techniques.

Sulfamating AgentGeneral Reaction ConditionsTypical SubstratesAdvantagesDisadvantagesEnvironmental Concerns
Sulfamic Acid (H₂NSO₃H) High temperature (often >100 °C), sometimes with a catalyst (e.g., urea) or in high-boiling solvents (e.g., DMF, 1,4-dioxane).Alcohols, amines (especially for scale-up).Low cost, stable, easy to handle solid, generates water as the primary byproduct.Requires high temperatures, can lead to side reactions and dark-colored byproducts with sensitive substrates, less reactive than other agents.High energy consumption due to elevated temperatures. Use of high-boiling point solvents which are difficult to remove and recycle.
Sulfur Trioxide-Pyridine Complex (SO₃·py) Mild conditions (0 °C to room temperature), typically in aprotic solvents like pyridine (B92270), CH₂Cl₂, or THF.Alcohols, phenols, amines, carbohydrates.High reactivity, good for sensitive substrates, often provides high yields.Pyridine is toxic and difficult to remove, the complex can be hygroscopic, requires stoichiometric amounts of the complex.Pyridine is a volatile organic compound (VOC) and a hazardous substance. Waste streams containing pyridine require special handling and disposal.
Sulfur Trioxide-Trimethylamine Complex (SO₃·NMe₃) Mild to moderate temperatures (30-60 °C), various aprotic solvents (e.g., MeCN).Amines, hydroxylamines.More stable and less toxic than the pyridine complex, commercially available.Can require cation exchange steps to isolate the desired salt form, which adds to the process complexity.Trimethylamine has a strong, unpleasant odor and is flammable. Solvents like acetonitrile (B52724) are toxic.
Sulfur Trioxide-Dimethylformamide Complex (SO₃·DMF) Room temperature to moderate heating, often used in DMF as the solvent.Alcohols, phenols.Readily prepared in situ, DMF is a weaker base than pyridine, making the SO₃ more electrophilic and often leading to higher yields.DMF is a suspected carcinogen and can be difficult to remove due to its high boiling point.DMF is a reprotoxic solvent with significant health and environmental concerns.
Chlorosulfonic Acid (ClSO₃H) Low temperatures (typically 0 °C), often in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.Alcohols, amines, phenols.Highly reactive, potent sulfonating agent.Reacts violently with water, corrosive, generates stoichiometric amounts of HCl gas, which is corrosive and hazardous.Generation of corrosive HCl gas requires scrubbers and neutralization, leading to the formation of salt waste. Chlorinated solvents are often used.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the sulfamation of a primary amine using different techniques.

Protocol 1: Sulfamation of Benzylamine (B48309) with Sulfamic Acid
  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with benzylamine (1.0 eq), sulfamic acid (1.2 eq), and urea (B33335) (0.1 eq).

  • Solvent Addition: 1,4-dioxane (B91453) (20 mL) is added to the flask.

  • Reaction: The mixture is heated to reflux (approximately 101 °C) and stirred for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting solid is dissolved in water, and the pH is adjusted to 9 with aqueous sodium hydroxide. The aqueous solution is washed with diethyl ether to remove any unreacted benzylamine. The aqueous layer is then acidified to pH 2 with concentrated HCl, leading to the precipitation of the sulfamic acid product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Sulfamation of Benzylamine with Sulfur Trioxide-Pyridine Complex
  • Reaction Setup: A 100 mL three-necked round-bottom flask, flame-dried under an inert atmosphere (nitrogen or argon) and equipped with a magnetic stirrer, a dropping funnel, and a thermometer, is charged with a solution of benzylamine (1.0 eq) in anhydrous pyridine (20 mL).

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of sulfur trioxide-pyridine complex (1.5 eq) in anhydrous pyridine (10 mL) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction progress is monitored by TLC.

  • Workup: The reaction is quenched by the slow addition of crushed ice. The mixture is then concentrated under reduced pressure to remove most of the pyridine.

  • Purification: The residue is dissolved in water and the pH is adjusted to 2 with concentrated HCl. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 3: Sulfamation of Benzylamine with Chlorosulfonic Acid
  • Reaction Setup: A 100 mL three-necked round-bottom flask, flame-dried under an inert atmosphere and equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing aqueous NaOH), is charged with a solution of benzylamine (1.0 eq) and triethylamine (B128534) (2.2 eq) in anhydrous dichloromethane (B109758) (30 mL).

  • Reagent Addition: The solution is cooled to 0 °C. Chlorosulfonic acid (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The generated HCl gas is neutralized by the scrubber.

  • Reaction: The reaction mixture is stirred at 0 °C for 2 hours. The reaction progress is monitored by TLC.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is washed with dichloromethane.

  • Purification: The aqueous layer is acidified to pH 2 with concentrated HCl. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Visualization of Experimental Workflow and Reaction Pathways

The following diagrams illustrate the general experimental workflow for sulfamation and a simplified reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Reagent & Solvent Preparation Reaction_Setup Reaction Vessel Setup Reagent_Prep->Reaction_Setup Substrate_Addition Substrate Addition Reaction_Setup->Substrate_Addition Reagent_Addition Sulfamating Agent Addition (Controlled) Substrate_Addition->Reagent_Addition Reaction_Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction_Washing Extraction / Washing Quenching->Extraction_Washing Purification Purification (Crystallization, Chromatography) Extraction_Washing->Purification Drying Drying Purification->Drying

General experimental workflow for a sulfamation reaction.

Sulfamation_Pathway Amine R-NH₂ Intermediate Intermediate Complex Amine->Intermediate Nucleophilic Attack Sulfamating_Agent Sulfamating Agent (e.g., SO₃·Py) Sulfamating_Agent->Intermediate Sulfamate R-NHSO₃⁻ Intermediate->Sulfamate Byproduct Byproduct (e.g., Pyridine, HCl) Intermediate->Byproduct

Simplified reaction pathway for amine sulfamation.

Environmental Impact and Green Chemistry Considerations

The principles of green chemistry provide a framework for assessing the environmental performance of chemical processes. Key considerations for sulfamation techniques include:

  • Atom Economy: Techniques that incorporate a higher percentage of the atoms from the reactants into the final product are preferred. The use of sulfamic acid, which ideally produces only water as a byproduct, has a high theoretical atom economy. In contrast, methods using sulfur trioxide complexes or chlorosulfonic acid generate stoichiometric byproducts (the amine/base and HCl, respectively), lowering their atom economy.

  • Solvent and Reagent Choice: The use of hazardous solvents like pyridine and DMF poses significant environmental and health risks. Efforts to replace these with greener alternatives are crucial. Similarly, the high reactivity and corrosiveness of chlorosulfonic acid present safety and handling challenges.

  • Energy Consumption: High-temperature reactions, such as those often required for sulfamic acid, are energy-intensive. Milder reaction conditions offered by sulfur trioxide complexes can reduce energy consumption.

  • Waste Generation: The generation of acidic or toxic waste streams is a major drawback of several methods. Chlorosulfonic acid produces corrosive HCl gas, and the use of pyridine in the SO₃·py method results in a hazardous waste stream. Effective waste management and neutralization are critical but add to the overall process cost and environmental burden.

Navigating the Structural Maze: A Comparative Guide to Validating Methyl Sulfamate Derivatives with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a cornerstone of discovery and development. Among the diverse analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information. This guide offers a comparative analysis of mass spectrometry-based approaches for the structural validation of methyl sulfamate (B1201201) derivatives, complete with experimental data and detailed protocols to aid in your research endeavors.

Methyl sulfamate derivatives are a class of organic compounds with growing interest in medicinal chemistry and materials science. Their structural elucidation is critical for understanding their biological activity and chemical properties. This guide will delve into the fragmentation patterns of these derivatives under different ionization techniques, providing a framework for their unambiguous identification.

Unveiling Molecular Fingerprints: A Comparative Look at Fragmentation Data

Mass spectrometry provides a molecular fingerprint of a compound through its fragmentation pattern. By comparing the fragmentation of different this compound derivatives, we can establish characteristic pathways that aid in structural confirmation. The two most common ionization techniques for the analysis of such small molecules are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) is a "hard" ionization technique that imparts high energy to the analyte, leading to extensive fragmentation.[1][2] This can be highly informative for structural elucidation, though it may sometimes result in the absence of a molecular ion peak.[3][4]

Electrospray Ionization (ESI) , a "soft" ionization technique, is particularly useful for polar and thermally labile molecules.[3] It typically produces a protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation.[3]

Below is a comparative table summarizing the expected key fragment ions for two classes of this compound derivatives: N-Alkyl and N-Aryl substituted compounds, based on established fragmentation principles for related sulfonamides and sulfates.

Compound Class Parent Ion (m/z) Key Fragment Ions (m/z) and Proposed Structures Common Neutral Losses
Methyl N-Alkylsulfamate [M+H]⁺R-NH₂⁺ (Alkyl amine cation)SO₃ (80 Da)
CH₃O-SO₂⁺ (m/z 95)CH₃OH (32 Da)
H₂N-SO₂⁺ (m/z 80)R (Alkyl group)
Methyl N-Arylsulfamate [M+H]⁺Ar-NH₃⁺ (Anilinium cation)SO₃ (80 Da)
[M+H - SO₂]⁺ (Loss of sulfur dioxide)SO₂ (64 Da)
Ar⁺ (Aryl cation)CH₃OSO₂NH₂ (111 Da)

This table presents a generalized fragmentation pattern. The exact m/z values will depend on the specific alkyl (R) or aryl (Ar) substituent.

Deciphering the Fragmentation Pathways

The structural information gleaned from mass spectrometry is encoded in the fragmentation pathways. Understanding these pathways is key to interpreting the mass spectrum and confirming the structure of a this compound derivative.

Key Fragmentation Mechanisms:
  • Cleavage of the N-S Bond: This is a common fragmentation pathway for sulfonamides and related compounds, leading to the formation of ions corresponding to the amine and the sulfonyl portions of the molecule.

  • Loss of Sulfur Oxides (SO₂ or SO₃): Neutral loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃) is a characteristic fragmentation for sulfonyl-containing compounds.[1][3] The loss of SO₂ from protonated arylsulfonamides has been observed to be a significant fragmentation pathway.[1]

  • Cleavage of the O-S Bond: This cleavage can lead to the formation of a methoxy (B1213986) radical and the corresponding sulfamoyl cation.

  • Rearrangement Reactions: In some cases, intramolecular rearrangements can occur upon ionization, leading to unique fragment ions that can be diagnostic for a particular structure.

The following diagram illustrates a generalized workflow for the validation of this compound derivatives using mass spectrometry.

workflow Workflow for Structural Validation of this compound Derivatives cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample This compound Derivative Dissolution Dissolve in appropriate solvent (e.g., Methanol (B129727)/Water) Sample->Dissolution LC_Separation LC Separation (Optional, for mixtures) Dissolution->LC_Separation Inject Ionization Ionization (ESI or EI) LC_Separation->Ionization MS1 MS1 Analysis (Determine Molecular Ion) Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID for MS/MS) MS1->Fragmentation MS2 MS2 Analysis (Acquire Fragment Ion Spectrum) Fragmentation->MS2 Data_Processing Data Processing (Peak picking, background subtraction) MS2->Data_Processing Fragmentation_Analysis Fragmentation Pattern Analysis Data_Processing->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Fragmentation_Analysis->Structure_Confirmation Library_Search Comparison to Spectral Libraries (if available) Fragmentation_Analysis->Library_Search

Caption: A generalized workflow for the structural validation of this compound derivatives using LC-MS/MS.

Experimental Protocols

To ensure reproducible and reliable results, a well-defined experimental protocol is essential. The following provides a detailed methodology for the analysis of this compound derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solutions: Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent such as methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration range of 1-10 µg/mL.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size) is suitable for the separation of these compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these compounds.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Gas Flow Rates: Optimize nebulizer and drying gas flow rates for the specific instrument.

  • MS1 Acquisition: Scan a mass range appropriate for the expected molecular weights of the derivatives (e.g., m/z 100-500).

  • MS/MS Acquisition: Select the protonated molecule ([M+H]⁺) as the precursor ion for collision-induced dissociation (CID). Optimize the collision energy (typically 10-40 eV) to achieve a rich fragmentation spectrum.

Logical Pathway for Structure Validation

The process of validating the structure of a this compound derivative using mass spectrometry follows a logical progression of steps, from initial analysis to final confirmation.

logic_pathway Logical Pathway for Structural Validation Start Synthesized this compound Derivative MS1_Analysis Acquire MS1 Spectrum (Determine m/z of [M+H]⁺) Start->MS1_Analysis MW_Confirmation Confirm Molecular Weight MS1_Analysis->MW_Confirmation MS2_Analysis Acquire MS/MS Spectrum (Fragment [M+H]⁺) MW_Confirmation->MS2_Analysis Fragmentation_Pathway_Analysis Analyze Fragmentation Pattern MS2_Analysis->Fragmentation_Pathway_Analysis Propose_Fragments Propose Structures for Fragment Ions Fragmentation_Pathway_Analysis->Propose_Fragments Compare_Expected Compare with Expected Fragmentation (Based on proposed structure) Propose_Fragments->Compare_Expected Structure_Confirmed Structure Confirmed Compare_Expected->Structure_Confirmed Match Structure_Inconsistent Structure Inconsistent Compare_Expected->Structure_Inconsistent Mismatch

Caption: A logical decision-making pathway for validating the structure of a this compound derivative.

Conclusion

Mass spectrometry is an indispensable tool for the structural validation of this compound derivatives. By understanding the characteristic fragmentation patterns and employing robust analytical protocols, researchers can confidently confirm the identity of their synthesized compounds. This guide provides a foundational framework for utilizing mass spectrometry in this context, empowering scientists to accelerate their research and development efforts. The combination of comparative data, detailed methodologies, and clear visual workflows offers a comprehensive resource for professionals in the field.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Sulfamate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical waste is a critical component of maintaining a safe and compliant work environment. Methyl sulfamate (B1201201), a compound utilized in various chemical syntheses, requires careful handling and adherence to specific disposal protocols to mitigate potential risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of methyl sulfamate, ensuring the well-being of your team and the integrity of your research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Eye Protection: Safety glasses or goggles to shield against splashes.

  • Lab Coat: A standard laboratory coat to protect from accidental spills.

  • Respiratory Protection: If handling large quantities or in an area with poor ventilation, a NIOSH-approved respirator with an appropriate cartridge is recommended.

All handling and preparation for the disposal of this compound should be conducted within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Do not discharge this compound or its containers down the drain or into regular trash.[2][3] The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is an unused pure product, a contaminated mixture, or in a solution. This information is crucial for proper labeling and disposal.

  • Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams.[4] Store it separately to prevent potentially hazardous reactions.

2. Waste Collection and Storage:

  • Liquid Waste: Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. Ensure the container is sealed tightly to prevent the release of vapors. Do not fill the container beyond 80% capacity to allow for expansion.

  • Solid Waste (Contaminated Materials): Any materials contaminated with this compound, such as gloves, paper towels, or pipette tips, should be collected in a separate, clearly labeled, and sealed plastic bag or container.[3]

3. Labeling of Waste Containers:

Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards associated with the chemical (e.g., "Irritant").[1]

  • The accumulation start date.

  • The name and contact information of the generating laboratory or researcher.

4. On-site Accumulation:

  • Store the labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be at or near the point of waste generation.

  • Ensure the SAA is in a secondary containment system, such as a plastic tub, to contain any potential leaks.[4][5]

  • Keep the waste container securely closed at all times, except when adding waste.[6]

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the this compound waste.[7][8] Do not attempt to transport hazardous waste yourself.

6. Empty Container Disposal:

  • A container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed.[8]

  • To triple-rinse, use a suitable solvent (such as water, if appropriate for the specific waste characteristics) to rinse the container three times.[8]

  • Collect the rinsate as hazardous waste and add it to your liquid this compound waste container.[8]

  • After triple-rinsing, deface or remove the original label from the container before disposing of it in the regular trash.[8] Always confirm this procedure with your institution's EHS department.

Quantitative Data Summary

ParameterGuidelineSource
Container Fill Level Do not exceed 80% of the container's total volume.[7]
Satellite Accumulation Area (SAA) Storage Time Maximum of 6 months for academic laboratories.[4]
pH of Aqueous Waste for Sewer Disposal Prohibited for this compound. All chemical waste must be collected.[3][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify Waste Type (Liquid, Solid, Contaminated Debris) ppe->identify segregate 3. Segregate from Incompatible Wastes identify->segregate collect_liquid 4a. Collect Liquid Waste in Sealed, Compatible Container segregate->collect_liquid collect_solid 4b. Collect Solid Waste in Sealed Bag/Container segregate->collect_solid label 5. Label Container: 'Hazardous Waste', Chemical Name, Hazards collect_liquid->label collect_solid->label store 6. Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store schedule_pickup 7. Contact EHS for Waste Pickup store->schedule_pickup end End: Waste Disposed of by EHS schedule_pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.